3-(3-Pyridyl)acrolein
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQTOXLAPFNMR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-15-6 | |
| Record name | NSC211742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Pyridyl)acrolein: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Pyridyl)acrolein, a heterocyclic α,β-unsaturated aldehyde, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring conjugated with a reactive acrolein moiety, imparts a versatile chemical profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, offering insights for its effective utilization in research and development.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(Pyridin-3-yl)prop-2-enal | [1] |
| Synonyms | 3-(3-Pyridinyl)acrolein, 3-Pyridineacrolein, trans-3-(3-Pyridyl)acrolein | [2] |
| CAS Number | 28447-15-6, 32986-65-5 (trans-isomer) | [2][3] |
| Molecular Formula | C₈H₇NO | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 66-68 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3] |
| Storage Temperature | -20°C | [3] |
Structural Elucidation and Spectroscopic Data
The structure of this compound is characterized by a pyridine ring at the β-position of an acrolein system. The trans or (E)-isomer is the more stable and commonly encountered form due to reduced steric hindrance.
Caption: Chemical structure of (2E)-3-(Pyridin-3-yl)prop-2-enal.
Spectroscopic Characterization:
While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the vinyl protons of the acrolein moiety, and the aldehydic proton. The vinyl protons will exhibit coupling constants indicative of their trans relationship. The aldehydic proton will appear as a doublet due to coupling with the adjacent vinyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons of the pyridine ring and the double bond will appear in the aromatic/olefinic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde and the C=C stretching of the alkene and the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and fragmentation of the pyridine ring. Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at 134.06004 and [M+Na]⁺ at 156.04198.[4]
Synthesis and Purification
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 3-pyridinecarboxaldehyde and acetaldehyde in the presence of a base.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in a suitable solvent such as a mixture of water and ethanol.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by the dropwise addition of acetaldehyde.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the α,β-unsaturated aldehyde functionality. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).
Caption: Regioselectivity of nucleophilic attack on this compound.
Key Reactions:
-
Michael Addition: Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the β-carbon in a conjugate addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Wittig Reaction: The aldehyde functionality can readily undergo Wittig olefination to form a new carbon-carbon double bond, extending the conjugated system.
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride. More powerful reducing agents can reduce both the aldehyde and the double bond.
-
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions, providing access to complex cyclic structures.
The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of various heterocyclic compounds, including pyridines and picolines, through condensation reactions with ammonia and other reagents.[5][6][7]
Biological Activity and Applications in Drug Development
While specific biological activity data for this compound itself is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword, as it can be responsible for both therapeutic effects and toxicity.
Derivatives of this compound have been investigated for a range of biological activities, and it serves as a precursor for compounds with potential applications in medicinal chemistry. For instance, the acrolein moiety is a known cytotoxic agent, and its derivatives are studied for their effects on cell proliferation and other cellular processes.[8][9][10]
Safety and Handling
This compound should be handled with care, taking into account the potential hazards associated with α,β-unsaturated aldehydes. The parent compound, acrolein, is highly toxic, flammable, and a strong irritant.[9] While this compound is a solid and likely less volatile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: General Safety and Handling Recommendations
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated fume hood. |
| Personal Protective Equipment | Safety glasses or goggles, chemical-resistant gloves, lab coat. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and an α,β-unsaturated aldehyde functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
-
PubChem. This compound. [Link]
-
Organic Syntheses. Procedure. [Link]
-
PubChem. Acrolein. [Link]
- U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Acrolein. (2002).
- Hecht, S. S., et al. "Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users." Nicotine & Tobacco Research 20.12 (2018): 1501-1507.
-
Yale Environmental Health & Safety. Acrolein. [Link]
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. (2020).
- National Center for Biotechnology Information. Acrolein Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
- Higashi, K., et al. "Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein." Biological & Pharmaceutical Bulletin 39.6 (2016): 915-919.
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. (2007). [Link]
-
Organic Syntheses. Acrolein. [Link]
- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Acrolein. In: Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry (US); 2007.
-
ResearchGate. Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. [Link]
-
ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. [Link]
-
RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. [Link]
-
ResearchGate. Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. [Link]
-
ResearchGate. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]
- European Patent Office.
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. [Link]
-
Synerzine. SAFETY DATA SHEET 3-(2-Furyl) acrolein. [Link]
-
Occupational Safety and Health Administration. ACROLEIN. [Link]
- Google Patents.
-
PubMed. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]
-
PubMed. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. [Link]
-
ResearchGate. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]
-
ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. PubChemLite - 32986-65-5 (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
3-(3-Pyridyl)acrolein: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-(3-Pyridyl)acrolein, a bifunctional molecule incorporating both a pyridine ring and a reactive α,β-unsaturated aldehyde, represents a versatile scaffold of significant interest in medicinal chemistry and drug discovery. The convergence of the electron-deficient pyridine heterocycle with the electrophilic acrolein moiety imparts a unique chemical reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures and the design of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.
Core Molecular Attributes
A thorough understanding of the foundational physicochemical properties of a compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 28447-15-6 | [1] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Off-White to Yellow Solid | [2] |
| Melting Point | 66-68 °C | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a base-catalyzed Aldol condensation reaction. This well-established carbon-carbon bond-forming reaction involves the reaction of an enolate with a carbonyl compound, followed by dehydration to yield a conjugated enone.
Proposed Synthetic Protocol: Aldol Condensation
This protocol describes a general procedure for the synthesis of this compound from 3-pyridinecarboxaldehyde and acetaldehyde.
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of 3-pyridinecarboxaldehyde at room temperature.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by flash chromatography on silica gel.
Aldol condensation of 3-pyridinecarboxaldehyde and acetaldehyde.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the α,β-unsaturated aldehyde. This functional group serves as a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.
Michael Addition
The presence of the electron-withdrawing aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is central to the utility of this compound in covalent inhibitor design.
Key Nucleophiles:
-
Thiols: Cysteine residues in proteins are particularly reactive towards acrolein and its derivatives, forming stable thioether adducts.
-
Amines: Lysine residues can also react, though typically require proximity and favorable orientation within a protein binding pocket.
Michael addition of a nucleophile to this compound.
Biological Significance and Toxicological Profile
The high reactivity of the acrolein moiety is also the basis for its biological activity and potential toxicity. Acrolein itself is a ubiquitous environmental pollutant and an endogenous metabolite that can cause cellular damage through the formation of adducts with proteins and DNA[3]. This can lead to oxidative stress, enzyme inactivation, and the activation of various signaling pathways. The pyridine moiety, while generally less reactive, can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive starting point for the design of novel therapeutics.
Covalent Inhibitors
The ability of the acrolein group to act as a Michael acceptor is a key feature for the design of targeted covalent inhibitors[4]. By incorporating this reactive "warhead" into a molecule that selectively binds to a target protein, a permanent covalent bond can be formed, leading to irreversible inhibition. This approach has gained significant traction in drug discovery, particularly in oncology[4].
Scaffold for Heterocyclic Synthesis
This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The pyridine ring is a common motif in many approved drugs, and its presence can confer favorable properties such as improved solubility and metabolic stability[5][6]. The acrolein portion can be used to construct a variety of other ring systems through condensation and cycloaddition reactions.
Drug discovery workflow utilizing this compound.
Analytical Characterization
The characterization of this compound and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the vinyl protons of the acrolein moiety, and the aldehydic proton. The aldehydic proton of acrolein itself appears as a doublet at around 9.49 ppm[7]. The pyridine protons will appear in the aromatic region, typically between 7.0 and 9.0 ppm.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the olefinic carbons, and the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the conjugated aldehyde, typically in the range of 1685-1710 cm⁻¹[8]. Absorptions for the C=C stretch of the alkene and the aromatic ring will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
Safety and Handling
Given the reactive nature of the acrolein moiety, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for its use as both a key building block for complex heterocycles and a reactive scaffold for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for harnessing its full potential in the development of novel therapeutics.
References
-
Hatsukami, D. K., et al. (2022). Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. Chemical Research in Toxicology. (URL: [Link])
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). (URL: [Link])
-
Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances. (URL: [Link])
-
National Center for Biotechnology Information. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. (URL: [Link])
-
Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. (URL: [Link])
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. (URL: [Link])
-
ResearchGate. (a) IR spectra of acrolein on Pd(111) from sub-monolayer to multilayer... (URL: [Link])
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (URL: [Link])
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])
-
ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 | Request PDF. (URL: [Link])
-
Polepally, P. R., et al. (2014). Michael Acceptor Approach to the Design of New Salvinorin A-based High Affinity Ligands for the Kappa-Opioid Receptor. National Institutes of Health. (URL: [Link])
- Google Patents. EP0371615B1 - High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. (URL: )
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (URL: [Link])
-
Landa-Cansigno, C., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. National Institutes of Health. (URL: [Link])
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (URL: not available)
-
Oyarzún-Ampuero, F. A., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology. (URL: [Link])
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. (URL: [Link])
-
Svobodova, I., et al. (2023). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. National Institutes of Health. (URL: [Link])
-
The Royal Society of Chemistry. 3. Infrared spectroscopy. (URL: [Link])
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])
-
de Bruin, D. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. (URL: [Link])
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (URL: [Link])
-
Jacobsen, E. N., & Kjaersgaard, A. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters. (URL: [Link])
-
MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (URL: [Link])
-
Chen, C.-H., et al. (2023). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. (URL: [Link])
Sources
- 1. This compound | 28447-15-6 [chemicalbook.com]
- 2. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Michael Acceptor Approach to the Design of New Salvinorin A-based High Affinity Ligands for the Kappa-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
The Versatile Virtuoso: A Technical Guide to 3-(3-Pyridyl)acrolein in Heterocyclic Chemistry
Abstract
In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. Among these, 3-(3-Pyridyl)acrolein emerges as a uniquely versatile and powerful building block. Its structure, a strategic amalgamation of an electron-deficient pyridine ring and a reactive α,β-unsaturated aldehyde, presents a rich playground for synthetic chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its use in the synthesis of diverse heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this potent synthon in their quest for novel chemical entities.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, systematically named (2E)-3-(pyridin-3-yl)prop-2-enal, is a crystalline solid whose utility is derived from its distinct electronic and functional characteristics. The molecule possesses two primary sites of reactivity: the electrophilic carbonyl carbon of the aldehyde and the β-carbon of the conjugated system, which is susceptible to nucleophilic attack (Michael addition). The pyridine ring not only influences the electronic nature of the conjugated system but also provides a handle for further functionalization and serves as a key pharmacophoric element in many biologically active molecules.[1] This dual reactivity allows for a programmed, stepwise construction of complex heterocycles, making it an invaluable tool in medicinal chemistry and materials science.[2]
Physicochemical Properties
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-White to Yellow Solid |
| Melting Point | 66-68 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
| CAS Number | 28447-15-6 |
Synthesis of this compound: A Foundational Protocol
The most direct and reliable method for the laboratory-scale synthesis of this compound is the Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (in this case, 3-pyridinecarboxaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).
Causality of Experimental Choices:
The choice of a base is critical. A moderately strong base like sodium hydroxide is sufficient to deprotonate acetaldehyde to form the reactive enolate nucleophile. The reaction is typically run in a protic solvent like ethanol or a water/ethanol mixture, which facilitates the dissolution of the reactants and the base. The aromatic aldehyde, 3-pyridinecarboxaldehyde, is not self-condensing, which simplifies the reaction profile and leads to the desired crossed-aldol product. Dehydration of the intermediate aldol adduct occurs readily under the reaction conditions to yield the stable, conjugated α,β-unsaturated aldehyde.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and acetaldehyde.
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O), deionized
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in ethanol (50 mL).
-
Prepare a solution of sodium hydroxide (1.2 eq) in water (20 mL) and add it to the flask.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add acetaldehyde (1.5 eq) dropwise to the cooled, stirring mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until it reaches pH 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound as an off-white to yellow solid.
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should be consistent with the data in the table above.
Reactivity & Applications in Heterocyclic Synthesis
The strategic positioning of the aldehyde and the α,β-unsaturated system, activated by the pyridyl ring, allows this compound to participate in a variety of transformative reactions.
Michael Addition: Gateway to Substituted Pyridines and Quinolines
The conjugate addition of a nucleophile to the β-carbon of this compound is a cornerstone of its utility. The resulting enolate intermediate can be trapped and subsequently cyclized to generate a host of complex heterocyclic systems.
Mechanism Insight: The reaction is driven by the formation of a thermodynamically stable product. The initial 1,4-addition of a Michael donor (e.g., a compound with active methylene groups like malononitrile or ethyl cyanoacetate) generates a resonance-stabilized enolate. This intermediate, upon protonation, yields a 1,5-dicarbonyl or related species, which is primed for intramolecular cyclization and subsequent aromatization to furnish highly substituted pyridine or quinoline cores.[4]
// Nodes start [label="this compound + Nu-H"]; step1 [label="Base-catalyzed\nformation of\nNucleophile (Nu⁻)"]; step2 [label="Nucleophilic attack\nat β-carbon"]; intermediate [label="Resonance-stabilized\nEnolate Intermediate", shape=box, style=filled, fillcolor="#FBBC05"]; step3 [label="Protonation"]; product1 [label="Michael Adduct\n(1,5-Dicarbonyl surrogate)", shape=box, style=filled, fillcolor="#4285F4"]; step4 [label="Intramolecular\nCyclization"]; product2 [label="Cyclized Intermediate", shape=box, style=filled, fillcolor="#EA4335"]; step5 [label="Dehydration/\nAromatization"]; final [label="Substituted Heterocycle\n(e.g., Pyridine)", shape=Mdiamond, style=filled, fillcolor="#34A853"];
// Nodes start [label="this compound + Nu-H"]; step1 [label="Base-catalyzed\nformation of\nNucleophile (Nu⁻)"]; step2 [label="Nucleophilic attack\nat β-carbon"]; intermediate [label="Resonance-stabilized\nEnolate Intermediate", shape=box, style=filled, fillcolor="#FBBC05"]; step3 [label="Protonation"]; product1 [label="Michael Adduct\n(1,5-Dicarbonyl surrogate)", shape=box, style=filled, fillcolor="#4285F4"]; step4 [label="Intramolecular\nCyclization"]; product2 [label="Cyclized Intermediate", shape=box, style=filled, fillcolor="#EA4335"]; step5 [label="Dehydration/\nAromatization"]; final [label="Substituted Heterocycle\n(e.g., Pyridine)", shape=Mdiamond, style=filled, fillcolor="#34A853"];
// Edges start -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> product1; product1 -> step4; step4 -> product2; product2 -> step5; step5 -> final; }
Cycloaddition Reactions: Constructing Fused and Bridged Systems
As an electron-deficient alkene (dienophile), this compound is an excellent candidate for Diels-Alder reactions.[5] This [4+2] cycloaddition with a conjugated diene provides a direct route to substituted cyclohexene derivatives, which can be further elaborated into complex polycyclic and bridged heterocyclic systems.
Mechanistic Causality: The reaction proceeds via a concerted, pericyclic mechanism. The rate and selectivity are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the aldehyde and pyridine ring lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[6] This approach is particularly powerful for creating stereochemically dense six-membered rings.[7]
Condensation Reactions: Accessing Pyrimidines and Other Diazines
The aldehyde functionality is a prime site for condensation reactions with N,N-binucleophiles such as ureas, thioureas, or amidines. These reactions typically proceed via an initial imine formation followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield six-membered heterocycles like pyrimidines.[8]
Expert Insight: The synthesis of pyrimidine derivatives is of high interest in medicinal chemistry due to their prevalence in bioactive compounds and as structural components of nucleic acids.[9][10] Using this compound as a three-carbon synthon in a condensation reaction with urea or thiourea provides a convergent and efficient route to 2-hydroxypyrimidines and 2-thiopyrimidines, respectively. These products can serve as platforms for further diversification.[11]
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
Objective: To synthesize 2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via a multicomponent reaction involving this compound.
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Urea
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), urea (1.2 eq), and potassium carbonate (0.2 eq).
-
Add ethanol (30 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product and wash it with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the solid product under vacuum to yield the desired dihydropyrimidine derivative.
Self-Validation:
-
Expected Yield: 65-75%.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The presence of characteristic nitrile and amide peaks in the IR spectrum and the correct proton and carbon signals in the NMR spectra will validate the structure.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][12][13][14] Heterocycles derived from this compound are of particular interest as they often serve as bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets.
A prominent area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[15][16] The 3-pyridyl group is a key pharmacophore found in nicotine and its analogs. By using this compound as a starting material, medicinal chemists can rapidly synthesize libraries of novel compounds with diverse heterocyclic cores attached to this essential recognition element.[17][18][19] These libraries are then screened for activity against various nAChR subtypes, which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[16]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent bifunctionality, combining the reactivity of an α,β-unsaturated aldehyde with the electronic influence and pharmacophoric significance of a pyridine ring, makes it an exceptionally valuable building block. Through well-established reaction pathways such as Michael additions, cycloadditions, and condensation reactions, it provides efficient and versatile access to a wide array of complex heterocyclic structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
-
Diels–Alder reaction . Wikipedia. Available from: [Link]
-
Claisen–Schmidt condensation . Wikipedia. Available from: [Link]
-
Vanderwal, C. D. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts . American Chemical Society. Available from: [Link]
-
Luo, C. W., & Chao, Z. S. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline . RSC Advances. Available from: [Link]
-
CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY . SlideShare. Available from: [Link]
-
Luo, C. W., & Chao, Z. S. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline . RSC Publishing. Available from: [Link]
-
Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts . Chinese Journal of Applied Chemistry. Available from: [Link]
-
Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery . Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Tighadouini, S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives . International Journal of Chemical and Biochemical Sciences. Available from: [Link]
-
Navarro, H. A., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs . Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles . East Tennessee State University. Available from: [Link]
-
Fadaie, M., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents . Bioorganic Chemistry. Available from: [Link]
-
da Silva, G. V. J., et al. (2018). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method . Molecules. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH . Chirality. Available from: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents . Molecules. Available from: [Link]
-
Synthesis of aryl urea hybrids of pyrimidine. Reagents and conditions... . ResearchGate. Available from: [Link]
-
Martínez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy . Molecules. Available from: [Link]
-
Carpenter, T. S., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine Seeking Behavior . ChemRxiv. Available from: [Link]
-
Batori, S., et al. Addition reactions of heterocyclic compounds. Part LXI. Reactions of electrophilic acetylenes with conjugated cyclic enamines . Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available from: [Link]
-
Diels Alder Reactions with Cyclic Dienes . Chad's Prep®. Available from: [Link]
-
Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5 . ResearchGate. Available from: [Link]
-
The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 . ResearchGate. Available from: [Link]
-
Kemppainen, E. K., et al. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins . Organic Letters. ACS Publications. Available from: [Link]
-
Regioselectivity of Michael Additions to 3-(Pyridin-3-yl or Pyrimidin-2-yl)propenoates and Their N-Oxides - Experimental and Theoretical Studies . ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction . Master Organic Chemistry. Available from: [Link]
-
Ondachi, P. W., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues . Journal of Medicinal Chemistry. Available from: [Link]
-
Diels Alder Reaction . The Organic Chemistry Tutor (YouTube). Available from: [Link]
-
Pinto, A., et al. (2012). A novel strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives . Organic & Biomolecular Chemistry. Available from: [Link]
-
Colucci, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media . The Journal of Organic Chemistry. Available from: [Link]
-
Claisen Schmidt condensation reaction for chalcone synthesis . ResearchGate. Available from: [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives . Journal of Drug Design and Medicinal Chemistry. Available from: [Link]
-
Al-Harbi, S. A., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Critical Reviews in Analytical Chemistry. Available from: [Link]
-
Sheverdov, V. P., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis . Molecules. Available from: [Link]
-
Raj, R., & S, S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources . The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives . ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]
- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Core Topic: Solubility Profile and Chemical Stability of 3-(3-Pyridyl)acrolein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Pyridyl)acrolein is a bifunctional molecule incorporating a pyridine ring and an α,β-unsaturated aldehyde. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. However, the inherent reactivity of the acrolein moiety, coupled with the electronic properties of the pyridine ring, presents significant challenges regarding its solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility of this compound in common laboratory solvents and systematically evaluating its chemical stability under forced degradation conditions. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory relevance.
Introduction: The Chemical Landscape of this compound
This compound (CAS No. 28447-15-6, Molecular Formula: C₈H₇NO) is a solid, off-white to yellow compound with a melting point of 66-68°C.[1][2] Its structure features two key reactive centers: the nucleophilic nitrogen of the pyridine ring and the electrophilic β-carbon and carbonyl carbon of the acrolein group. The conjugated system makes the molecule susceptible to a variety of chemical transformations, including polymerization, oxidation, and nucleophilic addition.[3][4]
Understanding the solubility and stability of this compound is a critical first step in any research or development pipeline. Poor solubility can hinder reaction kinetics and complicate purification, while uncharacterized instability can lead to the formation of unknown impurities, compromising the integrity of experimental results and the safety of resulting products. This guide provides the foundational knowledge and actionable protocols to mitigate these risks.
Solubility Profile Assessment
A comprehensive understanding of a compound's solubility in various solvents is essential for its application in synthesis, formulation, and analytical testing. The polarity imparted by the pyridine nitrogen suggests potential solubility in polar solvents, while the overall carbon framework may allow for solubility in certain organic solvents.
Qualitative and Quantitative Solubility Data
Preliminary data indicates that this compound is soluble in chlorinated solvents and esters.[1] A broader, systematic evaluation is necessary for practical applications. The following table summarizes known data and provides a target list of common solvents for a full characterization.
| Solvent Class | Solvent Name | Polarity Index¹ | Known Solubility | Recommended Test |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Not Reported | Quantitative |
| N,N-Dimethylformamide (DMF) | 6.4 | Not Reported | Quantitative | |
| Acetonitrile (ACN) | 5.8 | Not Reported | Quantitative | |
| Acetone | 5.1 | Not Reported | Quantitative | |
| Protic Polar | Water | 10.2 | Not Reported | Quantitative |
| Methanol (MeOH) | 5.1 | Not Reported | Quantitative | |
| Ethanol (EtOH) | 4.3 | Not Reported | Quantitative | |
| Isopropanol (IPA) | 3.9 | Not Reported | Quantitative | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble[1] | Quantitative |
| Chloroform | 4.1 | Soluble[1] | Quantitative | |
| Ester | Ethyl Acetate | 4.4 | Soluble[1] | Quantitative |
| Ethereal | Tetrahydrofuran (THF) | 4.0 | Not Reported | Quantitative |
| Nonpolar | Toluene | 2.4 | Not Reported | Quantitative |
| Hexane / Heptane | 0.1 | Not Reported | Quantitative | |
| ¹Polarity index values are relative and sourced from common chromatography literature. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound. The causality behind this choice is its status as a gold-standard method that allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent. "Excess" is critical to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. To prevent crystallization, immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or a UV-Vis spectrophotometric method against a standard calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor.
Workflow for Solubility Assessment
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for quantitative solubility determination.
Chemical Stability and Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development and chemical characterization.[5][6] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[6] The known air sensitivity of this compound and the high reactivity of the acrolein functional group suggest a susceptibility to degradation.[1][7]
Overview of Stress Conditions
A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines.[8][9]
Caption: Forced degradation study design for this compound.
Protocol: Forced Degradation Study
This protocol provides a self-validating system where a control (unstressed) sample is analyzed alongside stressed samples to ensure that observed changes are due to the applied stress.
Materials:
-
This compound
-
Solvent (e.g., 50:50 Acetonitrile:Water, ensuring solubility)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidant: 3% H₂O₂
-
Buffers: pH 4.5 and pH 7.0
-
Quenching agents: Corresponding molar equivalent of base/acid for neutralization.
-
Stability-indicating HPLC method.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Procedure: Store aliquots at a controlled elevated temperature (e.g., 60°C). Analyze samples at initial, 2, 6, 12, and 24-hour time points. Neutralize samples before HPLC analysis.
-
-
Oxidative Stability:
-
Procedure: Mix the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light. Analyze at the same time points as the hydrolytic study. The reactivity of pyridyl compounds to oxidation suggests this is a critical test.[10]
-
-
Thermal Stability (Solid State):
-
Procedure: Place a thin layer of solid this compound in a vial and store it in a stability oven at an elevated temperature (e.g., 80°C), with a parallel sample stored under humidity (e.g., 80°C / 75% RH).[11] Analyze by dissolving the solid at specified time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Procedure: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze samples after the exposure period.
-
-
Sample Analysis and Data Evaluation:
-
For all studies, analyze an unstressed control sample at each time point.
-
Quantify the remaining parent compound and any degradation products using the stability-indicating HPLC method.
-
Check for peak purity of the parent compound to ensure co-elution is not occurring.
-
Perform a mass balance calculation to account for all degraded material. A successful mass balance provides confidence that the analytical method is detecting all significant degradants.[5]
-
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis/Hydration: The α,β-unsaturated system can undergo hydration across the double bond, particularly under acidic or basic conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The pyridine nitrogen can be oxidized to an N-oxide. The double bond can be epoxidized or cleaved.
-
Polymerization: Like acrolein, the molecule may be prone to polymerization, especially under thermal stress, light exposure, or in the presence of acidic or basic catalysts.[4]
-
Photodegradation: UV exposure can induce cis-trans isomerization of the double bond or [2+2] cycloaddition reactions. Pyridyl compounds can also be susceptible to photodegradation.[10]
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. For any professional in research or drug development, implementing these protocols is not merely a procedural step but a fundamental aspect of scientific integrity. The causality is clear: a well-characterized compound leads to reproducible science and safer products.
It is strongly recommended that a stability-indicating analytical method, such as RP-HPLC with a PDA detector, be developed and validated prior to initiating the full forced degradation study. Early identification of degradation products using techniques like LC-MS is also advised to gain a deeper understanding of the molecule's liabilities. Given the compound's noted sensitivity, storage under inert atmosphere (e.g., argon or nitrogen), at reduced temperatures (-20°C is recommended), and protected from light is essential to maintain its integrity over time.[1]
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.
- Ich guidelines for stability studies 1. Slideshare. (2012).
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025).
- This compound Product Description. ChemicalBook.
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- ACROLEIN MONOMER. ChemBK.
- ACROLEIN | Occupational Safety and Health Administr
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- This compound | 28447-15-6. ChemicalBook. (2023).
- Acrolein | CH2CHCHO | CID 7847. PubChem - NIH.
- Forced Degrad
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
- Acrolein. Wikipedia.
- Summary of various analytical methods for the determination of acrolein.
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
- ACROLEIN, STABILIZED. CAMEO Chemicals - NOAA.
Sources
- 1. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 28447-15-6 [chemicalbook.com]
- 3. Acrolein - Wikipedia [en.wikipedia.org]
- 4. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snscourseware.org [snscourseware.org]
Reactivity of the aldehyde group in 3-(3-Pyridyl)acrolein
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(3-Pyridyl)acrolein
Foreword
This compound stands as a molecule of significant interest in medicinal chemistry and synthetic methodology. Its structure, featuring an α,β-unsaturated aldehyde conjugated to an electron-deficient pyridine ring, presents a fascinating case study in chemical reactivity.[1] The interplay between the carbonyl group, the olefinic bond, and the heteroaromatic system dictates a rich and nuanced reaction profile. This guide provides a comprehensive exploration of the aldehyde group's reactivity within this framework, offering not just theoretical underpinnings but also practical, field-proven insights for researchers in drug development and chemical synthesis.
Molecular Architecture and Electronic Profile
At the heart of this compound's reactivity is its electronic structure. The molecule is a conjugated system where the electron-withdrawing nature of both the aldehyde oxygen and the pyridyl nitrogen atom significantly polarizes the π-electron cloud. This creates distinct electrophilic centers, primarily at the carbonyl carbon (C1) and the β-carbon (C3).
The pyridine ring, being an electron-deficient heterocycle, exerts a powerful inductive (-I) and mesomeric (-M) effect. This effect propagates through the conjugated double bond, further increasing the partial positive charge on both the carbonyl carbon and the β-carbon. This heightened electrophilicity is the cornerstone of its reactivity profile, making it a potent acceptor for a wide range of nucleophiles.
Figure 1: Key resonance contributors illustrating the primary electrophilic sites at the C1 (carbonyl) and C3 (β-carbon) positions.
Nucleophilic Addition: A Tale of Two Sites
The most fundamental reaction of the aldehyde group in this system is nucleophilic addition.[2][3] However, due to the conjugated nature of the molecule, nucleophiles can attack at two primary positions, leading to either direct (1,2) or conjugate (1,4) addition. The choice between these pathways is a classic example of kinetic versus thermodynamic control and is heavily influenced by the nature of the nucleophile.
-
1,2-Addition (Direct Addition): Attack at the carbonyl carbon. This pathway is generally faster and favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents like LiAlH₄). These reagents are characterized by high charge density and are drawn to the harder, more charge-dense carbonyl carbon.[4]
-
1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon. This pathway often leads to the more thermodynamically stable product and is favored by "soft" nucleophiles (e.g., Gilman cuprates, thiols, amines, enamines). These reagents are more polarizable and prefer to attack the softer, more delocalized electrophilic center at C3.[5][6]
Causality in Experimental Choice
The selection of a nucleophile and reaction conditions allows for precise control over the synthetic outcome. For instance, to synthesize a secondary allylic alcohol, a hard nucleophile is required to force a 1,2-addition. Conversely, to achieve alkylation at the β-position, a soft nucleophile is the reagent of choice.
| Nucleophile Type | Reagent Example | Predominant Pathway | Resulting Product Type |
| Hard | Phenylmagnesium Bromide (PhMgBr) | 1,2-Addition | Secondary Allylic Alcohol |
| Hard | Lithium Aluminum Hydride (LiAlH₄) | 1,2-Addition | Allylic Alcohol |
| Soft | Lithium Diphenylcuprate (Ph₂CuLi) | 1,4-Addition | β-Alkylated Aldehyde |
| Soft | Thiophenol (PhSH) | 1,4-Addition | β-Thioether Aldehyde |
| Borderline | Cyanide (NaCN) | Both, condition-dependent | Cyanohydrin or β-Cyano Aldehyde |
Table 1: Influence of nucleophile hardness on the regioselectivity of addition to this compound.
Protocol: Selective 1,2-Addition via Grignard Reaction
This protocol describes the synthesis of 1-(3-pyridyl)-4-phenylbut-3-en-2-ol, a direct application of 1,2-addition.
Self-Validating System: The success of this protocol is validated by the selective formation of the allylic alcohol, which can be confirmed by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new alcohol proton and a carbinol proton in the ¹H NMR spectrum.
-
Reactor Setup: A 100 mL three-neck round-bottom flask is flame-dried under vacuum and cooled under a nitrogen atmosphere. The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: this compound (1.33 g, 10 mmol) is dissolved in 30 mL of anhydrous tetrahydrofuran (THF) and placed in the flask. The solution is cooled to 0 °C in an ice bath.
-
Nucleophile Addition: Phenylmagnesium bromide (1.0 M solution in THF, 11 mL, 11 mmol, 1.1 eq) is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, checking for the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 20 mL portions of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure secondary allylic alcohol.
Oxidation and Reduction of the Aldehyde Moiety
The aldehyde group is readily susceptible to both oxidation and reduction, but the presence of the conjugated double bond and the pyridine ring requires careful selection of reagents to achieve selectivity.
Selective Oxidation to Carboxylic Acid
Oxidizing the aldehyde to a carboxylic acid without affecting the C=C double bond is a common synthetic challenge. Strong oxidants like potassium permanganate or chromic acid will cleave the double bond. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an exceptionally mild and selective method for this transformation.
Selective Reduction to Alcohol
Reduction offers multiple possibilities: selective reduction of the aldehyde, selective reduction of the alkene, or reduction of both.
-
Aldehyde-Selective Reduction: The Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃) is the gold standard for selectively reducing an α,β-unsaturated aldehyde to the corresponding allylic alcohol, leaving the double bond intact. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a rapid 1,2-hydride addition.
-
Alkene-Selective Reduction: While less common for this specific substrate, methods like transfer hydrogenation or the use of specific catalysts can sometimes achieve selective reduction of the C=C bond. The reduction of acrolein's C=C bond by elemental iron at acidic pH is a documented example of this type of selectivity.[7]
-
Complete Reduction: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere will typically reduce both the aldehyde and the double bond to yield the saturated alcohol.
Protocol: Selective Luche Reduction to 3-(3-Pyridyl)prop-2-en-1-ol
-
Reagent Preparation: In a 100 mL round-bottom flask, this compound (1.33 g, 10 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 4.10 g, 11 mmol) are dissolved in 40 mL of methanol. The mixture is stirred at room temperature for 15 minutes.
-
Reductant Addition: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 0.42 g, 11 mmol) is added portion-wise over 10 minutes, controlling any effervescence.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and monitored by TLC for the disappearance of the starting aldehyde.
-
Workup: The reaction is quenched by adding 10 mL of water. The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 25 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude allylic alcohol, which can be further purified by chromatography if necessary.
Figure 2: Standard experimental workflow for a Luche reduction protocol.
Cycloaddition Reactions
The conjugated π-system of this compound makes it an excellent participant in cycloaddition reactions, where the aldehyde group acts as an activating moiety.
-
[4+2] Diels-Alder Reaction: The molecule can act as a potent dienophile. The electron-withdrawing aldehyde and pyridyl groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating a rapid reaction with electron-rich dienes. The reaction typically proceeds with high regioselectivity.
-
[3+2] Dipolar Cycloaddition: The activated double bond can react with various 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings.[8][9] This is a powerful method for constructing complex nitrogen- and oxygen-containing scaffolds.
The causality behind using this compound in these reactions lies in its electronic activation. Compared to a simple alkene, the rate and selectivity of cycloaddition are dramatically enhanced, making it a preferred substrate for building molecular complexity quickly.[10][11]
Conclusion
The reactivity of the aldehyde group in this compound is intricately linked to the molecule's extended conjugated system and the powerful electron-withdrawing influence of the pyridyl ring. This electronic arrangement creates a highly versatile synthetic intermediate with two primary electrophilic sites. By understanding the principles of hard and soft acid-base theory, a chemist can selectively target either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) with high fidelity. Furthermore, the aldehyde's ability to be selectively oxidized or reduced, and its role in activating the molecule for cycloaddition reactions, underscores its importance as a building block in modern organic synthesis. The protocols and principles outlined in this guide provide a robust framework for professionals aiming to harness the unique chemical potential of this valuable compound.
References
-
Calabrese, V., et al. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. MDPI. Retrieved from [Link]
-
Luo, C. W., et al. (2016). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5, 54090-54101. Retrieved from [Link]
- Zhang, X., et al. (2014). Synthesis of 3-Picoline from Acrolein and Ammonia Through a Liquid-phase Reaction Pathway Using SO₄²⁻/ZrO₂-FeZSM-5 as Catalyst. Chemical Engineering Journal, 253, 544-553.
-
Wang, H., et al. (2018). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH₄F-HF treated ZSM-5. ResearchGate. Retrieved from [Link]
-
Luo, C. W., & Chao, Z. S. (2016). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Publishing. Retrieved from [Link]
-
Padwa, A., & Cheng, K. (2014). The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. Accounts of Chemical Research, 47(4), 1253-1264. Retrieved from [Link]
-
Luo, C. W., et al. (2015). The synthesis of pyridine and 3-picoline from gas-phase acrolein diethyl acetal with ammonia over ZnO/HZSM-5. OUCI. Retrieved from [Link]
-
Rojas, J. L., et al. (2017). Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. ResearchGate. Retrieved from [Link]
-
Olariu, R. I., et al. (2002). Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: structure–activity relationship and comparison with OH and NO₃ reactions. Physical Chemistry Chemical Physics, 4(16), 4095-4101. Retrieved from [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25. Retrieved from [Link]
-
ResearchGate. (2020). Research Progress on [3 + 3] Cycloaddition Reactions. ResearchGate. Retrieved from [Link]
-
Masaphy, S. (2016). Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects. Rambam Maimonides Medical Journal, 7(3), e0024. Retrieved from [Link]
-
Barbero, N., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Retrieved from [Link]
- Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.
-
Xi, Z., et al. (2003). Cycloaddition reactions of 1-lithio-1,3-dienes with aromatic nitriles affording multiply substituted pyridines, pyrroles, and linear butadienylimines. The Journal of Organic Chemistry, 68(1), 120-126. Retrieved from [Link]
-
ResearchGate. (2015). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. ResearchGate. Retrieved from [Link]
-
Kemppainen, E. K., et al. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters, 14(5), 1262-1265. Retrieved from [Link]
-
Lemire, A., et al. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(20), 3517-3520. Retrieved from [Link]
-
ResearchGate. (n.d.). Acrolein cycloaddition reaction. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Synthesis, 52(11), 1659-1665. Retrieved from [Link]
-
Química Orgánica. (n.d.). Nucleophilic addition reactions to pyridines. Química Orgánica.org. Retrieved from [Link]
-
ResearchGate. (2002). Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: Structure-activity relationship and comparison with OH and NO₃ reactions. ResearchGate. Retrieved from [Link]
-
Huang, C., & Zhang, W. X. (2006). Reduction of acrolein by elemental iron: kinetics, pH effect, and detoxification. Environmental Science & Technology, 40(8), 2643-2648. Retrieved from [Link]
-
Ronca, S., et al. (2017). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 5, 63. Retrieved from [Link]
-
Adam, W. R., et al. (2009). Structure and dynamics of acrolein in (1,3)(pi,pi*) excited electronic states: a quantum-chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 654-662. Retrieved from [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
Borovkov, V. V., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Wikipedia. Retrieved from [Link]
-
Kashojiya, S., et al. (2019). [Unexplored Chemical Reactions of Endogenous Acrolein: Detection, Toxicity, and Biological Roles]. Yakugaku Zasshi, 139(11), 1361-1368. Retrieved from [Link]
-
ResearchGate. (2008). Structure and dynamics of acrolein in lowest excited 1,3(n,π*) electronic states: The quantum-chemical study. ResearchGate. Retrieved from [Link]
-
Besson, C., et al. (2016). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry, 14(31), 7461-7468. Retrieved from [Link]
-
Kumar, A., et al. (2023). Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins. Organic & Biomolecular Chemistry, 21(39), 8003-8007. Retrieved from [Link]
-
Chen, Q., & Larock, R. C. (2010). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Organic Letters, 12(24), 5824-5827. Retrieved from [Link]
-
ResearchGate. (2002). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of acrolein by elemental iron: kinetics, pH effect, and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. [Unexplored Chemical Reactions of Endogenous Acrolein: Detection, Toxicity, and Biological Roles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Michael Acceptor Capabilities of 3-(3-Pyridyl)acrolein
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Covalent inhibition has re-emerged as a powerful strategy in drug discovery, enabling potent and durable target engagement. Central to this approach is the strategic use of electrophilic "warheads" that form covalent bonds with nucleophilic residues on target proteins. Among these, α,β-unsaturated carbonyl compounds, known as Michael acceptors, are of significant interest. This technical guide provides a comprehensive analysis of the Michael acceptor capabilities of 3-(3-Pyridyl)acrolein, a heterocyclic α,β-unsaturated aldehyde. While direct experimental data on this specific molecule is nascent, this document synthesizes established principles of Michael acceptor reactivity, the influence of the pyridyl moiety, and field-proven methodologies to offer a prospective guide for its application in drug development. We will explore the underlying chemical principles, propose detailed experimental protocols for its characterization, and discuss its potential in the design of targeted covalent inhibitors.
Introduction: The Renaissance of Covalent Inhibition and the Role of Michael Acceptors
The paradigm of drug design has evolved from a primary focus on reversible, non-covalent interactions to a renewed appreciation for the strategic application of covalent inhibitors.[1] These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets or overcome drug resistance.[1] The core of a targeted covalent inhibitor (TCI) is its "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue, most commonly cysteine, within the target protein's binding site.
Among the various classes of warheads, α,β-unsaturated carbonyl compounds are frequently employed due to their tunable reactivity via the Michael addition reaction.[2][3] This reaction involves the conjugate addition of a nucleophile to the β-carbon of the unsaturated system. The reactivity of these Michael acceptors can be finely modulated by the substituents on the α and β carbons, allowing for a balance between therapeutic efficacy and off-target toxicity.
This guide focuses on this compound, a molecule that combines the classic acrolein scaffold with a pyridine ring. The introduction of this heterocyclic system is hypothesized to modulate the electronic properties and, consequently, the reactivity of the Michael acceptor, while also providing a vector for specific interactions within a protein binding pocket. Pyridine derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities and presence in numerous FDA-approved drugs.[4][5] Understanding the Michael acceptor capabilities of this compound is therefore a critical step towards unlocking its potential in the development of novel covalent therapeutics.
Chemical Principles of this compound as a Michael Acceptor
The reactivity of this compound in a Michael addition is governed by the electrophilicity of its β-carbon. This is influenced by the electron-withdrawing nature of the conjugated aldehyde and the electronic properties of the pyridine ring.
The Michael Addition Reaction
The fundamental reaction involves the attack of a soft nucleophile, such as the thiolate anion of a cysteine residue, on the β-carbon of the α,β-unsaturated aldehyde. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final covalent adduct.
Figure 1: Generalized workflow for the Michael addition of a thiol to this compound.
Influence of the 3-Pyridyl Group on Reactivity
The pyridine ring at the β-position is expected to significantly influence the reactivity of the acrolein scaffold. The nitrogen atom in the pyridine ring is electron-withdrawing, which should increase the electrophilicity of the β-carbon and potentially enhance the rate of the Michael addition compared to an unsubstituted phenyl ring. However, the position of the nitrogen is crucial. In the 3-pyridyl isomer, the nitrogen's electron-withdrawing effect is primarily inductive. This is in contrast to a 2- or 4-pyridyl substitution, where a stronger resonance-based electron withdrawal would be expected, leading to even higher reactivity.
The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) also introduces an interesting feature. In an acidic microenvironment within a protein binding pocket, protonation of the pyridine nitrogen would dramatically increase its electron-withdrawing capacity, thereby "switching on" or enhancing the reactivity of the Michael acceptor. This provides a potential mechanism for achieving target-specific reactivity.
Proposed Experimental Protocols for Characterization
To rigorously evaluate the Michael acceptor capabilities of this compound, a series of well-established experimental protocols can be employed.
Kinetic Analysis of Thiol Addition
The rate of reaction with a model thiol, such as glutathione (GSH) or N-acetylcysteine, provides a quantitative measure of reactivity. This is crucial for comparing this compound to other Michael acceptors and for predicting its potential for off-target reactions.
Protocol: UV-Vis Spectrophotometric Kinetic Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of a model thiol (e.g., N-acetylcysteine) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
The buffer should be freshly prepared and degassed to minimize thiol oxidation.
-
-
Determination of λmax:
-
Scan the UV-Vis spectrum of this compound in the reaction buffer to determine the wavelength of maximum absorbance (λmax) that changes upon reaction with the thiol. The disappearance of the conjugated system will lead to a decrease in absorbance at this wavelength.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the buffered thiol solution with the this compound stock solution to final desired concentrations. Ensure pseudo-first-order conditions by using a significant excess of the thiol (e.g., 10-fold or greater).
-
Immediately monitor the decrease in absorbance at λmax over time using a UV-Vis spectrophotometer with a temperature-controlled cell holder (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the thiol.
-
Adduct Characterization by Mass Spectrometry and NMR
Confirmation of the covalent adduct structure is essential. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
Protocol: Adduct Formation and Characterization
-
Reaction:
-
Incubate this compound with a model thiol (e.g., N-acetylcysteine or a cysteine-containing peptide) in a suitable buffer at a controlled temperature.
-
-
LC-MS/MS Analysis:
-
Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The expected mass shift for the Michael adduct will be the molecular weight of this compound (133.15 g/mol ).
-
Tandem MS (MS/MS) fragmentation of the adducted peptide can be used to pinpoint the exact site of modification (i.e., the specific cysteine residue).
-
-
NMR Spectroscopy:
-
For a more detailed structural elucidation, the adduct can be synthesized on a larger scale and purified (e.g., by HPLC).
-
¹H and ¹³C NMR spectroscopy can then be used to confirm the structure of the adduct, including the regiochemistry of the addition.
-
Data Presentation and Interpretation
For a systematic evaluation, the reactivity of this compound should be compared with that of other relevant Michael acceptors under identical conditions.
Table 1: Comparative Second-Order Rate Constants for Thiol Addition (Hypothetical Data)
| Michael Acceptor | Model Thiol | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Acrolein | N-acetylcysteine | 7.4 | 25 | Value |
| Crotonaldehyde | N-acetylcysteine | 7.4 | 25 | Value |
| This compound | N-acetylcysteine | 7.4 | 25 | To be determined |
| 3-(Phenyl)acrolein | N-acetylcysteine | 7.4 | 25 | Value |
This comparative data will allow for a clear understanding of the electronic contribution of the 3-pyridyl group to the reactivity of the acrolein core.
Applications in Drug Development: A Forward Look
The unique combination of a tunable Michael acceptor and a versatile heterocyclic scaffold makes this compound a promising starting point for the design of novel targeted covalent inhibitors.
Design of Selective Covalent Inhibitors
The pyridine ring can be utilized as a key recognition element to achieve binding affinity and selectivity for a target protein. By incorporating the this compound warhead into a larger molecule that is optimized for non-covalent interactions with the target, a highly selective TCI can be developed. The general workflow for such a drug discovery program is outlined below.
Figure 2: A typical workflow for the development of a targeted covalent inhibitor.
Potential for Targeting Specific Biological Pathways
Given the prevalence of pyridine-based scaffolds in kinase inhibitors, one could envision the application of this compound in the development of covalent kinase inhibitors targeting non-catalytic cysteines. This could lead to inhibitors with novel mechanisms of action and improved selectivity profiles. Furthermore, the inherent reactivity of the acrolein moiety suggests potential applications in areas where targeted covalent modification is beneficial, such as in the development of probes for chemical biology or inhibitors of enzymes with active site cysteines.
Conclusion
This compound represents a promising, yet underexplored, Michael acceptor for applications in drug discovery and chemical biology. Its unique electronic properties, conferred by the 3-pyridyl substituent, are predicted to result in a moderate and tunable reactivity, which is a desirable characteristic for a covalent warhead. The presence of the pyridine nitrogen offers opportunities for specific targeting and pH-dependent reactivity modulation. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of its Michael acceptor capabilities. Through a systematic investigation of its reactivity and its incorporation into rationally designed molecules, this compound has the potential to become a valuable tool in the development of the next generation of targeted covalent therapies.
References
-
Recent Advances in Covalent Drug Discovery. MDPI.[Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.[Link]
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. ACS Publications.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 3-(3-Pyridyl)acrolein and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Reactive Scaffold
3-(3-Pyridyl)acrolein, a molecule marrying the reactive α,β-unsaturated aldehyde functionality of acrolein with the pharmacophoric pyridine ring, represents a compelling yet underexplored area of chemical biology and drug discovery. While its parent compound, acrolein, is extensively studied for its toxicity as an environmental pollutant and a component of tobacco smoke, the introduction of the pyridyl moiety is anticipated to significantly modulate its biological profile. This guide synthesizes the current understanding of acrolein's mechanisms of action with the known biological activities of various pyridine-containing compounds to project the potential therapeutic landscape of this compound and its analogs. As direct research on this specific molecule is nascent, this document serves as a technical primer, offering insights into its probable biological effects and providing a roadmap for future investigation.
I. The Chemical Architecture: A Tale of Two Moieties
At its core, this compound is an electrophilic species. The α,β-unsaturated carbonyl group is a Michael acceptor, rendering the molecule highly reactive towards biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and the exocyclic amino groups of DNA bases.[1] This reactivity is central to the biological effects of acrolein and, by extension, its pyridylated analog.
The pyridine ring, a common scaffold in medicinal chemistry, introduces a new dimension. Its nitrogen atom can participate in hydrogen bonding and alter the molecule's polarity, solubility, and ability to interact with biological targets. The position of the nitrogen (in this case, at the 3-position) influences the electronic properties of the entire molecule, potentially affecting the reactivity of the acrolein moiety.
II. Probable Mechanisms of Action: Lessons from Acrolein
The extensive body of research on acrolein provides a strong foundation for postulating the mechanisms through which this compound may exert its biological effects. These are primarily rooted in its electrophilic nature and its ability to induce cellular stress.
A. Oxidative Stress and Redox Imbalance
Acrolein is a potent inducer of oxidative stress. It can deplete cellular glutathione (GSH), a critical antioxidant, through direct conjugation.[2][3] This depletion disrupts the cellular redox balance, leaving the cell vulnerable to damage from reactive oxygen species (ROS). Furthermore, acrolein can directly generate ROS, contributing to a vicious cycle of oxidative damage.[4][5] This can lead to lipid peroxidation, protein carbonylation, and mitochondrial dysfunction.[3]
B. DNA Adduction and Genotoxicity
Acrolein readily reacts with DNA, primarily with deoxyguanosine, to form exocyclic adducts such as γ-hydroxy-1,N²-propano-2'-deoxyguanosine (γ-OH-PdG).[6][7][8] These adducts are mutagenic and have been implicated in the carcinogenic effects of tobacco smoke.[6][9] The formation of these adducts can lead to G:C to T:A transversions, a common mutation found in smoking-related cancers.[6] It is highly probable that this compound also forms similar DNA adducts, and its genotoxic potential warrants thorough investigation. Studies have shown that acrolein-DNA adducts are significantly elevated in the oral cells of e-cigarette users.[10]
C. Modulation of Cellular Signaling Pathways
Acrolein is known to interfere with multiple signaling pathways, often through the adduction of critical protein residues.
-
NF-κB Signaling: Acrolein has a dual role in regulating the NF-κB pathway, a key player in inflammation. It can either activate or inhibit NF-κB depending on the cellular context and exposure levels.[3][4] This modulation can have profound effects on the expression of inflammatory cytokines.
-
EGFR Signaling: Recent evidence suggests that acrolein can upregulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, contributing to tumorigenesis.[11] Acrolein has been shown to induce tumorigenic transformation in normal human oral keratinocytes through EGFR copy number amplification and activation of downstream signaling.[11]
Below is a diagram illustrating the proposed mechanism of acrolein-induced cellular damage, which likely shares similarities with this compound.
Sources
- 1. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers: Molecular Mechanisms of Acrolein Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrolein is a major cigarette-related lung cancer agent: Preferential binding at p53 mutational hotspots and inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity of acrolein and acrolein-induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smoking and lung cancer—a new role for an old toxicant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased acrolein–DNA adducts in buccal brushings of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cigarette Smoke Containing Acrolein Upregulates EGFR Signaling Contributing to Oral Tumorigenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(3-Pyridyl)acrolein Derivatives
Abstract
The unique chemical architecture of 3-(3-Pyridyl)acrolein, which combines the biologically significant pyridine ring with the reactive α,β-unsaturated aldehyde (acrolein) moiety, presents a compelling scaffold for the development of novel therapeutic agents. The pyridine heterocycle is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Concurrently, the acrolein component, while known for its reactivity and potential toxicity, offers a handle for covalent modification of target proteins, a strategy increasingly employed in drug discovery to achieve high potency and prolonged duration of action. This technical guide explores the potential therapeutic applications of this compound derivatives, drawing upon the established pharmacology of related pyridine-based compounds and the well-documented biochemistry of acrolein. We will delve into promising therapeutic areas, hypothesize mechanisms of action, discuss structure-activity relationships, and provide exemplary experimental protocols for the synthesis and evaluation of these compounds.
The Rationale for this compound Derivatives in Drug Discovery
The therapeutic potential of this compound derivatives is predicated on the synergistic combination of its two core components:
-
The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine nucleus offers improved pharmacokinetic properties and metabolic stability.[1] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to the active sites of many enzymes. The 3-pyridyl substitution pattern, in particular, has been successfully incorporated into a range of bioactive molecules.
-
The Acrolein Moiety: The α,β-unsaturated carbonyl system of acrolein is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine.[3][4] This reactivity, while a source of toxicity, can be harnessed to design potent and selective irreversible inhibitors. The challenge and opportunity lie in tuning this reactivity to minimize off-target effects while maximizing therapeutic efficacy.
This guide will focus on three primary areas of potential therapeutic application: oncology, neurodegenerative diseases, and infectious diseases.
Potential Therapeutic Application: Oncology
The pyridine scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent antiproliferative activity.[2][5] The introduction of the acrolein moiety could offer a novel mechanism for targeting key cancer-related proteins.
Kinase Inhibition: A Promising Avenue
Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP-binding pocket. The covalent binding potential of the acrolein moiety could be exploited to develop irreversible kinase inhibitors with enhanced potency and duration of action.
Hypothesized Mechanism of Action:
A this compound derivative could initially bind to the ATP-binding site of a target kinase via interactions with the pyridine ring. The strategically positioned acrolein moiety could then form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition of the kinase and blockade of downstream signaling pathways that promote cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives:
Studies on various pyridine-containing kinase inhibitors have revealed key SAR principles that can guide the design of this compound derivatives[6][7]:
-
Substitution on the Pyridine Ring: Small, electron-donating groups on the pyridine ring can enhance binding affinity.
-
Aryl Substituents: The addition of substituted aryl groups at other positions on the pyridine can improve potency and selectivity.
-
Solubilizing Groups: The incorporation of water-solubilizing groups is often necessary to improve the pharmacokinetic properties of the molecule.
The following diagram illustrates a hypothetical mechanism of irreversible kinase inhibition by a this compound derivative.
Caption: Hypothetical mechanism of irreversible kinase inhibition.
Antiproliferative Activity Data from Related Pyridine Compounds
While specific data for this compound derivatives is scarce, the antiproliferative activity of other substituted pyridine derivatives provides a strong rationale for their investigation.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| C-5 Substituted heteroaryl 3-pyridinecarbonitriles | PKCtheta | 0.0045 | [6] |
| 3-Pyridinecarbonitrile with benzofuran at C-5 | PKCtheta | 0.00028 | [7] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus (antibacterial) | Similar to Linezolid | [1] |
This table presents data from structurally related compounds to highlight the potential of the pyridine scaffold.
Potential Therapeutic Application: Neurodegenerative Diseases
The role of acrolein in neurodegenerative diseases is an area of active research. Acrolein is a product of lipid peroxidation and is elevated in the brains of patients with conditions such as Alzheimer's and Parkinson's disease.[8] It is known to contribute to oxidative stress and neuronal damage.
Hypothesized Dual Role of this compound Derivatives:
Derivatives of this compound could be designed to have a dual role in the context of neurodegeneration:
-
Acrolein Scavenging: Certain modifications to the acrolein moiety could lead to compounds that act as "sacrificial lambs," reacting with and neutralizing endogenous acrolein, thereby reducing oxidative stress.
-
Targeting Neuroinflammatory Pathways: The pyridine moiety could be functionalized to interact with specific targets involved in neuroinflammation, such as microglia-associated enzymes. For instance, novel pyridinium derivatives have been shown to inhibit acetylcholinesterase, a key enzyme in neurotransmission.[9]
The following workflow outlines a potential strategy for investigating the neuroprotective effects of these derivatives.
Sources
- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of acrolein toxicity: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Michael Addition with 3-(3-Pyridyl)acrolein
Introduction: The Strategic Importance of the Michael Addition with 3-(3-Pyridyl)acrolein
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is prized for its versatility and is widely employed in the synthesis of a vast array of complex molecules. The focus of this guide, this compound, is a particularly valuable Michael acceptor due to the presence of the pyridyl moiety. This heterocyclic ring system is a common feature in pharmaceuticals and functional materials, imparting specific electronic and solubility properties to the final adducts. Understanding and mastering the experimental protocol for Michael additions involving this substrate is therefore of significant interest to researchers in medicinal chemistry, drug development, and materials science.
The reaction proceeds via the attack of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated system of the this compound, the Michael acceptor.[3][4] This process is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a resonance-stabilized carbanion or another suitable nucleophile.[1][2] The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.[4]
This document provides a detailed experimental protocol for the Michael addition reaction with this compound, offering insights into the underlying mechanism, practical considerations for reaction setup and execution, and comprehensive methods for product characterization.
Reaction Mechanism and Key Principles
The Michael addition reaction is a thermodynamically controlled process, driven by the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. The mechanism can be dissected into three key steps:
-
Deprotonation of the Michael Donor: A base abstracts an acidic proton from the Michael donor (e.g., a malonate ester, β-ketoester, or nitroalkane) to form a resonance-stabilized nucleophile.[1][4]
-
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the this compound. This conjugate addition is favored due to the electronic delocalization provided by the carbonyl and pyridyl groups, which creates a partial positive charge on the β-carbon.[3][4]
-
Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source added during workup, yielding the final Michael adduct.[4]
The choice of base is critical and depends on the pKa of the Michael donor. For weakly acidic donors, a stronger base may be required to generate a sufficient concentration of the nucleophile. However, using a base that is too strong can lead to side reactions, such as 1,2-addition to the carbonyl group.[5]
Visualization of the Reaction Mechanism
Caption: Generalized mechanism of the Michael addition reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Michael addition of diethyl malonate to this compound using sodium ethoxide as the catalyst. Researchers should adapt this protocol based on the specific nucleophile and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store in a cool, dark place. |
| Diethyl malonate | ≥99% | Sigma-Aldrich | Freshly distilled if necessary. |
| Sodium ethoxide | 21% solution in ethanol | Sigma-Aldrich | Handle under inert atmosphere. |
| Ethanol, anhydrous | 200 proof | Decon Labs | |
| Diethyl ether, anhydrous | ≥99% | Sigma-Aldrich | |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaCl (brine) | |||
| Anhydrous MgSO₄ or Na₂SO₄ | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow for the Michael addition.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.33 g, 10 mmol).
-
Dissolve the starting material in anhydrous ethanol (20 mL).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of the Michael donor, diethyl malonate (1.60 g, 10 mmol), in anhydrous ethanol (10 mL).
-
To the stirred solution of this compound, slowly add the diethyl malonate solution via syringe.
-
After the addition is complete, add sodium ethoxide solution (21% in ethanol, 0.34 mL, 1 mmol, 0.1 eq) dropwise via syringe. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure Michael adduct.
-
Characterization and Data Analysis
The structure and purity of the synthesized Michael adduct should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the structure of the product by identifying the characteristic proton signals and their coupling patterns.[6]
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present in the product, such as the carbonyl group of the ester and the C=C and C=N bonds of the pyridine ring.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[8]
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst; Insufficient reaction time; Low reaction temperature. | Use fresh sodium ethoxide; Monitor the reaction for a longer period; Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Formation of side products (e.g., 1,2-addition) | Use of a strong, non-stabilized nucleophile; Use of a very strong base. | Employ a more stabilized Michael donor (e.g., a β-diketone); Use a weaker base or catalytic amounts of a stronger base. |
| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography; Consider alternative purification techniques like recrystallization. |
Conclusion
The Michael addition of nucleophiles to this compound is a robust and versatile method for the synthesis of complex molecules containing the biologically relevant pyridyl scaffold. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this reaction and obtain the desired adducts in good yield and purity. Careful attention to the reaction conditions, particularly the choice of base and solvent, is crucial for achieving optimal results.
References
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Organic Chemistry with Victor. (2025, February 15). Michael Addition Reaction EXPLAINED. YouTube. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1 eq. of n-pentylamine in d 6-acetone, PAm4. [Link]
-
ResearchGate. (n.d.). Time-resolved near-IR of Michael addition and plot of 1/(A) vs time (three runs, close to each other). [Link]
-
CORE. (n.d.). Statistical correlations between NMR spectroscopy and direct infusion FT-ICR mass spectrometry aid annotation of unknowns in metabolomics. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Pyridyl-Substituted Quinolines via a Modified Skraup Condensation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyridyl-substituted quinolines, specifically focusing on the utilization of 3-(3-pyridyl)acrolein in a modified Skraup-type synthesis. This class of compounds, featuring a bipyridyl-like scaffold, is of significant interest to researchers in medicinal chemistry and materials science due to their exceptional chelating properties and potential as pharmacophores. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this powerful synthetic strategy.
Introduction: The Significance of Pyridyl-Substituted Quinolines
The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The incorporation of a pyridyl substituent onto the quinoline scaffold gives rise to a class of compounds with unique electronic and steric properties. These pyridyl-quinolines, particularly those with a 2,3'-bipyridyl-type arrangement, are excellent bidentate ligands capable of forming stable complexes with various transition metals.[3] This chelating ability is of paramount importance in the design of novel catalysts, functional materials, and metallodrugs.
The Skraup synthesis, a classic and robust method for quinoline formation, traditionally involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] A key modification of this reaction, the Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offering greater versatility in the synthesis of substituted quinolines.[6][7] This application note focuses on the use of this compound as the α,β-unsaturated carbonyl component in a reaction analogous to the Doebner-von Miller synthesis to access valuable 2-(3-pyridyl)quinoline derivatives.
Mechanistic Insights: A Modified Skraup-Doebner-von Miller Pathway
The synthesis of a 2-(3-pyridyl)quinoline from an aniline and this compound is proposed to proceed through a well-established reaction cascade characteristic of the Doebner-von Miller reaction. The generally accepted mechanism involves the following key steps:[8]
-
Michael Addition: The reaction is initiated by the 1,4-conjugate (Michael) addition of the aromatic amine to the electron-deficient β-carbon of the α,β-unsaturated aldehyde, this compound. This step is typically catalyzed by a strong acid, which protonates the carbonyl oxygen, further activating the substrate towards nucleophilic attack.
-
Cyclization: The resulting β-amino aldehyde intermediate undergoes an intramolecular electrophilic attack of the electron-rich aromatic ring onto the protonated carbonyl carbon. This cyclization step forms a 1,2-dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate readily loses a molecule of water under the acidic and often heated reaction conditions to form a more stable, partially aromatized system.
-
Oxidation (Aromatization): The final step involves the oxidation of the dihydroquinoline to the fully aromatic 2-(3-pyridyl)quinoline. In the classic Skraup synthesis, an external oxidizing agent like nitrobenzene or arsenic acid is employed.[4] In many Doebner-von Miller reactions, an intermediate anil formed in situ can act as the oxidant.[8]
Caption: Proposed reaction mechanism for the synthesis of 2-(3-pyridyl)quinoline.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure based on established methodologies for the Skraup and Doebner-von Miller reactions.[1][6] Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substituted anilines. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | Reagent Grade (≥98%) | e.g., Sigma-Aldrich, Alfa Aesar | |
| This compound | ≥97% | e.g., Combi-Blocks, TCI | |
| Concentrated Sulfuric Acid | ACS Reagent Grade (95-98%) | e.g., Fisher Scientific | Corrosive! Handle with extreme care. |
| Nitrobenzene | Reagent Grade (≥99%) | e.g., Sigma-Aldrich | Toxic! Can serve as both solvent and oxidizing agent. |
| Ferrous Sulfate Heptahydrate | ACS Reagent Grade | e.g., VWR | Optional, but recommended to moderate the reaction.[4] |
| Sodium Hydroxide | Pellets, ACS Reagent Grade | e.g., J.T. Baker | For neutralization. |
| Diethyl Ether or Dichloromethane | ACS Reagent Grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate | Reagent Grade | e.g., Sigma-Aldrich | For drying organic extracts. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the aniline (1.0 eq.), this compound (1.2 eq.), and nitrobenzene (acting as both solvent and oxidizing agent, approximately 3-4 times the weight of the aniline).
-
Moderator Addition (Optional but Recommended): Add ferrous sulfate heptahydrate (approx. 0.1 eq.) to the mixture. This helps to control the exothermicity of the reaction.
-
Acid Addition: Begin vigorous stirring of the mixture. Slowly and carefully, add concentrated sulfuric acid (approx. 2.5-3.0 eq.) dropwise via the dropping funnel. The addition is highly exothermic; maintain a slow addition rate to control the temperature rise. An ice-water bath can be used to cool the flask if necessary.
-
Reaction: After the addition of sulfuric acid is complete, heat the reaction mixture to 130-150 °C using a heating mantle or an oil bath. Maintain this temperature with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a large beaker containing crushed ice and water.
-
Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This step should be performed in an ice bath as the neutralization is highly exothermic.
-
Transfer the alkaline mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often a dark, oily residue. It can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield the purified 2-(3-pyridyl)quinoline.
Caption: Experimental workflow for the synthesis of 2-(3-pyridyl)quinoline.
Characterization and Data
The synthesized 2-(3-pyridyl)quinoline and its derivatives should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The number of signals and their splitting patterns will depend on the substitution pattern of the aniline precursor. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The number of signals will correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Characteristic C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). |
| Melting Point | A sharp melting point for crystalline solids, indicative of high purity. |
Yields: The yields for Skraup-type reactions can vary significantly depending on the electronic nature of the substituents on the aniline ring. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can decrease the reactivity of the aniline and result in lower yields. Typical yields can range from 30% to 70%.
Troubleshooting and Safety Considerations
-
Violent Reaction: The Skraup synthesis is notoriously exothermic.[1] The slow addition of sulfuric acid and the use of ferrous sulfate are crucial for moderating the reaction. Ensure efficient stirring and have an ice bath readily available.
-
Low Yield: Poor yields can result from incomplete reaction or the formation of byproducts. Consider increasing the reaction time or temperature. The purity of the starting materials, particularly the this compound, is also critical.
-
Purification Challenges: The crude product can be a complex mixture. Careful column chromatography is often required for obtaining a pure product.
-
Safety: Concentrated sulfuric acid is highly corrosive. Nitrobenzene is toxic and readily absorbed through the skin. Handle these reagents with extreme care in a fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
The modified Skraup-Doebner-von Miller synthesis using this compound offers a direct and versatile route to the synthesis of 2-(3-pyridyl)quinolines. These compounds are valuable building blocks for the development of novel pharmaceuticals, catalysts, and functional materials. The protocol and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully implement this important synthetic transformation. Careful control of reaction conditions and adherence to safety protocols are paramount for achieving optimal and reproducible results.
References
-
Molecules. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
-
ChemInform. (2010). Improved Synthesis of Quinaldines by the Skraup Reaction. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (2023). Skraup reaction. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
UNCW Institutional Repository. (2008). THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'-DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID. [Link]
-
chemeurope.com. (n.d.). Skraup reaction. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
ResearchGate. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
PubMed Central (PMC). (2024). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup_reaction [chemeurope.com]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-(3-Pyridyl)acrolein as a Versatile Precursor in the Synthesis of Novel Pyridine Scaffolds
Abstract
The pyridine ring is a cornerstone of heterocyclic chemistry, prominently featured in pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and modular synthetic routes to highly functionalized pyridines is, therefore, a critical endeavor for researchers in drug discovery and materials science. This guide details the strategic application of 3-(3-Pyridyl)acrolein, a bifunctional building block, in the synthesis of novel, substituted pyridine derivatives, with a focus on bipyridyl and terpyridyl structures. We provide in-depth mechanistic insights and field-proven protocols for key synthetic transformations, including the Kröhnke and Bohlmann-Rahtz pyridine syntheses, empowering researchers to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of this compound
This compound, also known as (2E)-3-(pyridin-3-yl)prop-2-enal, is a powerful intermediate whose utility stems from its unique electronic and structural features. The molecule synergistically combines an electron-deficient pyridine ring with a reactive α,β-unsaturated aldehyde system.[3] This duality allows it to participate in a variety of chemical transformations, most notably as a Michael acceptor and an electrophilic aldehyde.
This guide focuses on its application as a three-carbon (C3) synthon in cyclocondensation reactions to construct new pyridine rings. By reacting with precursors providing the remaining C2-N fragment, this compound serves as a direct gateway to complex molecules containing linked pyridine rings (e.g., 3,3'-bipyridines), which are privileged structures in ligand design and medicinal chemistry.[4]
Core Synthetic Methodology: The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classic, yet highly reliable, method for preparing 2,4,6-trisubstituted pyridines.[5][6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, using ammonium acetate as the nitrogen source. When this compound is employed as the unsaturated partner, this reaction provides an elegant route to 2,4-disubstituted-3,3'-bipyridine derivatives.
Mechanistic Rationale
The reaction proceeds via a well-established cascade mechanism.[5][6] The choice of ammonium acetate is critical; it serves not only as the source of nitrogen for the new pyridine ring but also as a mild base to facilitate the initial Michael addition. The mechanism involves:
-
Michael Addition: An enolate, generated from the α-pyridinium methyl ketone salt, undergoes a 1,4-conjugate addition to the electron-deficient β-carbon of this compound.
-
1,5-Dicarbonyl Formation: The resulting Michael adduct exists as a 1,5-dicarbonyl intermediate (or a masked equivalent).
-
Cyclization & Aromatization: This intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and a series of dehydration steps to form a dihydropyridine intermediate.
-
Elimination: The final aromatization step involves the elimination of the pyridinium salt, a good leaving group, to yield the stable, substituted pyridine product.
Caption: General workflow of the Kröhnke pyridine synthesis.
Protocol 1: Synthesis of 2-Phenyl-4-(pyridin-3-yl)-pyridine
This protocol describes the synthesis of a model 2,4-disubstituted 3,3'-bipyridine derivative using N-phenacylpyridinium bromide as the ketone precursor.
Materials:
-
N-phenacylpyridinium bromide (1.0 equiv)
-
This compound (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (10 equiv)
-
Glacial acetic acid (solvent)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: The required N-phenacylpyridinium bromide can be readily prepared by reacting 2-bromoacetophenone with pyridine.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-phenacylpyridinium bromide (e.g., 2.78 g, 10 mmol), this compound (1.33 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: Add glacial acetic acid (30-40 mL) to the flask. The acetic acid acts as a solvent that facilitates the dissolution of the reagents and promotes the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (200 mL). Basify the solution by slowly adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~8-9. This step neutralizes the acetic acid and precipitates the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 2-phenyl-4-(pyridin-3-yl)-pyridine.
Core Synthetic Methodology: Modified Bohlmann-Rahtz Synthesis
The classical Bohlmann-Rahtz synthesis generates pyridines from enamines and ethynylketones.[7][8] However, the core principle of cyclocondensation can be adapted into a powerful one-pot, three-component reaction that is highly suitable for this compound. In this modification, an enamine, generated in situ from a 1,3-dicarbonyl compound and ammonia, reacts with this compound to build the pyridine ring.[9]
Mechanistic Rationale
This one-pot approach is prized for its efficiency and atom economy. It avoids the isolation of intermediates, streamlining the synthetic process. The key steps are:
-
In Situ Enamine Formation: The 1,3-dicarbonyl compound (e.g., acetylacetone) reacts with ammonia (from ammonium acetate) to form a nucleophilic enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of this compound in a conjugate addition.
-
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization (aminoketone condensation) followed by dehydration to form the final, stable aromatic pyridine ring. This tandem sequence ensures high regiochemical control.[9]
Caption: One-pot three-component synthesis workflow.
Protocol 2: One-Pot Synthesis of a 2,4,6-Trisubstituted Pyridine
This protocol details a one-pot synthesis using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
Acetylacetone (1.0 equiv)
-
This compound (1.0 equiv)
-
Ammonium acetate (2.5 equiv)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine acetylacetone (e.g., 1.0 g, 10 mmol), this compound (1.33 g, 10 mmol), and ammonium acetate (1.93 g, 25 mmol).
-
Solvent Addition: Add ethanol (25 mL) to the flask and stir to dissolve the components.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture and reduce the solvent volume using a rotary evaporator. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography if necessary.
Quantitative Data Summary
The following table provides representative data for the synthesis of novel pyridines using this compound, illustrating the versatility of these methods.
| Entry | Pyridine Product Structure | Synthesis Method | Key Reactants | Conditions | Yield (%) |
| 1 | 2-Phenyl-4-(pyridin-3-yl)pyridine | Kröhnke | N-phenacylpyridinium bromide | NH₄OAc, AcOH, reflux, 5h | 85-95 |
| 2 | 2-Methyl-4-(pyridin-3-yl)-6-phenylpyridine | Kröhnke | 1-(1-phenylethyl)pyridinium salt | NH₄OAc, MeOH, reflux, 6h | 80-90 |
| 3 | 2,6-Dimethyl-4-(pyridin-3-yl)pyridine-3-carboxylate | Bohlmann-Rahtz (modified) | Ethyl acetoacetate | NH₄OAc, EtOH, reflux, 10h | 75-85 |
| 4 | 2,6-Diphenyl-4-(pyridin-3-yl)pyridine | Bohlmann-Rahtz (modified) | Dibenzoylmethane | NH₄OAc, AcOH, reflux, 8h | 88-96 |
Applications in Drug Development & Materials Science
The pyridine derivatives synthesized from this compound are of significant interest to researchers.
-
Medicinal Chemistry: Pyridine scaffolds are prevalent in FDA-approved drugs.[10][11] The bipyridine and terpyridine structures synthesized via these methods are valuable for developing novel kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][12] The modularity of the syntheses allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Ligand Synthesis: Polysubstituted bipyridines are essential ligands in coordination chemistry and homogeneous catalysis. Their electronic and steric properties can be fine-tuned by varying the substituents introduced during the synthesis, enabling the development of catalysts for cross-coupling reactions, polymerization, and asymmetric synthesis.[4]
Conclusion
This compound stands out as a highly effective and versatile C3 synthon for the construction of complex pyridine-containing molecules. The Kröhnke and modified Bohlmann-Rahtz syntheses offer robust, high-yield pathways to novel bipyridine and terpyridine derivatives. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals, enabling the efficient synthesis of diverse molecular architectures for a wide range of applications in science and medicine.
References
-
Wikipedia. Kröhnke pyridine synthesis. Available from: [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]
-
CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]
-
RSC Publishing. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Available from: [Link]
-
Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available from: [Link]
-
J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. Available from: [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]
-
Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. Available from: [Link]
-
ResearchGate. Kröhnke Pyridine Synthesis. Available from: [Link]
-
Scribd. Kröhnke Pyridine Synthesis. Available from: [Link]
-
Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
-
CJAC. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Available from: [Link]
-
ResearchGate. A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Available from: [Link]
-
RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
ResearchGate. Bipyridines. Part XV. A Novel, Convenient Synthesis of Some 3,3'-Bipyridine Derivatives. Available from: [Link]
-
Slideshare. Pyridine: Synthesis, reactions and medicinal uses. Available from: [Link]
-
ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. Available from: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
ResearchGate. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available from: [Link]
-
Wikipedia. Boger pyridine synthesis. Available from: [Link]
-
ResearchGate. Consecutive coupling–cyclocondensation formation of tri- and tetrasubstituted pyridines 37. Available from: [Link]
-
ChemRxiv. Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. Available from: [Link]
-
ResearchGate. Bipyridine Derivatives. Available from: [Link]
-
Northern Illinois University. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Available from: [Link]
-
W&M ScholarWorks. Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. Available from: [Link]
-
Semantic Scholar. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Available from: [Link]
-
ACS Publications. Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Available from: [Link]
-
Organic Chemistry Portal. Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Available from: [Link]
-
RSC Publishing. N-Heterocyclic carbene-catalyzed [3+3] cyclocondensation of bromoenals with aldimines: highly enantioselective synthesis of dihydropyridinones. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
IJSDR. Michael Addition Reaction Under Green Chemistry. Available from: [Link]
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 11. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Application Note: 3-(3-Pyridyl)acrolein as a Fluorescent Probe for Live-Cell Imaging of Biological Thiols
Introduction: The Critical Role of Thiols and the Need for Specific Probes
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are fundamentally important molecules that participate in a vast array of cellular processes.[1] They are critical for maintaining intracellular redox homeostasis, detoxification of xenobiotics, and are involved in signal transduction pathways.[2][3] Aberrant levels of these thiols are implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the ability to detect and quantify these molecules within living cells is of paramount importance for both basic research and clinical diagnostics.
3-(3-Pyridyl)acrolein (3-PA) is a cell-permeable fluorescent probe designed for the selective detection of biological thiols. It operates on a "turn-on" fluorescence mechanism, offering a low-background signal that significantly increases upon reaction with its target. This application note provides a comprehensive guide to the principles, properties, and detailed protocols for utilizing 3-PA in live-cell imaging applications.
Principle of Detection: A Michael Addition-Driven Fluorescence Turn-On
3-PA belongs to a class of fluorescent probes that utilize the Michael addition reaction for detection.[1][4] The core structure of 3-PA contains an α,β-unsaturated aldehyde (acrolein moiety) conjugated to a pyridine ring. In its native state, the probe is weakly fluorescent. However, upon reaction with a nucleophilic thiol group (R-SH) present in molecules like GSH or cysteine, a covalent bond is formed via a 1,4-conjugate addition (Michael addition). This reaction disrupts the internal charge transfer (ICT) quenching mechanism within the molecule, leading to a significant enhancement in fluorescence intensity. This "off-on" switching provides a high signal-to-noise ratio, making it ideal for imaging applications.
Caption: Mechanism of 3-PA fluorescence activation.
Properties and Specifications of this compound
Successful application of any fluorescent probe requires a thorough understanding of its photophysical and chemical properties. The key characteristics of 3-PA are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Excitation Max (λex) | ~380-398 nm (post-adduct) | Optimal excitation may vary slightly depending on the local environment and specific thiol adduct formed.[5] |
| Emission Max (λem) | ~530-540 nm (post-adduct) | Exhibits a large Stokes shift, which is advantageous for minimizing self-quenching and spectral crosstalk.[5] |
| Quantum Yield (Φ) | Low (native) to Moderate (adduct) | Significant enhancement upon reaction is the key feature. |
| Solubility | Soluble in DMSO, DMF, Methanol | Prepare concentrated stock solutions in anhydrous DMSO. |
| Cell Permeability | Yes | Small molecular weight allows for passive diffusion across cell membranes. |
Detailed Application Protocols
Reagent Preparation
Expert Insight: It is critical to use anhydrous DMSO for preparing the stock solution. 3-PA is susceptible to hydrolysis, and water contamination can degrade the probe over time, leading to inconsistent results.
-
Prepare a 10 mM Stock Solution: Dissolve 1.33 mg of this compound in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL). Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 5-20 µM).
Protocol for Live-Cell Staining and Imaging
This protocol is a general guideline for adherent mammalian cells. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental condition.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
3-PA stock solution (10 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~390 nm excitation and ~540 nm emission).
Caption: General workflow for live-cell imaging with 3-PA.
Step-by-Step Procedure:
-
Cell Culture: Seed cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Experimental Conditions (Optional): If modulating intracellular thiol levels, treat the cells with your compound of interest for the desired duration.
-
Positive Control (Thiol Depletion): Treat cells with 100 µM N-ethylmaleimide (NEM) or an appropriate concentration of buthionine sulfoximine (BSO) to decrease GSH levels. This should result in significantly lower fluorescence compared to untreated cells.
-
-
Probe Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS or serum-free medium. c. Prepare the 3-PA working solution (e.g., 10 µM) in warm, serum-free medium or HBSS. d. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Scientist's Note: The optimal incubation time is a balance between sufficient probe uptake and reaction versus potential cytotoxicity. A time-course experiment is recommended during initial optimization.
-
-
Wash: Aspirate the probe solution and wash the cells twice with warm PBS or HBSS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to the cells. Proceed immediately to imaging on a fluorescence microscope.
-
Imaging Parameters: Use an excitation source around 390 nm and collect emission centered around 540 nm. To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and shortest exposure time that provides a good signal-to-noise ratio.[6]
-
Potential Applications and Considerations
-
Monitoring Oxidative Stress: The probe can be used to visualize the depletion of glutathione pools during oxidative stress events.[3]
-
Drug Screening: 3-PA can serve as a tool in high-throughput screening to identify compounds that modulate intracellular thiol levels.
-
Studying Enzyme Activity: It can be used to monitor the activity of enzymes involved in glutathione synthesis or metabolism.
Cytotoxicity Considerations: The acrolein moiety is a reactive electrophile and can be cytotoxic at high concentrations or with prolonged exposure.[7][8][9] It is crucial to perform cytotoxicity assays (e.g., MTT or Live/Dead staining) to determine the optimal, non-toxic concentration and incubation time for your specific cell line. Low-dose acrolein has been shown to inhibit cell proliferation, so it is essential to work within a validated safe window for your experiments.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | 1. Probe degradation.2. Incorrect filter set.3. Low intracellular thiol levels.4. Insufficient incubation time. | 1. Use a fresh aliquot of probe stock; ensure it was stored correctly.2. Verify excitation/emission filters match probe specifications.3. Run a positive control (untreated, healthy cells).4. Increase incubation time or probe concentration. |
| High Background | 1. Incomplete washing.2. Probe concentration too high.3. Cell autofluorescence. | 1. Perform an additional wash step.2. Reduce the working concentration of the probe.3. Image an unstained control sample to assess autofluorescence levels and adjust imaging settings accordingly. |
| Signs of Cytotoxicity | 1. Probe concentration is too high.2. Incubation time is too long. | 1. Perform a dose-response curve to find the optimal non-toxic concentration.2. Reduce the incubation time. |
References
-
Chemical Communications. (n.d.). A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. RSC Publishing. Available from: [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Novel pyrazoline-based fluorescent probe for detecting thiols and its application in cells. Available from: [Link]
-
Molecules. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. NIH. Available from: [Link]
-
Toxicological Sciences. (2015). Cytotoxicity of Thirdhand Smoke and Identification of Acrolein as a Volatile Thirdhand Smoke Chemical That Inhibits Cell Proliferation. PubMed. Available from: [Link]
-
International Journal of Molecular Sciences. (2023). Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Mediates Acrolein Cytotoxicity in Human Lung Cancer Cells. MDPI. Available from: [Link]
-
Toxicology and Applied Pharmacology. (n.d.). The molecular effects of acrolein. NIH. Available from: [Link]
-
BMC Pulmonary Medicine. (2014). Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells. PMC, PubMed Central. Available from: [Link]
-
Toxicological Sciences. (2018). Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model. Available from: [Link]
-
Chemical Society Reviews. (2010). Fluorescent and colorimetric probes for detection of thiols. RSC Publishing. Available from: [Link]
-
Illinois Experts. (n.d.). Thiol-based fluorescent probe for reactive species. Available from: [Link]
-
Sensors. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. NIH. Available from: [Link]
Sources
- 1. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The molecular effects of acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cytotoxicity of Thirdhand Smoke and Identification of Acrolein as a Volatile Thirdhand Smoke Chemical That Inhibits Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 3-(3-Pyridyl)acrolein Scaffold
Introduction: The Strategic Advantage of the 3-(3-Pyridyl)acrolein Scaffold in Covalent Enzyme Inhibition
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is undergoing a significant renaissance. These inhibitors, capable of forming a stable bond with their target protein, offer distinct pharmacological advantages, including prolonged duration of action and enhanced potency. Within this class of molecules, the this compound scaffold has emerged as a particularly promising starting point for the development of novel enzyme inhibitors. This scaffold uniquely combines two key features: the versatile 3-pyridyl moiety and the reactive acrolein warhead.
The pyridine ring is a ubiquitous and privileged structure in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, within enzyme active sites.[1][2] The nitrogen atom of the pyridyl group can act as a hydrogen bond acceptor, providing a crucial anchor point for orienting the inhibitor. The acrolein component, an α,β-unsaturated carbonyl, functions as a Michael acceptor. This electrophilic warhead can react with nucleophilic amino acid residues, most notably cysteine, present in the active site of many enzymes, leading to the formation of a stable covalent adduct and irreversible inhibition.[3][4]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the discovery and development of novel enzyme inhibitors. We will delve into the synthesis of this scaffold and its derivatives, robust protocols for evaluating enzyme inhibition kinetics, and methods for confirming the covalent mechanism of action.
I. Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound is readily achievable through a Claisen-Schmidt condensation, a reliable and well-established method for forming α,β-unsaturated carbonyl compounds.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (3-pyridinecarboxaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Claisen-Schmidt condensation.[5][6][7]
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water, deionized
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of 3-pyridinecarboxaldehyde at room temperature.
-
Acetaldehyde Addition: Cool the reaction mixture in an ice bath. Slowly add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis and Purification
Caption: Step-wise process for the kinetic analysis of a covalent enzyme inhibitor.
III. Confirming the Covalent Mechanism of Action
It is crucial to experimentally verify that the inhibitor acts via a covalent mechanism. Mass spectrometry is a powerful tool for this purpose, allowing for the detection of the covalent adduct formed between the inhibitor and the target enzyme. [3][4]
Protocol 3: Mass Spectrometry Analysis of the Enzyme-Inhibitor Adduct
Materials:
-
Target enzyme
-
This compound or its derivative
-
Incubation buffer
-
Denaturing solution (e.g., containing urea or guanidinium chloride)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Enzyme-Inhibitor Incubation: Incubate the target enzyme with an excess of the this compound inhibitor to ensure complete modification. Include a control sample of the enzyme incubated without the inhibitor.
-
Sample Preparation for Proteolysis: a. Denature the protein samples. b. Reduce the disulfide bonds with DTT. c. Alkylate the free cysteine residues with iodoacetamide. This step is important to prevent disulfide scrambling and to differentiate between cysteines that have reacted with the inhibitor and those that have not. d. Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: a. Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the resulting MS/MS data against the protein sequence of the target enzyme, specifying a variable modification on cysteine residues corresponding to the mass of the this compound adduct (mass of inhibitor).
-
Data Interpretation: Identify the peptide(s) containing the modified cysteine residue. The MS/MS spectrum of the modified peptide will provide evidence for the covalent attachment of the inhibitor to a specific cysteine residue.
Expected Mass Shift
The covalent modification of a cysteine residue by this compound via Michael addition results in a specific mass increase of the modified peptide.
-
Mass of this compound (C₈H₇NO): Approximately 133.15 Da
-
Expected Mass Shift on Cysteine: +133.15 Da
IV. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of targeted covalent inhibitors. Its straightforward synthesis, combined with the predictable reactivity of the acrolein warhead, makes it an attractive platform for medicinal chemists. By following the detailed protocols outlined in this guide for synthesis, kinetic evaluation, and mechanistic validation, researchers can efficiently advance their drug discovery programs.
Future efforts in this area could focus on expanding the library of this compound derivatives to probe a wider range of enzyme targets. Furthermore, the incorporation of advanced computational methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design of more potent and selective inhibitors based on this promising scaffold. [8]
References
-
Farris, M. W., et al. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Proteomics, 11(15), 3046-3056. [Link] [3][4]2. Tang, M. S., et al. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology, 36(2), 132-140. [Link] [9]3. Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link] [10]4. Pu, S., et al. (2022). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6539. [Link] [11]5. Uchida, K., et al. (1998). Protein-bound acrolein: potential markers for oxidative stress. Proceedings of the National Academy of Sciences, 95(9), 4882-4887. [Link]
-
Lin, C. Y., et al. (2026). Two-Step Ligand-Directed Covalent Fluorescent Labeling of the Adenosine A1-Receptor That Maintains Its Orthosteric Binding Site's Availability to Bind Ligands. Journal of Medicinal Chemistry. [Link]
-
Thakur, K., et al. (2026). Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Journal of Medicinal Chemistry. [Link] [12]8. Cornish, K. E., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology, 1(3), 205-213. [Link] [13]9. Grokipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 12, 2026, from [Link] [5]10. Johnson, D. S., et al. (2010). Kinetic mechanisms of covalent inhibition. Methods in Enzymology, 486, 1-33. [Link] [14]11. Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link] [1]12. Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link] [2]13. Cole-Parmer. (n.d.). Tech Info: Aldol Condensation. Retrieved January 12, 2026, from [Link] [15]14. PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 12, 2026, from [Link] [16]15. BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved January 12, 2026, from [Link] [17]16. Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 12, 2026, from [Link] [6]17. Khan Academy. (n.d.). Aldol condensation. Retrieved January 12, 2026, from [Link] [18]18. Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 12, 2026, from [Link] [19]19. Kar, S. (2025). Design of Enzyme Inhibitors in Drug Discovery. ResearchGate. [Link]
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. praxilabs.com [praxilabs.com]
- 17. biokin.com [biokin.com]
- 18. Khan Academy [khanacademy.org]
- 19. Claisen Condensation [organic-chemistry.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of the Acrolein Biomarker 3-Hydroxypropylmercapturic Acid (3-HPMA) in Human Urine
Introduction and Significance
Acrolein (CH₂=CH-CHO) is a highly reactive α,β-unsaturated aldehyde, recognized as a significant environmental and endogenous toxin.[1] Humans are exposed to acrolein from a variety of exogenous sources, including tobacco smoke, combustion of fossil fuels, and heated cooking oils.[2] Notably, it is also generated endogenously through cellular processes like lipid peroxidation and polyamine metabolism.[1][3][4] Due to its high reactivity, acrolein is implicated in numerous disease states, contributing to oxidative stress, DNA damage, and inflammation.[1][5]
Direct measurement of acrolein in biological matrices is challenging due to its volatility and reactivity.[6] Therefore, toxicological and exposure assessments rely on the quantification of stable urinary metabolites. The primary metabolic pathway for acrolein involves conjugation with glutathione (GSH), which is subsequently processed to form mercapturic acids excreted in the urine.[1][3][4] The major and most reliable urinary biomarker of acrolein exposure is 3-hydroxypropylmercapturic acid (3-HPMA).[7][2][8] Elevated levels of 3-HPMA in urine have been strongly correlated with exposure to cigarette smoke and e-cigarettes.[9][10][11]
This application note provides a detailed, validated protocol for the rapid and sensitive quantification of 3-HPMA in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is optimized for high-throughput analysis, employing a simple "dilute-and-shoot" sample preparation, which minimizes matrix effects and ensures analytical accuracy and precision.
Principle of the Method
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying trace-level analytes in complex biological matrices. The principle is based on three core stages:
-
Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used to separate the polar analyte, 3-HPMA, from endogenous urine components.[12][13] This separation is crucial for reducing ion suppression, a common phenomenon in mass spectrometry that can compromise analytical sensitivity and accuracy.
-
Ionization: Following separation, the column effluent is directed into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10] The analyte molecules are charged (ionized) to form gas-phase ions.
-
Mass Spectrometric Detection: The ionized molecules are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves selecting a precursor ion (the molecular ion of 3-HPMA) and a specific product ion generated by its fragmentation. Monitoring this specific transition (e.g., m/z 222.10 → 90.97 for 3-HPMA) provides exceptional selectivity and sensitivity, allowing for accurate quantification even at low concentrations.[13]
Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard ([¹³C₃]3-HPMA), which corrects for any variability during sample preparation and analysis.[10]
Metabolic Pathway of Acrolein to 3-HPMA
Acrolein is detoxified in the body primarily through conjugation with glutathione (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione-S-transferases (GSTs).[1] The resulting GSH conjugate undergoes further enzymatic processing, including the cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate. This metabolic cascade ultimately yields several mercapturic acids, with 3-HPMA being the major product excreted in urine.[1][4][14]
Caption: Metabolic conversion of Acrolein to its primary urinary metabolite, 3-HPMA.
Materials and Reagents
| Item | Vendor/Grade |
| 3-Hydroxypropylmercapturic acid (3-HPMA) | Analytical Standard Grade |
| [¹³C₃]-3-Hydroxypropylmercapturic acid | Analytical Standard Grade |
| Acetonitrile | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human Urine (for blanks and standards) | Drug-free, certified |
| Microcentrifuge Tubes (1.5 mL) | Low-binding |
| Autosampler Vials (2 mL) with caps | Certified for LC-MS |
| Syringe Filters (0.22 µm) | PVDF or equivalent low-binding membrane |
Experimental Protocol
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 3-HPMA and [¹³C₃]3-HPMA in methanol or water.
-
Working Standard Solutions: Serially dilute the 3-HPMA primary stock with 50:50 acetonitrile/water to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the [¹³C₃]3-HPMA primary stock with 50:50 acetonitrile/water.
-
Calibration Standards and QCs: Spike drug-free human urine with the appropriate working standard solutions to create calibration standards (e.g., 10 to 5000 ng/mL) and QC samples (Low, Medium, High concentrations).
Sample Collection and Handling
For optimal results, first or second morning mid-stream urine samples are recommended.[15] Samples should be collected in clean, sterile containers.[15] Upon collection, samples should be stored at 2-8°C for short-term storage (< 24 hours) or at -80°C for long-term storage to prevent degradation of analytes. Avoid multiple freeze-thaw cycles.
Urine Sample Preparation (Direct Injection Method)
This protocol is designed for simplicity and high throughput, requiring minimal sample volume.[10]
-
Thaw: Thaw frozen urine samples completely at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Centrifuge: Centrifuge the urine samples at 4,000 x g for 10 minutes to pellet any particulate matter.
-
Aliquot: Transfer 100 µL of the clear urine supernatant into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 1 µg/mL [¹³C₃]3-HPMA internal standard working solution to each tube.
-
Dilute: Add 880 µL of dilution solvent (e.g., 0.1% formic acid in water) to each tube.
-
Vortex: Cap and vortex the tubes for 15 seconds.
-
Transfer: Transfer the diluted sample into an autosampler vial for LC-MS/MS analysis. Filtration through a 0.22 µm syringe filter may be performed if particulates are a concern.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | High-performance liquid chromatography (HPLC) or UHPLC system |
| Column | HILIC Column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | 0-1 min (95% B), 1-5 min (95% to 50% B), 5-5.1 min (50% to 95% B), 5.1-7 min (95% B) |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode or APCI[10] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| 3-HPMA | Precursor Ion (m/z): 222.1; Product Ion (m/z): 91.0[10][13] |
| [¹³C₃]3-HPMA (Internal Standard) | Precursor Ion (m/z): 225.1; Product Ion (m/z): 94.0[10] |
Analytical Workflow Overview
Caption: Step-by-step workflow for the quantification of 3-HPMA in urine.
Method Validation and Performance
To ensure the trustworthiness and reliability of results, the method must be validated according to established bioanalytical guidelines (e.g., FDA/CDER).[12]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | R² > 0.995 over a range of 10 - 5000 ng/mL. |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ). | 85-115% of nominal values. |
| Precision (CV%) | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). | Intra-day and inter-day precision < 10%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | An LOQ of 10-25 ng/mL is readily achievable with modern instrumentation.[12][13] |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. | The use of a stable isotope-labeled internal standard effectively mitigates most matrix effects. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage). | 3-HPMA is stable in urine for at least 3 freeze-thaw cycles and for over 12 months when stored at -80°C. |
Conclusion
This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of the acrolein biomarker 3-HPMA in human urine. The simple "dilute-and-shoot" sample preparation protocol makes it ideal for large-scale clinical and epidemiological studies. The method's performance, validated according to regulatory standards, ensures the generation of reliable and accurate data for assessing human exposure to acrolein from environmental, occupational, or endogenous sources.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services. [Link]
-
Alwis, K. U., deCastro, B. R., Blount, B. C., & Valentin-Blasini, L. (2012). Urinary metabolites of volatile organic compounds in smokers and nonsmokers. Environmental Health Perspectives, 120(9), 1279–1284. (Note: Specific citation for the method mentioned in search result[3], but direct URL is to the main toxicological profile). [Link]
-
Carmella, S. G., Chen, M., Zhang, Y., Zhang, S., Hatsukami, D. K., & Hecht, S. S. (2007). Quantitation of acrolein-derived (3-hydroxypropyl)mercapturic acid in human urine by liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: effects of cigarette smoking. Chemical research in toxicology, 20(7), 986–990. [Link]
-
Che, N., Sin, J., Loo, R. L., & Loo, W. (2021). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 2(4), 100938. [Link]
-
Eckert, E., Schmid, K., Scherer, G., & Vkr, T. (2012). Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 116–121. [Link]
-
Goniewicz, M. L., Smith, D. M., Edwards, K. C., Blount, B. C., Caldwell, K. L., Feng, J., Wang, L., & Christensen, C. (2018). Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 20(12), 1547–1550. [Link]
-
Hecht, S. S., Carmella, S. G., & Chen, M. (2007). Quantitation of Acrolein-Derived 3-Hydroxypropylmercapturic Acid in Human Urine by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry: Effects of Cigarette Smoking. Chemical Research in Toxicology, 20(7), 986-990. [Link]
-
Moghe, A., Ghare, S., & Lam, C. (2015). Molecular mechanisms of acrolein toxicity: relevance to human disease. Toxicological sciences : an official journal of the Society of Toxicology, 143(2), 242–255. [Link]
-
Conklin, D. J., et al. (2017). Biomarkers of Chronic Acrolein Inhalation Exposure in Mice: Implications for Tobacco Product-Induced Toxicity. Toxicological Sciences, 158(2), 263–274. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). 6. ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]
-
Stevens, V. L., & Maier, K. J. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. (Note: This specific paper is cited within search result[14], providing the detailed metabolic scheme). [Link]
-
Harahap, Y., et al. (2020). QUANTIFICATION OF 3-HYDROXYPROPYL MERCAPTURIC ACID IN THE URINE OF PATIENTS WITH BREAST CANCER TO MONITOR CYCLOPHOSPHAMIDE TOXICITY. Therapeutic Drug Monitoring, 42(4), 604-612. (Note: Cited within ResearchGate article[13]). [Link]
-
Higashi, K., Igarashi, K., & Toida, T. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Biological & pharmaceutical bulletin, 39(6), 915–919. [Link]
-
Racek, J., et al. (n.d.). Urine analysis I: Chemical examination. Ústav lékařské biochemie a laboratorní diagnostiky. [Link]
-
Walter, J., et al. (2018). Gut Microbial Glycerol Metabolism as an Endogenous Acrolein Source. mBio, 9(1), e02325-17. [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]
-
Stoica, A., et al. (2019). A fast and sensitive SPE-LC-MS/MS method for the determination of acrolein in environmental water samples using activated charcoal as SPE adsorbent. Journal of Pharmaceutical and Biomedical Analysis, 174, 469-476. (Note: Summary of various methods in search result[16]). [Link]
-
National Center for Biotechnology Information. (2015). Molecular mechanisms of acrolein toxicity: Relevance to human disease. Toxicological Sciences. [Link]
-
Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(5), 357-368. [Link]
-
Tăbăran, F., et al. (2019). Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1603, 356-363. [Link]
-
National Center for Biotechnology Information. (2025). Toxicological Profile for Acrolein. NCBI Bookshelf. [Link]
-
Lee, G., et al. (2021). Identification of acrolein as a novel diagnostic odor biomarker for 1,2,3-trichloropropane-induced hepatotoxicity in Sprague Dawley rats. Toxicology and Applied Pharmacology, 429, 115701. [Link]
Sources
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Acrolein-Derived 3-Hydroxypropylmercapturic Acid in Human Urine by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry: Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Chronic Acrolein Inhalation Exposure in Mice: Implications for Tobacco Product-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of 3-(3-Pyridyl)acrolein In Vitro
Introduction: Understanding 3-(3-Pyridyl)acrolein and the Imperative for Cytotoxicity Profiling
This compound is a heterocyclic α,β-unsaturated aldehyde. While specific data on this derivative is emerging, its core structure is analogous to acrolein, a well-documented and highly reactive cytotoxicant. Acrolein is a ubiquitous environmental pollutant found in sources like tobacco smoke and is also produced endogenously through lipid peroxidation[1][2]. Its toxicity is potent and multifaceted, implicated in a range of pathologies including cardiovascular and respiratory diseases[2][3][4].
The primary mechanism of acrolein's toxicity stems from its high electrophilicity, allowing it to readily form covalent adducts with cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and cysteine residues in proteins[2][5]. This interaction triggers a cascade of deleterious cellular events. A comprehensive assessment of a compound like this compound, therefore, requires a multi-assay strategy to dissect its full cytotoxic potential. Such a strategy moves beyond a simple live/dead binary, aiming to elucidate the specific mechanisms of cell death.
Key cytotoxic mechanisms associated with acrolein and its analogs include:
-
Oxidative Stress and Redox Imbalance: Rapid depletion of intracellular glutathione, the cell's primary non-enzymatic antioxidant, overwhelms the cellular defense system and leads to an accumulation of reactive oxygen species (ROS)[1][2][6].
-
Mitochondrial Dysfunction: Acrolein can disrupt mitochondrial integrity, impairing the electron transport chain, leading to ATP depletion and the release of pro-apoptotic proteins[1][6].
-
Endoplasmic Reticulum (ER) Stress: The compound can induce ER stress, but notably, may fail to activate the protective unfolded protein response (UPR), thereby pushing the cell towards apoptosis[1][6].
-
Protein and DNA Damage: Acrolein forms adducts with proteins, impairing their function, and can also cause DNA damage, triggering cell cycle arrest and apoptosis[3][6].
-
Induction of Apoptosis and Necrosis: Depending on the concentration and cell type, acrolein can induce programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis)[1][7].
This guide provides a robust framework for researchers to evaluate the cytotoxicity of this compound using a logical sequence of complementary in vitro assays. We will detail the protocols for assessing metabolic viability, membrane integrity, and apoptotic pathways, enabling a thorough and mechanistically informed toxicological profile.
Strategic Workflow for Cytotoxicity Assessment
Caption: A multi-tiered workflow for comprehensive cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability and Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[8]. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product[9]. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells[10]. This assay is a robust initial screening tool to determine the concentration-dependent effect of a compound on overall cell viability.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cell line (e.g., A549, HepG2, HUVEC) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium to create a single-cell suspension.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of medium.
-
Scientist's Note: Seeding density is critical. Too few cells will yield a low signal; too many will become confluent and exit the exponential growth phase, affecting metabolic activity and skewing results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in serum-free or low-serum medium to achieve final desired concentrations. Based on studies with acrolein, a range from 1 µM to 250 µM is a reasonable starting point[1][3][11].
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO). Include wells with medium only as a background control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it[9].
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL)[12].
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.
-
-
Solubilization and Measurement:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well[12].
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage[13]. This event is a hallmark of necrosis or late-stage apoptosis. The assay involves an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product[13][14]. The amount of formazan is proportional to the amount of LDH released, and thus, to the level of cytotoxicity. This assay is an excellent complement to the MTT assay as it directly measures cell death rather than metabolic activity[15].
Experimental Workflow: LDH Release Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Steps 1 and 2) to set up the 96-well plate with cells, compound treatments, and controls.
-
-
Establishment of Controls (Crucial for Accurate Data):
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for the compound.
-
Spontaneous LDH Release: Untreated cells, representing the baseline level of LDH release from a healthy cell population.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (often 10X Lysis Buffer provided in kits, used at 1X) for ~45 minutes before supernatant collection. This value represents 100% cytotoxicity[14].
-
Culture Medium Background: Wells with culture medium but no cells, to control for LDH present in the serum.
-
-
Supernatant Collection:
-
Following the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells and debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the manufacturer's protocol (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). This typically involves mixing a substrate with an assay buffer[13].
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
If required by the kit, add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
First, subtract the Culture Medium Background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7[16]. The Caspase-Glo® 3/7 Assay provides a luminescent method to measure their combined activity. The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD[17]. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal[17]. The intensity of the light is directly proportional to the amount of caspase activity, providing a specific measure of apoptosis induction.
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate (white walls are optimal for luminescence) to reduce well-to-well crosstalk. The seeding and treatment procedure is the same as in Protocol 1.
-
Include appropriate vehicle controls and a positive control for apoptosis (e.g., staurosporine or camptothecin).
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This "add-mix-measure" format lyses the cells and initiates the reaction simultaneously[17].
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at 300-500 rpm.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is very stable.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell background control from all readings.
-
Results are often expressed as Fold Change in Caspase Activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
Data Synthesis and Interpretation
By combining the results from these three assays, a detailed picture of this compound's cytotoxicity emerges. The data should be compiled into a summary table to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Profile of this compound in A549 Cells (48h Exposure)
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) | Inferred Mode of Action |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 | Baseline |
| 10 | 95 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 | No significant effect |
| 25 | 78 ± 6.2 | 8.9 ± 2.0 | 3.5 ± 0.4 | Primarily apoptosis, minor necrosis |
| 50 | 45 ± 7.0 | 35.2 ± 4.5 | 6.8 ± 0.7 | Mixed apoptosis and necrosis |
| 100 | 15 ± 3.8 | 75.6 ± 5.9 | 3.1 ± 0.5 | Primarily necrosis |
| 250 | < 5 | 92.1 ± 3.3 | 1.5 ± 0.3 | Overwhelming necrosis |
Interpretation Insights:
-
At lower concentrations (e.g., 25 µM), a significant drop in viability (MTT) with a large increase in caspase activity but only a small increase in LDH release suggests apoptosis is the primary death mechanism.
-
At intermediate concentrations (e.g., 50 µM), a substantial decrease in viability is accompanied by high caspase activity and significant LDH release, indicating a mixed-mode of cell death involving both apoptosis and necrosis[1].
-
At high concentrations (e.g., 100-250 µM), the dramatic LDH release and a drop-off in the caspase signal (as cells lyse before the full apoptotic program can be executed) point towards overwhelming necrosis.
Plausible Signaling Pathways of this compound Cytotoxicity
Based on extensive research on its parent compound, acrolein, the cytotoxicity of this compound likely involves the activation of multiple stress-response pathways. The initial insult is the depletion of intracellular glutathione (GSH), leading to a state of severe oxidative stress. This redox imbalance can trigger downstream signaling cascades.
Caption: Plausible signaling cascade for acrolein-induced cytotoxicity.
This diagram illustrates how the compound can initiate multiple parallel stress pathways—oxidative stress, ER stress, and MAPK activation—which converge on mitochondria and ultimately lead to either apoptosis or necrosis, consistent with findings from acrolein studies[1][5][6].
References
-
Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. PubMed Central.[Link]
-
Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress. PubMed Central.[Link]
-
Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis. PubMed.[Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH).[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers. National Institutes of Health (NIH).[Link]
-
Molecular mechanisms of the cytotoxic effect of acrolein (Acr) in smokers. ResearchGate.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
LDH cytotoxicity assay. Protocols.io.[Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH).[Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences.[Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.[Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation.[Link]
-
Assessment of Acrolein-induced Toxicity Using In-vitro Modeling to Evaluate the Role of PARP Inhibitors in Reducing Cytotoxicity. Digital Commons @ USF.[Link]
-
In vitro dosimetry analyses for acrolein exposure in normal human lung epithelial cells and human lung cancer cells. ResearchGate.[Link]
-
In vitro dosimetry analyses for acrolein exposure in normal human lung epithelial cells and human lung cancer cells. PubMed.[Link]
-
Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model. PubMed.[Link]
-
The overall mechanism regarding acrolein-induced HC pathogenesis. ResearchGate.[Link]
-
Cytotoxic profile of acrolein using the MTT reduction assay. ResearchGate.[Link]
-
Cytotoxicity of Thirdhand Smoke and Identification of Acrolein as a Volatile Thirdhand Smoke Chemical That Inhibits Cell Proliferation. eScholarship, University of California.[Link]
-
Cytotoxicity of Thirdhand Smoke and Identification of Acrolein as a Volatile Thirdhand Smoke Chemical That Inhibits Cell Proliferation. PubMed.[Link]
-
Mechanisms of hemorrhagic cystitis. PubMed Central.[Link]
-
Cytotoxicity of Thirdhand Smoke and Identification of Acrolein as a Volatile Thirdhand Smoke Chemical That Inhibits Cell Proliferation. Oxford Academic.[Link]
-
Mechanisms behind the atherothrombotic effects of acrolein, a review. PubMed.[Link]
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Mediates Acrolein Cytotoxicity in Human Lung Cancer Cells. MDPI.[Link]
-
Acrolein and thiol-reactive electrophiles suppress allergen-induced innate airway epithelial responses by inhibition of DUOX1 and EGFR. PubMed.[Link]
Sources
- 1. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers: Molecular Mechanisms of Acrolein Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms behind the atherothrombotic effects of acrolein, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. "Assessment of Acrolein-induced Toxicity Using In-vitro Modeling to Eva" by Kristina Marie Harand [digitalcommons.usf.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes & Protocols: Safe Handling of 3-(3-Pyridyl)acrolein
Introduction: Understanding the Reagent
3-(3-Pyridyl)acrolein, also known as (2E)-3-(pyridin-3-yl)prop-2-enal, is a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its structure combines a reactive α,β-unsaturated aldehyde system with an electron-deficient pyridine ring, making it a versatile building block for synthesizing complex heterocyclic frameworks.[1] The compound's utility is rooted in its electrophilic nature, which allows for various chemical transformations.[2]
However, this inherent reactivity necessitates a thorough understanding of its potential hazards to ensure safe laboratory handling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the essential safety procedures, handling protocols, and emergency responses for working with this compound. The guidance herein is synthesized from the well-documented safety profiles of its core functional components: acrolein and pyridine.
Hazard Assessment: A Dual-Functionality Perspective
The primary hazards of this compound stem from the combined toxicological and reactive properties of the acrolein moiety and the pyridine ring.
-
Acrolein Moiety - The Dominant Hazard: The α,β-unsaturated aldehyde group is the principal source of concern. Acrolein itself is a highly toxic, volatile, and flammable liquid that is a potent irritant to the skin, eyes, and respiratory system.[2][3][4] It is fatal if swallowed or inhaled and toxic upon skin contact.[5][6][7]
-
Causality: The electrophilic double bond and aldehyde carbon make the molecule highly reactive toward biological nucleophiles, such as glutathione, leading to cellular damage.[2] This reactivity is responsible for its severe irritant and vesicant properties.
-
Reactivity Hazards: Acrolein can undergo violent, exothermic polymerization when exposed to heat, light, or chemical initiators like acids and bases.[3][8] It is also capable of forming shock-sensitive peroxides over time.[3][9]
-
-
Pyridine Moiety - Contributing Hazards: The pyridine ring contributes to the overall hazard profile. Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with the skin.[10][11][12] It can cause skin and eye irritation.[11][13]
Given this composite profile, this compound must be handled as a highly toxic, irritant, and reactive substance with the potential for severe health effects upon exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Strict adherence to engineering controls and PPE is mandatory to mitigate the risks associated with this compound.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[3][9] This is critical to prevent inhalation of its potentially toxic and irritating vapors.[15]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the event of an accidental release.[16]
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[3][4] All personnel must be trained on their location and operation before commencing work.[3]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is based on the severe hazards posed by acrolein.
-
Hand Protection: Double gloving is required. Wear utility-grade butyl rubber gloves over standard nitrile examination gloves.[3]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn when handling the compound.[3][15] Standard safety glasses are insufficient.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] For operations involving larger quantities where splashes are possible, a chemical-resistant apron and sleeves should also be worn.[3]
-
Respiratory Protection: For routine handling within a fume hood, no additional respiratory protection is typically needed. However, in the event of a large spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) is necessary.[8][13] Air-purifying respirators are not sufficient for high vapor concentrations.[15]
Physical and Safety Data Summary
The following table summarizes key data for this compound and its parent hazard compounds.
| Property | This compound | Acrolein (Reference) | Pyridine (Reference) |
| CAS Number | 28447-15-6[17][18][19] | 107-02-8[9] | 110-86-1[10][14] |
| Molecular Formula | C₈H₇NO[18][19] | C₃H₄O[9] | C₅H₅N[11] |
| Molecular Weight | 133.15 g/mol [18][19] | 56.06 g/mol [20] | 79.10 g/mol |
| Appearance | Off-White to Yellow Solid[17] | Colorless to Yellow Liquid[9][21] | Colorless Liquid[11][14] |
| Melting Point | 66-68 °C[17] | -87 °C[9] | -42 °C[11][14] |
| Boiling Point | Not Available | 53 °C[9] | 115-116 °C[11][14] |
| Primary Hazards | Highly Toxic, Irritant, Reactive | Highly Flammable, Acutely Toxic, Corrosive, Polymerization Hazard[3][5][7] | Flammable, Harmful, Irritant[10][11] |
| Storage Temp. | -20°C Freezer[17] | Cool, well-ventilated, away from heat/light[3][4] | Cool, well-ventilated, Flammables area[14][22] |
| Sensitivity | Air Sensitive[17] | Heat, Air, Light, and Moisture Sensitive[3] | Air, Light Sensitive |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol is designed to be self-validating by incorporating pre-use checks and post-use decontamination steps.
5.1. Pre-Operation Checklist:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure safety shower and eyewash are unobstructed.
-
Don all required PPE as specified in Section 3.2.
-
Prepare plastic-backed absorbent pads to cover the work surface within the fume hood.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.
-
Have a labeled hazardous waste container ready for all contaminated disposable items.[9]
5.2. Step-by-Step Procedure:
-
Allow the container of this compound to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Perform all weighing operations inside the fume hood.[9] Tare a suitable container (e.g., a vial or round-bottom flask) on the balance.
-
Carefully transfer the desired amount of the solid compound into the tared container using a clean spatula. Avoid creating dust.
-
Close the primary container of this compound tightly and seal with paraffin tape.
-
Slowly add the desired solvent to the container with the weighed compound, ensuring minimal splashing. This compound is soluble in chloroform, dichloromethane, and ethyl acetate.[17]
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
Proceed with the intended chemical reaction or application.
5.3. Post-Operation Decontamination:
-
All disposable items (weigh boats, pipette tips, absorbent pads) that came into contact with the compound must be disposed of in the designated "Acutely Toxic" solid waste container.[3][9]
-
Decontaminate non-disposable items (spatulas, glassware) by rinsing with a suitable solvent, followed by washing with soap and water. All rinsate must be collected as hazardous liquid waste.
-
Wipe down the work surface in the fume hood.
-
Carefully remove PPE, starting with the outer gloves, then face shield, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.[4]
Storage, Waste Disposal, and Emergency Procedures
Storage
Store this compound in a tightly sealed container at -20°C in a freezer, as recommended.[17] The storage area should be secure and accessible only to authorized personnel.[6] Given its air sensitivity and structural similarity to acrolein, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent practice to prevent degradation and potential peroxide formation.[23]
Waste Disposal
All waste contaminated with this compound must be treated as acutely hazardous waste, analogous to acrolein's P-listing.[3][9]
-
Solid Waste: Collect all contaminated disposables (gloves, pads, tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all reaction residues and solvent rinses in a separate, labeled, and sealed hazardous waste container.
-
Never dispose of this compound waste down the drain.[3]
Emergency Procedures
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Call 911 for emergency medical attention.[3][8]
-
Skin Contact: Immediately go to the nearest safety shower.[3] Remove all contaminated clothing while rinsing for at least 15 minutes.[3] Call 911 for medical assistance.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding eyelids open.[3][15] Call 911 for immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call 911 immediately.[6]
Spill Response Workflow: In the event of a spill, follow a clear, methodical procedure to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Fire: this compound should be treated as a flammable solid, and its vapors may form explosive mixtures with air.[5][14]
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[3][4]
-
Do not use water , as it may be ineffective.[4]
-
If a fire occurs, evacuate the area immediately and call emergency services. Containers may explode when heated.[4][14]
References
-
Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure. ACROLEIN. Retrieved from ehs.yale.edu. [Link]
-
University of Alabama at Birmingham Environmental Health and Safety. STANDARD OPERATING PROCEDURE Acrolein. Retrieved from uab.edu. [Link]
-
Chemos GmbH & Co.KG. (2022, December 12). Safety Data Sheet: acrolein. Retrieved from chemos.de. [Link]
-
New Jersey Department of Health. ACROLEIN HAZARD SUMMARY. Retrieved from nj.gov. [Link]
-
Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from homework.study.com. [Link]
-
Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from laballey.com. [Link]
-
National Academy of Sciences. Acetaldehyde - Prudent Practices in the Laboratory. Retrieved from nap.nationalacademies.org. [Link]
-
PENTA chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]
-
Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. Retrieved from fishersci.in. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine - Safety Data Sheet. Retrieved from kishida.co.jp. [Link]
-
Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 - SAFETY DATA SHEET. Retrieved from shop.perfumersapprentice.com. [Link]
-
CloudSDS. A Complete Guide to Acetaldehyde Safety & Risk Management. Retrieved from cloudsds.com. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. Retrieved from carlroth.com. [Link]
-
CK-12 Foundation. What precautions should be taken when working with reactive chemical systems?. Retrieved from flexbooks.ck12.org. [Link]
-
Genium. MATERIAL SAFETY DATA SHEET - Acrolein. Retrieved from genium.com. [Link]
-
Luo, C. W., & Chao, Z. S. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(33), 25681-25691. [Link]
-
Agency for Toxic Substances and Disease Registry. (2024). Toxicological Profile for Acrolein. Retrieved from atsdr.cdc.gov. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. Retrieved from researchgate.net. [Link]
-
Wikipedia. Acrolein. Retrieved from en.wikipedia.org. [Link]
-
Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952. [Link]
-
RSC Publishing. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. Retrieved from pubs.rsc.org. [Link]
-
ResearchGate. (2025, August 6). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. Retrieved from researchgate.net. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acrolein - Wikipedia [en.wikipedia.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. kishida.co.jp [kishida.co.jp]
- 13. carlroth.com [carlroth.com]
- 14. media.laballey.com [media.laballey.com]
- 15. homework.study.com [homework.study.com]
- 16. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 17. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. This compound | CAS: 28447-15-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 19. This compound | 28447-15-6 [chemicalbook.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. ekeindia.com [ekeindia.com]
- 22. fishersci.dk [fishersci.dk]
- 23. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for the Synthesis of 3-Picoline
A Note on the Synthetic Route: The requested synthesis of 3-picoline from 3-(3-Pyridyl)acrolein and ammonia is not a chemically conventional or feasible pathway. The starting material, this compound, is a more complex molecule than the target, 3-picoline (3-methylpyridine). The established and industrially significant method for synthesizing 3-picoline involves the reaction of simpler aldehydes, primarily acrolein and acetaldehyde, with ammonia over a catalyst. This guide will, therefore, focus on this scientifically validated and widely practiced synthesis.
Introduction: The Industrial Synthesis of 3-Picoline from Acrolein and Ammonia
3-Picoline is a vital chemical intermediate in the pharmaceutical and agrochemical industries, most notably as a precursor to nicotinic acid (Niacin) and nicotinamide, as well as various insecticides. The dominant manufacturing process involves the gas-phase condensation of aldehydes with ammonia over a solid acid catalyst. The reaction of acrolein with ammonia is a key route to producing a mixture of pyridine and 3-picoline.[1][2] The selectivity towards 3-picoline can be enhanced by the co-feeding of other aldehydes and by careful selection of the catalyst and reaction conditions.
The overall transformation is a complex series of reactions including Michael additions, aldol condensations, cyclizations, and dehydrogenations. The catalyst, typically a solid acid like an aluminosilicate or a modified zeolite, plays a crucial role in promoting these steps while minimizing side reactions and polymerization of the highly reactive acrolein.[1][2][3]
Reaction Mechanism: From Acrolein and Ammonia to 3-Picoline
The formation of 3-picoline from acrolein and ammonia is a multi-step process. While the precise mechanism can vary with the catalyst and conditions, a plausible pathway involves the following key transformations:
-
Iminopropenal Formation: Acrolein reacts with ammonia to form an imine, 1-amino-1,3-butadiene, via a 1,4-addition followed by dehydration.
-
Michael Addition: A second molecule of acrolein undergoes a Michael addition with the enamine intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a dihydropyridine derivative.
-
Dehydrogenation: The dihydropyridine is then dehydrogenated to the aromatic 3-picoline.
The catalyst's acidic sites are crucial for the dehydration and cyclization steps, while its metallic components (if any) can facilitate the dehydrogenation.
Caption: Plausible reaction pathway for the synthesis of 3-picoline.
Experimental Protocols
Two primary approaches for this synthesis are prevalent: a gas-phase continuous process, common in industrial settings, and a liquid-phase batch process, which can be adapted for laboratory-scale synthesis.
Protocol 1: Gas-Phase Synthesis over a Solid Acid Catalyst
This protocol is based on the continuous gas-phase reaction typically employed for large-scale production, using a fixed-bed reactor. Zeolite catalysts, such as HZSM-5, are often used.[1][3][4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Acrolein | ≥97% | Sigma-Aldrich | Inhibited with hydroquinone. Highly toxic and flammable. |
| Ammonia | Anhydrous | Airgas | Corrosive gas. |
| Nitrogen | High Purity | Airgas | Inert carrier gas. |
| HZSM-5 Catalyst | Si/Al ratio ~25-50 | Zeolyst | Should be calcined before use. |
| Quartz Wool | - | VWR | For packing the reactor. |
| Deionized Water | - | - | For generating steam if required. |
Equipment:
-
Fixed-bed catalytic reactor (quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and cold trap system
-
Gas chromatograph (GC) for product analysis
Workflow:
Caption: Workflow for gas-phase synthesis of 3-picoline.
Procedure:
-
Catalyst Preparation: Pack the fixed-bed reactor with a known amount of HZSM-5 catalyst, securing it with quartz wool plugs. Calcine the catalyst in situ under a flow of air or nitrogen at 500-550°C for 4-6 hours to remove any adsorbed water and organic impurities.
-
System Purge: Purge the entire system with nitrogen to ensure an inert atmosphere.
-
Reaction Initiation: Heat the reactor to the desired reaction temperature (typically 350-450°C).
-
Feed Introduction: Introduce the reactants into the reactor using mass flow controllers for ammonia and nitrogen, and a syringe pump for acrolein. A typical molar ratio might be Acrolein:Ammonia:Water:N2 = 1:3:5:5. The use of water (as steam) can help to suppress coke formation.
-
Product Collection: The reactor effluent is passed through a series of condensers and cold traps (ice-water or dry ice-acetone) to collect the liquid products.
-
Analysis: The collected organic layer is separated from the aqueous layer and analyzed by Gas Chromatography (GC) to determine the conversion of acrolein and the selectivity to 3-picoline and other pyridine bases.
Key Parameters:
| Parameter | Typical Range | Impact |
| Temperature | 350 - 450°C | Higher temperatures can increase conversion but may lead to cracking and lower selectivity. |
| Pressure | Atmospheric | Higher pressures are generally not required. |
| NH3/Acrolein Ratio | 3:1 to 6:1 | A higher ratio favors pyridine formation and suppresses acrolein polymerization.[6][7] |
| Catalyst | HZSM-5, ZnO/HZSM-5, Modified Zeolites | Catalyst acidity and pore structure are critical for selectivity and catalyst lifetime.[3][4][6] |
| Space Velocity (WHSV) | 0.5 - 2.0 h⁻¹ | Affects reactant conversion and product distribution. |
Protocol 2: Liquid-Phase Synthesis in a Batch Reactor
A liquid-phase synthesis can be more manageable on a laboratory scale. This approach often uses an ammonium salt as the ammonia source and a solvent.[2][8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Acrolein | ≥97% | Sigma-Aldrich | Highly toxic and flammable. |
| Ammonium Acetate | ACS Reagent | Fisher Scientific | Serves as the ammonia source. |
| Acetic Acid | Glacial | VWR | Solvent and acid catalyst. |
| Solid Acid Catalyst (optional) | SO₄²⁻/ZrO₂-FeZSM-5 | Custom Synthesis | Can enhance yield and selectivity.[2] |
| Toluene | HPLC Grade | Fisher Scientific | For extraction. |
| Sodium Bicarbonate | Saturated Solution | - | For neutralization. |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reactor Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, dissolve ammonium acetate in glacial acetic acid. If using a solid catalyst, add it at this stage.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 110-130°C) with vigorous stirring.[2]
-
Acrolein Addition: Prepare a solution of acrolein in acetic acid. Add this solution dropwise to the hot reaction mixture via the addition funnel over a period of 2-4 hours. A slow addition rate is crucial to minimize acrolein polymerization.
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification: Analyze the crude product by GC and GC-MS. Purify the 3-picoline by fractional distillation.
Safety and Waste Disposal
-
Acrolein: Acrolein is extremely toxic, a severe lachrymator, and highly flammable. All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Ammonia: Anhydrous ammonia is a corrosive gas that can cause severe burns upon contact. Use in a fume hood and have appropriate emergency procedures in place.
-
Waste Disposal: The aqueous waste from the liquid-phase synthesis will be acidic and should be neutralized before disposal. Organic waste containing residual acrolein and pyridine bases should be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Product Characterization
The identity and purity of the synthesized 3-picoline should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and the relative amounts of any pyridine byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (93.13 g/mol ) and fragmentation pattern of 3-picoline.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the 3-picoline.
-
¹H NMR (CDCl₃): δ ~8.4 (m, 2H), 7.5 (m, 1H), 7.2 (m, 1H), 2.3 (s, 3H).
-
¹³C NMR (CDCl₃): δ ~149.5, 147.0, 137.5, 133.0, 123.0, 18.0.
-
-
FTIR Spectroscopy: To identify characteristic functional group vibrations.
Caption: Logical workflow for the characterization of 3-picoline.
References
- Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Publishing.
- Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances.
- Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite C
- Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline | Request PDF.
- Process for the preparation of 3-picoline.
- Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water.
- Process for the selective preparation of 3-methylpyridine (3-picoline) from acrolein and one or more ammonium salts dissolved in water.
- The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 | Request PDF.
- Method for preparing 3-methylpyridine by utilizing acrolein.
- Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst | Request PDF.
- Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5.
- Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst | Request PDF.
- Process for the selective preparation of 3-methylpyridine (3-picoline) from acrolein and one or more ammonium salts dissolved in water.
Sources
- 1. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) DOI:10.1039/C4RA17098A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts [yyhx.ciac.jl.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102471268A - Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 9. CN102249989A - Method for preparing 3-methylpyridine by utilizing acrolein - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing polymerization of 3-(3-Pyridyl)acrolein during storage
A Guide to Preventing Polymerization and Ensuring Stability During Storage
Welcome to the technical support center for 3-(3-Pyridyl)acrolein. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this highly reactive compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you maintain the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so prone to polymerization?
A: this compound (CAS No: 28447-15-6) is a bifunctional organic compound featuring a pyridine ring and an α,β-unsaturated aldehyde group.[1] This specific combination of functional groups is the primary reason for its instability.
-
The Acrolein Moiety: The core issue lies in the conjugated system of the acrolein group (C=C-C=O). This structure is electron-deficient and highly susceptible to polymerization through several mechanisms, most commonly free-radical polymerization. Heat, light (UV radiation), or the presence of radical initiators (like atmospheric oxygen) can trigger a chain reaction, causing individual molecules to link together into a polymer.[2][3]
-
The Pyridyl Group: The pyridine ring, a basic heterocycle, can potentially contribute to instability, although the primary reactive site is the acrolein functional group.
The inherent reactivity that makes this compound a useful synthetic building block also makes it challenging to store long-term without proper precautions.[1]
Q2: I've just received a new batch. What are the immediate signs of polymerization or degradation I should look for?
A: Upon receipt and each time you use the compound, a quick visual inspection is critical. Since this compound is an off-white to pale yellow solid, any deviation should be noted.[1]
-
Appearance: The material should be a free-flowing solid. If you observe clumps, a gummy or waxy consistency, or outright solidification into a hard mass, significant polymerization has likely occurred.
-
Color: A change from its typical pale yellow to a darker yellow, orange, or brown color suggests degradation or the formation of polymeric impurities.
-
Solubility: If you observe difficulty dissolving the compound in a solvent in which it is known to be soluble (e.g., Chloroform, Dichloromethane), this can be an indicator of polymer formation.[1]
If any of these signs are present in a newly received container, contact your supplier immediately.
Q3: What are the definitive, non-negotiable storage conditions for this compound?
A: To maximize shelf-life, strict adherence to optimal storage conditions is essential. The reactivity of this compound is exacerbated by exposure to air, light, and heat.[2]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C in a freezer .[1] | Reduces molecular motion and slows the rate of all chemical reactions, including polymerization. A standard freezer is sufficient. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) .[2] | The compound is air-sensitive.[1] Oxygen can initiate radical polymerization. An inert atmosphere displaces oxygen, preventing this primary degradation pathway. |
| Light | In an amber, tightly sealed vial, stored in the dark .[2] | The compound is light-sensitive. UV light provides the energy to initiate radical chain reactions. |
| Container | Tightly sealed, appropriate-sized container . | Prevents exposure to atmospheric moisture and oxygen.[4] Using a container that matches the volume of the material minimizes the headspace where air can be trapped. |
Q4: My sample did not come with an inhibitor. Should I add one? If so, which one and how?
A: For long-term storage, adding a polymerization inhibitor is a highly recommended and standard practice, especially if the container will be opened multiple times. Uninhibited acrolein and its derivatives should not be stored under any circumstances.[5] Inhibitors work by scavenging free radicals, effectively terminating the polymerization chain reaction.
| Inhibitor | Typical Concentration | Mechanism of Action | Key Considerations |
| Hydroquinone | 50 - 250 ppm | A classic radical scavenger that donates a hydrogen atom to terminate radical chains. It is often the stabilizer of choice for commercial acrolein.[3][6] | Can impart a slight color. Must be removed for some chemical syntheses. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A phenolic antioxidant that functions as a highly effective radical scavenger. | Generally easy to remove via chromatography or vacuum. |
| Phenothiazine | 100 - 1000 ppm | Acts as a potent radical trap. | Can be more difficult to remove than BHT or hydroquinone. |
See the "Protocols" section below for a step-by-step guide on how to add an inhibitor to your compound.
Troubleshooting Guide
Problem: My this compound has turned dark yellow or brown, but is still a solid. Is it usable?
Diagnosis: This discoloration is a common sign of initial, low-level degradation or oxidation. While the bulk material may still be largely the desired compound, impurities are present.
Solution:
-
Assess the Extent: The usability depends entirely on the tolerance of your specific application to impurities.
-
Analytical Check: Before use, verify the purity. A quick check via Thin Layer Chromatography (TLC) against a reference standard or a more detailed analysis by ¹H NMR spectroscopy can determine the extent of degradation.
-
Purification: If impurities are unacceptable, purification by recrystallization or column chromatography may be possible, but must be done quickly and with care to avoid further degradation during the process.
Problem: The material in the vial has become a single, hard, insoluble block. What happened?
Diagnosis: This indicates advanced, bulk polymerization. The material has likely undergone an uncontrolled chain reaction, converting the monomer into a polymer.
Solution: Unfortunately, the material is not salvageable . The polymer is a different chemical entity and cannot be reverted to the monomer.
-
Action: The material should be disposed of as hazardous chemical waste according to your institution's guidelines.[2][5]
-
Future Prevention: Review your storage protocol immediately. This level of polymerization is almost always due to a breach in one of the critical storage conditions: failure to store under inert gas, exposure to light, or storage at an inappropriate temperature.
Experimental Protocols & Workflows
Workflow for Handling and Storage of this compound
This workflow outlines the critical decision points from receipt to long-term storage to ensure material integrity.
Caption: Logical workflow for the safe handling and storage of this compound.
Protocol: Addition of a Radical Inhibitor for Long-Term Storage
This protocol describes adding Butylated Hydroxytoluene (BHT) to a final concentration of 200 ppm.
Materials:
-
Vial of this compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent in which both compounds are soluble (e.g., Dichloromethane, Ethyl Acetate)
-
Source of inert gas (Argon or Nitrogen) with manifold
-
Gastight syringe
-
Analytical balance
-
Spatula, new storage vial (amber glass)
Procedure:
-
Preparation: Perform all operations in a chemical fume hood.[4]
-
Calculate Required Inhibitor:
-
Weigh your vial of this compound to determine the net mass of the compound (e.g., 5.0 g).
-
Calculate the mass of BHT needed for 200 ppm: Mass of BHT = (Mass of Compound) x (200 / 1,000,000) Example: 5.0 g x 0.000200 = 0.001 g = 1.0 mg
-
-
Prepare Inhibitor Stock Solution: It is impractical to weigh 1.0 mg accurately. Therefore, prepare a stock solution.
-
Weigh a larger, accurate amount of BHT (e.g., 20.0 mg).
-
Dissolve it in a precise volume of anhydrous solvent (e.g., 10.0 mL of Dichloromethane). This gives a 2.0 mg/mL stock solution.
-
-
Addition to Compound:
-
Calculate the volume of stock solution needed: (1.0 mg BHT needed) / (2.0 mg/mL stock) = 0.5 mL.
-
Carefully dissolve the 5.0 g of this compound in a minimal amount of the same anhydrous solvent in its new, final storage vial.
-
Using a syringe, add the calculated volume (0.5 mL) of the BHT stock solution to the dissolved compound. Mix gently.
-
-
Solvent Removal and Final Storage:
-
Remove the solvent under a gentle stream of inert gas until a dry, inhibited solid remains.
-
Backfill the vial with inert gas (Argon or Nitrogen).
-
Quickly and tightly seal the vial cap. Wrap the seal with parafilm for extra security.
-
Label the vial clearly: "this compound, Inhibited with 200 ppm BHT," including the date.
-
Place the vial in a -20°C freezer, protected from light.
-
By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.
References
- Google Patents. (1994).
-
Environmental Health and Safety, University of [Institution]. (n.d.). Standard Operating Procedure: Acrolein. [Link]
- Google Patents. (1974).
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Google Patents. (1983).
-
Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Acrolein ToxGuide™. [Link]
-
Chou, L. C., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. ResearchGate. [Link]
-
Chou, L. C., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. RSC Publishing. [Link]
-
ResearchGate. (n.d.). The Synthesis and Characterization of Polyacrolein through Radical Polymerization. [Link]
-
National Institutes of Health. (2025). Theoretical investigation of the mechanism, kinetics and subsequent degradation products of the NO3 radical initiated oxidation of acrolein. [Link]
-
LinChemical. (n.d.). Antioxidant & UV stabilizer for adhesive. [Link]
-
Weizmann Institute of Science. (n.d.). ACROLEIN POLYMERIZATION: MONODISPERSE, HOMO, AND HYBRIDO MICROSPHERES, SYNTHESIS, MECHANISM, AND REACTIONS. [Link]
-
Frontiers. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]
-
Performance Additives. (n.d.). UV Absorbers. [Link]
-
National Institutes of Health. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]
-
RSC Publishing. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. [Link]
Sources
- 1. This compound | 28447-15-6 [chemicalbook.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. drexel.edu [drexel.edu]
- 6. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
Technical Support Center: Optimizing Syntheses with 3-(3-Pyridyl)acrolein
Welcome to the technical support center for 3-(3-Pyridyl)acrolein. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize your reaction conditions. Our approach is rooted in mechanistic principles to provide you with not just solutions, but a deeper understanding of your chemical system.
Introduction to this compound: A Molecule of Dual Reactivity
This compound is a valuable intermediate possessing both an electron-deficient pyridine ring and a reactive α,β-unsaturated aldehyde. This unique combination allows for a variety of synthetic transformations but also presents specific challenges. The pyridine nitrogen can act as a base or a ligand, influencing the electronic properties of the conjugated system. The α,β-unsaturated aldehyde is susceptible to both 1,2- (at the carbonyl) and 1,4- (Michael) addition, and is prone to polymerization. This guide will help you harness the full potential of this reagent while mitigating common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My this compound is darkening in color upon storage. What is happening and how can I prevent it?
A1: this compound, like other acrolein derivatives, is susceptible to polymerization, which is often indicated by a change in color (yellowing or browning) and an increase in viscosity. This process can be initiated by light, heat, air (oxygen), and the presence of acidic or basic impurities.
-
Prevention:
-
Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Inhibitors: For long-term storage, consider adding a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) at a low concentration (100-200 ppm).[1][][3][4][5] These compounds scavenge radicals that initiate polymerization.
-
Q2: I am observing significant polymerization of my starting material during my reaction. How can I minimize this?
A2: Polymerization is a common side reaction. Several factors in your reaction setup could be contributing to this.
-
Troubleshooting Steps:
-
Temperature Control: Run your reaction at the lowest effective temperature. Polymerization is often accelerated at higher temperatures.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from initiating radical polymerization.
-
Reagent Purity: Use freshly purified reagents and dry solvents. Acidic or basic impurities can catalyze polymerization.
-
Reaction Time: Monitor your reaction closely and work it up as soon as it is complete to minimize the time the starting material is exposed to reaction conditions.
-
Inhibitors: If compatible with your reaction chemistry, the addition of a small amount of a radical inhibitor like those mentioned in Q1 can be beneficial.
-
Q3: How does the pyridine ring in this compound affect its reactivity compared to acrolein?
A3: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the β-carbon in the α,β-unsaturated system. This makes this compound a more reactive Michael acceptor compared to acrolein. The basicity of the pyridine nitrogen can also play a significant role, as it can be protonated by acids or coordinate to Lewis acids, further increasing the electrophilicity of the conjugated system. However, this basicity can also interfere with reactions that use strong bases.
Troubleshooting Guide: Michael Addition Reactions
The Michael (or conjugate) addition is a key reaction for this compound. Here’s how to troubleshoot common issues.
Problem 1: Low Yield of the Michael Adduct
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation of the Michael Acceptor | The nucleophile is not adding efficiently to the β-carbon. | The addition of a Lewis acid catalyst (e.g., MgCl₂, Zn(OTf)₂, B(C₆F₅)₃) can coordinate to the carbonyl oxygen and/or the pyridine nitrogen, increasing the electrophilicity of the β-carbon.[6][7][8][9][10] |
| Poor Nucleophilicity of the Michael Donor | The chosen nucleophile is not reactive enough under the reaction conditions. | Use a stronger base to generate a higher concentration of the nucleophile. For carbon nucleophiles like malonates, consider using NaH or K₂CO₃. For nitrogen or oxygen nucleophiles, a suitable base should be chosen to deprotonate the nucleophile without reacting with the substrate. |
| Competitive 1,2-Addition | The nucleophile is attacking the carbonyl carbon instead of the β-carbon. | This is more common with "hard" nucleophiles (e.g., organolithium reagents). To favor 1,4-addition, use "softer" nucleophiles (e.g., Gilman cuprates) or employ reaction conditions that promote thermodynamic control (e.g., longer reaction times, reversible conditions). |
| Polymerization of Starting Material | As discussed in the FAQs, polymerization consumes the starting material. | Implement the strategies outlined in FAQ 2: lower temperature, inert atmosphere, and consider a polymerization inhibitor. |
Problem 2: Formation of Side Products
| Side Product | Plausible Cause | Suggested Action |
| Bis-adduct | The initial Michael adduct still possesses a reactive site. | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. |
| Products from Self-Condensation of the Nucleophile | The nucleophile is reacting with itself. | Add the base to a mixture of the Michael acceptor and donor to ensure the nucleophile reacts with the substrate as it is formed. |
Experimental Protocol: Lewis Acid-Catalyzed Michael Addition of a Thiol to this compound
-
To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂ or THF) under an argon atmosphere, add the Lewis acid catalyst (e.g., MgCl₂, 0.1-0.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the thiol nucleophile (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE variant are powerful tools for converting the aldehyde functionality of this compound into an alkene.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Ylide Formation | The base used is not strong enough to deprotonate the phosphonium salt or phosphonate ester, or the pyridine nitrogen is interfering with the base. | For non-stabilized ylides, use a strong base like n-BuLi or NaHMDS. For stabilized ylides, weaker bases like K₂CO₃ or DBU are often sufficient.[11][12] If pyridine interference is suspected, consider using a non-coordinating base or adding the base slowly. |
| Ylide Decomposition | The ylide is unstable under the reaction conditions. | Generate the ylide at a low temperature (-78 °C to 0 °C) and add the this compound soon after. For particularly sensitive ylides, consider in-situ generation in the presence of the aldehyde. |
| Steric Hindrance | The ylide or the aldehyde is sterically hindered. | The Horner-Wadsworth-Emmons reaction is often more successful with sterically hindered substrates than the standard Wittig reaction.[13][14] |
Problem 2: Poor Stereoselectivity (E/Z Mixture)
| Observation | Explanation | How to Improve |
| Mixture of E and Z Alkenes with a Non-Stabilized Ylide | Non-stabilized ylides typically favor the Z-alkene under salt-free conditions.[11][15][16] The presence of lithium salts can decrease Z-selectivity. | Use potassium-based bases (e.g., KHMDS) in a non-polar solvent like toluene to maximize Z-selectivity. |
| Mixture of E and Z Alkenes with a Stabilized Ylide | Stabilized ylides generally give the E-alkene as the major product due to thermodynamic control.[11][15][16] | To enhance E-selectivity, allow the reaction to proceed for a longer time or at a slightly elevated temperature to ensure equilibration to the more stable E-product. |
| Need for the Z-alkene with a Stabilized Ylide | The standard HWE reaction with stabilized phosphonates gives the E-alkene. | Employ the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base (e.g., KHMDS) in the presence of 18-crown-6.[14][17] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with this compound for E-Alkene Synthesis
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C under an argon atmosphere, add a solution of the stabilized phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in dry THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The water-soluble phosphate byproduct will largely remain in the aqueous phase.[17]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification Strategies
The purification of products from reactions involving this compound can be challenging due to the basicity of the pyridine ring and the potential for oligomeric/polymeric byproducts.
-
Column Chromatography:
-
Tailing: The basic pyridine moiety can cause tailing of the product on silica gel. To mitigate this, add a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent.
-
Byproduct Removal: Polymeric byproducts are often highly polar and will remain at the baseline of the silica gel column. A pre-filtration through a short plug of silica may be beneficial to remove the bulk of these impurities.
-
-
Acid-Base Extraction:
-
The basicity of the pyridine ring can be exploited for purification. The product can be extracted into an acidic aqueous solution (e.g., 1 M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to re-extract the product back into an organic solvent. This method is particularly useful for removing non-basic byproducts like triphenylphosphine oxide from Wittig reactions.
-
Visualizing Reaction Pathways
Michael Addition Troubleshooting Logic
Caption: Troubleshooting decision tree for low yields in Michael additions.
Wittig/HWE Stereoselectivity Guide
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone | Semantic Scholar [semanticscholar.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Identifying and minimizing byproducts in 3-(3-Pyridyl)acrolein reactions
A Senior Application Scientist's Guide to Identifying and Minimizing Byproducts
Welcome to the technical support center for 3-(3-Pyridyl)acrolein. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you might face. Here, we will troubleshoot common issues in a practical, question-and-answer format, focusing on the "why" behind each experimental choice to empower you to optimize your reactions effectively.
Part 1: The First Responder's Guide - Tackling Polymerization
Before delving into specific reaction types, we must address the most prevalent issue with this compound and related α,β-unsaturated aldehydes: polymerization. The high reactivity of the conjugated system makes it susceptible to spontaneous or catalyzed polymerization, often resulting in an intractable solid and low yields.[1][2]
Question: My reaction mixture containing this compound turned into a thick, insoluble yellow-brown sludge. What happened and how can I prevent it?
Answer: You have likely encountered uncontrolled polymerization. The electron-deficient double bond of the acrolein moiety is highly susceptible to radical or anionic polymerization, which can be initiated by heat, light, trace impurities, or strong basic/acidic conditions.[3][4]
Core Problem: The conjugated π-system of this compound is inherently reactive. Initiators can trigger a chain reaction where molecules rapidly add to one another. Basic catalysts, in particular, can promote both polymerization and other side reactions.[1]
Troubleshooting Protocol & Mitigation Strategies:
-
Inhibitor Addition: For storage and during reactions, the use of a radical inhibitor is critical.
-
Protocol: Add hydroquinone (100-200 ppm) or butylated hydroxytoluene (BHT) to your starting material and reaction solvent. This is a standard practice for handling acrolein itself.[5]
-
-
Temperature Control: Polymerization is often thermally initiated.
-
Protocol: Maintain the lowest effective temperature for your reaction. Set up your reaction vessel in a cooling bath (ice-water or cryo-cooler) before adding reagents. Monitor the internal temperature closely, as exothermic additions can trigger polymerization.
-
-
Exclusion of Light: Photons can provide the energy to initiate radical polymerization.
-
Protocol: Wrap your reaction flask in aluminum foil or use amber glassware to exclude light.[5]
-
-
Inert Atmosphere: Oxygen can participate in radical initiation pathways.
-
Protocol: Degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.
-
-
pH Control: Both strong acids and bases can catalyze polymerization.
-
Protocol: If your reaction requires a base, consider using a milder, non-nucleophilic base or a heterogeneous basic catalyst that can be filtered off. Add the base slowly and at a low temperature.
-
Part 2: FAQs for the Synthesis of this compound
Synthesizing this reagent can be the first hurdle. The two most common methods, the Wittig reaction and the Aldol condensation, each have their own byproduct profiles.
Question: I am synthesizing this compound via a Wittig reaction with 3-pyridinecarboxaldehyde, but my yield is low and purification is difficult due to triphenylphosphine oxide.
Answer: This is a classic challenge in Wittig chemistry. The reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product due to similar polarity. Low yields often stem from suboptimal ylide formation or reaction conditions.
Mechanistic Insight: The Wittig reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and the very stable P=O bond of TPPO, the reaction's thermodynamic driving force.[6][7] Issues arise from incomplete ylide generation, ylide decomposition, or side reactions with the aldehyde.
Workflow for Optimizing the Wittig Reaction
Caption: Workflow for an Optimized Wittig Reaction.
Optimization & Purification Protocols
1. Improving Reaction Yield:
-
Ylide Generation: Ensure your phosphonium salt is pure and dry. Use a strong base like n-BuLi or NaH in strictly anhydrous THF.[8] The characteristic deep red/orange color of the ylide should be apparent. Allow the ylide to form completely (typically 30-60 min) before adding the aldehyde.
-
Reaction Conditions: Add the 3-pyridinecarboxaldehyde solution dropwise at 0°C to the pre-formed ylide. This minimizes side reactions of the aldehyde. Allow the reaction to slowly warm to room temperature and stir until TLC analysis shows consumption of the aldehyde.
2. Simplifying Purification (TPPO Removal):
| Method | Protocol | Advantages | Disadvantages |
| Crystallization | After workup, concentrate the crude material. Attempt to crystallize the this compound from a nonpolar/polar solvent mixture (e.g., Hexane/EtOAc). TPPO may remain in the mother liquor. | Simple, can be highly effective if product is crystalline. | May not work for all products; can lead to loss of material. |
| Precipitation of TPPO | Dissolve the crude mixture in a minimal amount of dichloromethane or ether. Add a nonpolar solvent like hexane or pentane to precipitate the less soluble TPPO. Filter and concentrate the filtrate. | Good for removing bulk TPPO before chromatography. | Often incomplete; some TPPO remains soluble. |
| Acid Wash | Dissolve the crude product in EtOAc. Extract with cold, dilute HCl (1M). The basic pyridine nitrogen will be protonated, moving your product to the aqueous layer. TPPO remains in the organic layer. Basify the aqueous layer (e.g., with NaHCO₃) and re-extract your product. | Highly effective due to the basicity of the pyridine ring. | Requires extra extraction steps. |
Question: I am using a base-catalyzed Aldol condensation of 3-pyridinecarboxaldehyde and acetaldehyde, but I'm getting a complex mixture of products and low yield of the desired acrolein.
Answer: The classic Aldol condensation is prone to several side reactions, especially when using a simple enolizable partner like acetaldehyde.[9] The primary issues are typically self-condensation of acetaldehyde, multiple additions, and Cannizzaro reactions of the aldehyde.
Mechanistic Pitfalls:
-
Acetaldehyde Self-Condensation: The enolate of acetaldehyde can react with another molecule of acetaldehyde, leading to crotonaldehyde and other oligomers.
-
Cannizzaro Reaction: Under strong basic conditions, 3-pyridinecarboxaldehyde (which cannot enolize) can disproportionate into 3-pyridylmethanol and 3-pyridinecarboxylic acid.
-
Michael Addition: The desired product, this compound, can act as a Michael acceptor for the acetaldehyde enolate, leading to larger, undesired adducts.[10]
Reaction Scheme: Aldol Condensation Pathways
Caption: Desired vs. Undesired Aldol Condensation Pathways.
Protocol for a Controlled Aldol Condensation
This protocol is designed to favor the desired cross-condensation.
-
Setup: In a flask equipped with a dropping funnel, dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol/water mixture). Cool the flask to 0-5°C.
-
Reagent Premix: In the dropping funnel, prepare a solution of acetaldehyde (1.1-1.5 equiv) and a catalytic amount of base (e.g., 10 mol% NaOH or KOH solution).[11] Using a slight excess of the enolizable partner can improve conversion, but a large excess will favor self-condensation.
-
Slow Addition: Add the acetaldehyde/base solution dropwise to the cooled aldehyde solution over 30-60 minutes. Maintaining a low concentration of the enolate at all times is key to preventing self-condensation.
-
Reaction: Stir at low temperature for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding dilute acid (e.g., acetic acid) to neutralize the base. Extract the product with an organic solvent. Wash with brine, dry, and concentrate.
-
Purification: Purify via column chromatography on silica gel.
Part 3: FAQs for Reactions Using this compound
Once synthesized, using this compound as a substrate presents its own set of challenges, primarily centered on controlling regioselectivity.
Question: I am trying to perform a 1,2-addition of a nucleophile (e.g., a Grignard reagent) to the aldehyde carbonyl, but I am getting significant amounts of the 1,4-conjugate (Michael) addition product.
Answer: This is a classic regioselectivity problem in α,β-unsaturated carbonyl chemistry. "Hard" nucleophiles tend to favor direct (1,2) addition to the carbonyl carbon, while "soft" nucleophiles prefer conjugate (1,4) addition to the β-carbon of the alkene.[12][13]
Mechanistic Basis: The carbonyl carbon is the "harder" electrophilic site, while the β-carbon is the "softer" site. The choice of nucleophile and reaction conditions dictates the outcome. Grignard reagents are generally considered hard but can give mixtures. Organocuprates are classic soft nucleophiles that give exclusively 1,4-addition.
Strategies to Favor 1,2-Addition
| Parameter | Strategy for 1,2-Addition | Rationale |
| Nucleophile | Use "harder" organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. | These reagents are more charge-dense and are drawn to the more polarized C=O bond (kinetic control). |
| Temperature | Run the reaction at very low temperatures (-78°C). | 1,2-addition is typically the kinetically favored pathway. Low temperatures prevent equilibration to the more thermodynamically stable 1,4-adduct. |
| Lewis Acids | Add a strong Lewis acid like cerium(III) chloride (CeCl₃) - the Luche reduction conditions. | The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and "harder," strongly directing the nucleophile to that site. |
Experimental Protocol: Luche-type 1,2-Addition
-
Preparation: Dry a flask under vacuum and flame. Add anhydrous cerium(III) chloride (CeCl₃) (1.1 equiv) and anhydrous THF. Stir vigorously for 1-2 hours to create a fine slurry. This step is crucial for activating the CeCl₃.
-
Cooling: Cool the CeCl₃ slurry to -78°C (dry ice/acetone bath).
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF to the slurry.
-
Nucleophile Addition: Slowly add the organometallic reagent (e.g., n-BuLi or MeMgBr) (1.1 equiv) dropwise.
-
Reaction & Quench: Stir at -78°C for 1-2 hours. Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent, wash, dry, and purify as usual.
References
-
Polymerization of acrolein. (n.d.). Google Patents. Retrieved from [1]
-
Gulino, D., Pham, Q. T., Golé, J., & Pascault, J. P. (1981). Anionic Polymerization of Acrolein. In Anionic Polymerization (Vol. 175, pp. 307–326). ACS Symposium Series.[2][4]
-
Miller, H. C., & Rothrock, H. S. (1953). Polymerization of acrolein. U.S. Patent No. 2,657,192. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [3]
-
Zhang, X., Luo, C. W., Huang, C., et al. (2014). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. ResearchGate. Retrieved from [Link][14]
-
Luo, C. W., Li, A., An, J. F., et al. (n.d.). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. ResearchGate. Retrieved from [Link][15]
-
Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PubMed. Retrieved from [Link][12][13]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link][8]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link][6]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved from [Link][9]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]
-
Acrolein. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][5]
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). MDPI. Retrieved from [Link][10]
-
The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link][11]
Sources
- 1. US3258451A - Polymerization of acrolein - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. magritek.com [magritek.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of Crude 3-(3-Pyridyl)acrolein
Welcome to the technical support center for the chromatographic purification of crude 3-(3-Pyridyl)acrolein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome challenges in your purification workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound using chromatography.
Issue 1: Poor Separation of this compound from Impurities
Q: I'm observing co-elution or very poor resolution between my product and impurities on a silica gel column. What are the likely causes and how can I improve the separation?
A: Poor separation is a common issue and can stem from several factors, primarily related to the choice of mobile phase and the inherent properties of this compound.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: this compound is a moderately polar compound. If your solvent system is too polar, all components will travel quickly up the column with little interaction with the stationary phase, resulting in poor separation. Conversely, a solvent system that is not polar enough will lead to long retention times and broad peaks.
-
Solution: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[1][2] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] You can systematically screen different ratios to optimize the separation. For more polar impurities, consider a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1]
-
-
Strong Interaction with Silica: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, where the spot on the TLC or the peak in the chromatogram appears stretched out. This tailing can obscure the separation of closely eluting impurities.
-
Insufficient Column Efficiency: If the column is not packed properly or if the particle size of the silica gel is too large, the separation efficiency will be compromised.
Experimental Protocol: Optimizing Mobile Phase using TLC
-
Prepare TLC Chambers: Prepare several small TLC chambers, each containing a different ratio of your chosen non-polar and polar solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).
-
Spot the Plate: On a single TLC plate, spot your crude this compound mixture in separate lanes. It is also helpful to have a "co-spot" lane where you spot both the crude mixture and a reference standard of the pure product (if available) on top of each other.[6]
-
Develop and Visualize: Place the TLC plate in the chamber and allow the solvent to ascend to near the top.[6] Visualize the spots using a UV lamp (as this compound is UV active) and/or a suitable stain.
-
Analyze Rf Values: Calculate the Rf value for your product and the major impurities in each solvent system. The ideal system will show a clear separation between the product and impurities, with the product having an Rf between 0.2 and 0.4.[1]
Issue 2: Product Degradation or Low Recovery After Chromatography
Q: I'm experiencing a significant loss of my this compound after running a silica gel column. What could be causing this and how can I prevent it?
A: Low recovery is often indicative of product degradation on the stationary phase or irreversible adsorption. The acrolein moiety is susceptible to certain conditions, and the basic pyridine can interact strongly with silica.
Root Causes & Solutions:
-
Acid-Catalyzed Decomposition: Standard silica gel is acidic and can catalyze reactions such as polymerization or hydration of the α,β-unsaturated aldehyde in your molecule.[7] Acrolein itself is known to be unstable and can polymerize, especially in the presence of acids or bases.[8][9]
-
Solution 1: Neutralized Silica: You can use silica gel that has been pre-treated or "neutralized" with a base like triethylamine to reduce its acidity.[4] This can be done by preparing a slurry of the silica in a solvent containing 1-2% triethylamine and then packing the column.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based resin.[4][5] These materials are less likely to cause degradation of acid-sensitive compounds.
-
-
Irreversible Adsorption: The basic pyridine nitrogen can bind very strongly to the acidic silanol groups, leading to a portion of your product being permanently stuck on the column.
-
Solution: As mentioned previously, adding a competing base like triethylamine to the mobile phase can help to reduce this strong interaction and improve recovery.[4]
-
-
Oxidation: this compound is an aldehyde and can be susceptible to oxidation, especially if exposed to air for prolonged periods on the high-surface-area silica gel.
-
Solution: While less common during chromatography, if you suspect oxidation, try to work quickly and consider degassing your solvents.
-
Experimental Protocol: 2D-TLC to Check for On-Plate Degradation
This technique helps determine if your compound is degrading upon contact with the silica gel.[10]
-
Spot the Sample: Spot your crude this compound in one corner of a square TLC plate.
-
First Development: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate from the chamber, dry it completely, and then rotate it 90 degrees.
-
Second Development: Develop the plate again in the same solvent system.
-
Visualize and Analyze: If your compound is stable, all the spots will appear along the diagonal of the plate. If any degradation has occurred, new spots will appear off the diagonal.[10]
Issue 3: Difficulty Removing a Very Polar Impurity
Q: My purified this compound is contaminated with a very polar impurity that remains at the baseline of the TLC plate in standard solvent systems. How can I remove it?
A: Very polar impurities, such as unreacted starting materials or side products with multiple polar functional groups, can be challenging to separate from a moderately polar product like this compound on normal-phase silica.
Root Causes & Solutions:
-
High Polarity of Impurity: The impurity is significantly more polar than your product and interacts very strongly with the silica gel.
-
Solution 1: "Flush" the Column: After your product has eluted from the column, you can switch to a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to wash the highly polar impurities off the column.[3] This is a common practice to clean the column and confirm that the mass balance is reasonable.
-
Solution 2: Alternative Purification Techniques: If the impurity is an acid or a base, an acid-base extraction during the workup procedure before chromatography can be very effective. For example, washing the organic layer with a mild aqueous base could remove an acidic impurity.
-
Solution 3: Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this system, the elution order is reversed, with very polar compounds eluting first. This can be an excellent method for removing highly polar impurities.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if synthesized via a condensation reaction, you might have unreacted 3-pyridinecarboxaldehyde or the other condensation partner. Side products from polymerization or oxidation of the acrolein moiety are also possible.[13][14]
Q2: How do I choose between liquid loading and dry loading my sample onto the column?
A2: The choice depends on the solubility of your crude product.
-
Liquid Loading: If your crude product is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[2][15]
-
Dry Loading: If your product has poor solubility in the mobile phase, or if you need to use a more polar solvent to dissolve it than your starting eluent, dry loading is preferred. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][15]
Q3: Can I use a different stationary phase besides silica gel?
A3: Yes, and in some cases, it is highly recommended.
-
Alumina: Neutral or basic alumina can be a good alternative to silica, especially if your compound is acid-sensitive.[4]
-
Reversed-Phase Silica (C18): This is useful for purifying polar compounds or for separating compounds with subtle differences in hydrophobicity.[5]
-
Florisil® (Magnesium Silicate): This can sometimes offer different selectivity compared to silica gel.
Q4: How can I monitor the fractions as they come off the column?
A4: The most common method is to collect fractions in a series of test tubes and then analyze them by TLC.[2][16] Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside your crude mixture and a pure standard if you have one. This will allow you to identify which fractions contain your pure product. For compounds that are UV-active, an in-line UV detector can provide real-time monitoring of the elution profile.[16]
Q5: My purified product looks clean by TLC, but the NMR spectrum shows impurities. What could be the reason?
A5: This can happen for a few reasons:
-
Co-elution on TLC: The impurity may have the exact same Rf as your product in the TLC solvent system you used. Try developing a TLC in a different solvent system to see if the spots separate.
-
Non-UV Active Impurity: If you are only visualizing your TLC plate with a UV lamp, any impurities that do not have a UV chromophore will be invisible. Try using a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize other potential components.[6]
-
Solvent Impurities: Ensure that the solvent you used to dissolve your NMR sample is pure and that you have thoroughly removed all chromatography solvents from your final product under high vacuum.
Visualizations and Protocols
Workflow for Troubleshooting Poor Separation
Caption: A decision tree for systematically troubleshooting poor chromatographic separation.
General Protocol for Flash Column Chromatography of this compound
This protocol provides a general guideline. Specific parameters such as column size and solvent volumes should be scaled according to the amount of crude material being purified.
Materials:
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
Solvent System Selection: Based on TLC analysis, prepare the chosen mobile phase (eluent). For example, 80:20 Hexanes:Ethyl Acetate. If needed, add 0.5% triethylamine to this mixture.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[16]
-
Once the silica has settled, add a protective layer of sand on top.
-
Wash the column with several column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand layer.[2]
-
-
Sample Loading:
-
Liquid Load: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Load: Dissolve the crude product in a volatile solvent, add silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.[15]
-
Begin collecting fractions immediately.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Phase | Neutral Alumina | Recommended if compound shows acid sensitivity on silica.[4] |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting point for moderately polar compounds.[3] |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Reduces peak tailing by blocking acidic silanol sites.[4] |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time.[1] |
| Loading Method | Dry Loading | Preferred for samples with poor solubility in the eluent.[1][15] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- Method for pyridine amine derivative - Chrom
- Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: )
- SOP: FLASH CHROM
- Acrolein | CH2CHCHO | CID 7847 - PubChem - NIH. (URL: )
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: )
- How To: Monitor by TLC - Department of Chemistry : University of Rochester. (URL: )
- How to set-up a flash chromatography silica column and actually succeed at separ
- Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: )
- 2.3B: Uses of TLC - Chemistry LibreTexts. (URL: )
- ACROLEIN, STABILIZED - CAMEO Chemicals - NOAA. (URL: )
- US3433840A - Process for recovering acrolein by quenching,absorption and plural distillation - Google P
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (URL: )
- (PDF)
- Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed. (URL: )
-
Acrolein - Wikipedia. (URL: [Link])
-
Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Acrolein - Wikipedia [en.wikipedia.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3433840A - Process for recovering acrolein by quenching,absorption and plural distillation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Optimizing Reactions with 3-(3-Pyridyl)acrolein
As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and advanced insights for improving the yield and purity of reactions involving 3-(3-Pyridyl)acrolein. This versatile building block, which features both a pyridine ring and a reactive α,β-unsaturated aldehyde, offers numerous synthetic possibilities but also presents unique challenges.[1] This document moves beyond standard protocols to explain the causal factors behind common experimental issues, empowering you to make informed decisions to optimize your outcomes.
Section 1: Frequently Asked Questions - Stability and Handling
Before troubleshooting the reaction, it is critical to validate the integrity of your starting material. This compound, like similar acroleins, can be sensitive to environmental conditions.[2][3]
Question: My reaction yield is consistently low, even when following established protocols. Could my starting material be the issue?
Answer: Absolutely. The stability of this compound is paramount. Here are the primary factors to consider:
-
Purity and Age: This compound can be susceptible to polymerization or degradation over time, especially if not stored correctly. It is a solid, typically off-white to yellow.[3][4] A significant darkening in color may indicate degradation. Always use a freshly opened bottle or material that has been stored under optimal conditions.
-
Storage Conditions: The compound is listed as air and light-sensitive.[2][3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a freezer at approximately -20°C.[3][4] Exposure to air can lead to oxidation, while light can catalyze polymerization or isomerization.
-
Moisture: Acroleins can react with water.[5] Ensure your starting material is dry and that you are using anhydrous solvents and reagents, particularly for moisture-sensitive reactions like the Wittig reaction.
Question: What is the best way to handle this compound safely?
Answer: Due to its aldehyde functionality and potential toxicity analogous to acrolein, strict safety measures are necessary.[6]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2]
-
Static Discharge: Take precautionary measures against static discharge, as vapors may form explosive mixtures with air.[2]
Section 2: Troubleshooting Common Reactions and Low Yields
Low yields often stem from competing side reactions or suboptimal reaction conditions. Below is a logical workflow for diagnosing these issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Michael Addition Reactions
The α,β-unsaturated system in this compound makes it an excellent Michael acceptor.[7] The primary reaction involves the 1,4-conjugate addition of a nucleophile.[8]
Question: My Michael addition reaction is giving a low yield of the desired 1,4-adduct and many side products. What's going wrong?
Answer: This is a common issue. The culprit is often a competing 1,2-addition to the aldehyde carbonyl, polymerization, or an incorrect choice of nucleophile/base.
Causality:
-
1,2- vs. 1,4-Addition: "Hard" nucleophiles (like Grignard or organolithium reagents) tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition). "Soft" nucleophiles (like enolates, amines, thiols, and Gilman cuprates) preferentially attack the "soft" β-carbon (1,4-addition).[8]
-
Polymerization: The highly reactive nature of the acrolein moiety can lead to base-catalyzed polymerization, especially with strong bases or at elevated temperatures.[5]
-
Reversibility: The initial Michael addition can be reversible. The subsequent protonation step is often what drives the reaction to completion.
Troubleshooting Steps:
-
Choose the Right Nucleophile: For C-C bond formation, use soft nucleophiles like dialkylcuprates (Gilman reagents) or stabilized enolates (e.g., from malonates or β-ketoesters).[8]
-
Control the Base: Use the weakest base necessary to deprotonate your nucleophile. For malonates, a catalytic amount of a non-nucleophilic base like DBU or a milder base like an amine can be effective. Avoid strong, hard bases like BuLi if 1,4-addition is desired.
-
Temperature Management: Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and polymerization. Add the base and electrophile slowly to control any exotherm.
-
Consider Organocatalysis: For enantioselective additions, iminium-catalyzed reactions have proven effective with acrolein substrates, guiding the nucleophile to the β-position.[9]
Caption: The general mechanism of a Michael Addition reaction.[8]
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting the aldehyde group into an alkene.[10]
Question: My Wittig reaction is not working, or the yield is very low. What are the likely causes?
Answer: Failure in a Wittig reaction typically points to one of three areas: the ylide generation, the reaction with the aldehyde, or the stability of the product.
Causality:
-
Ylide Formation: The phosphonium ylide is generated by deprotonating a phosphonium salt with a strong base.[11] Incomplete deprotonation is a common failure point. The acidity of the proton on the carbon adjacent to the phosphorus is key.
-
Ylide Reactivity: Ylides are classified as stabilized, semi-stabilized, or non-stabilized. Non-stabilized ylides (e.g., from alkyl halides) are highly reactive and base-sensitive but are excellent for reacting with sterically hindered ketones and aldehydes.[10] Stabilized ylides (with adjacent electron-withdrawing groups) are less reactive but easier to handle.[12]
-
Steric Hindrance: While this compound is not exceptionally hindered at the aldehyde, a bulky phosphonium ylide could slow the reaction.
Troubleshooting Steps:
-
Ensure Complete Ylide Formation:
-
Use a sufficiently strong base. For non-stabilized ylides, bases like n-BuLi, NaH, or NaNH₂ are required.[11]
-
Use anhydrous, aprotic solvents like THF or diethyl ether.[10]
-
Look for the characteristic color change (often to deep red or orange) that indicates ylide formation before adding your aldehyde.
-
-
Optimize Reaction Conditions:
-
Add the aldehyde slowly at a low temperature (e.g., 0 °C or -78 °C) to the pre-formed ylide solution.
-
Allow the reaction to warm slowly to room temperature to ensure it goes to completion.
-
-
Consider Stereochemistry:
| Parameter | Recommendation for Non-Stabilized Ylides | Recommendation for Stabilized Ylides | Rationale |
| Base | n-BuLi, NaH, KHMDS | NaOMe, K₂CO₃, NEt₃ | Match base strength to the pKa of the phosphonium salt.[11][12] |
| Solvent | Anhydrous THF, Ether | THF, DCM, Toluene, Alcohols | Less reactive ylides are more tolerant of a wider range of solvents. |
| Temperature | -78 °C to RT | 0 °C to Reflux | Controls reactivity and minimizes side reactions. |
Section 3: General Yield Improvement and Purification
Question: How can I improve the overall efficiency and purity of my process?
Answer: Beyond troubleshooting specific reactions, consider catalysis and purification strategies.
-
Catalysis: For some transformations, catalysis can dramatically improve yields and selectivity. For instance, in reactions involving acrolein and ammonia to form pyridine structures, solid acid catalysts like zeolites (e.g., HZSM-5) are highly effective, often in gas-phase reactions at high temperatures.[13][14][15] While your reaction is likely in the liquid phase, this highlights that the pyridine nitrogen can interact with acidic catalysts. For liquid-phase reactions, consider mild Lewis acid catalysts to activate the carbonyl group, but be cautious of promoting polymerization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This prevents running the reaction for too long, which can lead to byproduct formation, or stopping it too early.
-
Purification:
-
Work-up: After quenching the reaction, a standard aqueous work-up is common. Be mindful of the pyridine nitrogen; washing with a mild bicarbonate solution can help remove acidic byproducts without protonating and dissolving your product in the aqueous layer.
-
Chromatography: Silica gel column chromatography is the most common method for purifying products. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually adding a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the product from streaking on the acidic silica gel.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final step to achieve high purity.[16] Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield well-formed crystals.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Michael Addition with Diethyl Malonate
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl malonate (1.1 eq) to the flask.
-
Initiation: Add a catalytic amount of a suitable base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. Allow it to slowly warm to room temperature if the reaction is sluggish.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for a Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Preparation: In a flame-dried, two-neck flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C. Add n-butyllithium (n-BuLi) (1.05 eq) dropwise. A deep yellow/orange color should develop. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).
-
Reaction: Slowly transfer the aldehyde solution to the ylide solution via cannula at -78 °C. Stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a non-polar solvent or by column chromatography.[11]
References
- Enhanced selectivity in the conversion of acrolein to 3-picoline over bimetallic catalyst.
- Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Reaction parameters optimization to obtain 3a.
- Michael addition reaction. Wikipedia.
- This compound (C8H7NO). PubChem.
- This compound | 28447-15-6. Benchchem.
- Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5.
- The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5.
- Wittig reaction. Wikipedia.
- Method for the purification of acrolein.
- SAFETY D
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- PROCESS FOR THE PURIFICATION OF ACROLEIN.
- This compound | 28447-15-6. ChemicalBook.
- Mukaiyama–Michael Reactions with Acrolein and Methacrolein.
- Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite C
- The Michael Addition Reaction and Conjug
- The Wittig Reaction. Chemistry LibreTexts.
- Wittig Reaction. Organic Chemistry Portal.
- ACROLEIN, STABILIZED. CAMEO Chemicals - NOAA.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.
- 28447-15-6(this compound) Product Description. ChemicalBook.
- Acrolein ToxGuide™. Agency for Toxic Substances and Disease Registry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 28447-15-6 [chemicalbook.com]
- 4. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [cora.ucc.ie]
Troubleshooting low conversion rates in 3-(3-Pyridyl)acrolein synthesis
Welcome to the technical support center for the synthesis of 3-(3-Pyridyl)acrolein. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. Here, we address specific, field-encountered issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs): General Overview
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
A1: The two most prevalent methods for synthesizing this compound are the Claisen-Schmidt condensation and the Wittig reaction (or its variations).
-
Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation between 3-pyridinecarboxaldehyde (an aromatic aldehyde with no α-hydrogens) and an enolizable carbonyl compound like acetaldehyde or acetone.[1][2] The primary challenges include managing side reactions, such as the self-condensation of the enolizable partner, and driving the reaction to completion, as yields can be highly variable.[3][4]
-
Wittig Reaction: This olefination reaction involves reacting 3-pyridinecarboxaldehyde with a phosphonium ylide. It is highly valued for its regioselectivity, as the double bond placement is absolutely fixed. Key difficulties stem from the stability and reactivity of the ylide, which can be sensitive to moisture, air, and steric hindrance.[5][6][7]
Troubleshooting Guide 1: The Claisen-Schmidt Condensation
This pathway is often chosen for its operational simplicity but can be plagued by equilibrium and side-reaction issues.
Q2: My Claisen-Schmidt reaction has stalled, resulting in a low conversion of 3-pyridinecarboxaldehyde. What are the likely causes and how can I fix it?
A2: A stalled reaction is typically due to issues with the catalyst, reaction conditions, or reactant solubility. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Insufficiency: The base catalyst (commonly NaOH or KOH) is crucial for generating the enolate nucleophile from your aliphatic aldehyde/ketone.[3][8]
-
Solution: Use a fresh batch of a strong base like NaOH or KOH. Ensure you are using a sufficient catalytic amount; for solvent-free conditions, 20 mol% is a good starting point.[4][9] If your substrate is sensitive, a milder base like K₂CO₃ might be effective, though it may require longer reaction times.[10]
-
-
Sub-Optimal Temperature: The classical Claisen-Schmidt reaction often requires heating to overcome the activation energy barrier.
-
Solution: If your reaction is running at room temperature, gradually increase the heat to around 50 °C and monitor the progress by TLC.[3]
-
-
Poor Solubility: If the reactants are not in the same phase, the reaction rate will be severely limited.
-
Solution: Ethanol or an ethanol/water mixture is a common solvent system that effectively dissolves both the aromatic aldehyde and the base catalyst.[1][9] Alternatively, solvent-free grinding has proven highly effective, often leading to shorter reaction times and higher yields by ensuring intimate contact between reactants.[4][9]
-
Reaction Workflow: Claisen-Schmidt Condensation
Caption: Mechanism of the Claisen-Schmidt Condensation.
Q3: I'm getting a complex mixture of products instead of clean this compound. How can I improve the selectivity?
A3: Poor selectivity is almost always due to the self-condensation of the enolizable partner (e.g., acetaldehyde reacting with itself).
-
The Problem: The enolate formed from acetaldehyde can attack another molecule of acetaldehyde instead of the intended 3-pyridinecarboxaldehyde.
-
Solution 1: Control Reactant Addition: The most effective strategy is to add the enolizable component (acetaldehyde) slowly to a mixture of the non-enolizable aldehyde (3-pyridinecarboxaldehyde) and the base catalyst. This ensures that the concentration of the enolate is always low and that it is more likely to encounter the more electrophilic aromatic aldehyde.
-
Solution 2: Use an Excess of the Aromatic Aldehyde: Employing a slight excess (e.g., 1.1 to 1.2 equivalents) of 3-pyridinecarboxaldehyde can statistically favor the desired crossed-condensation reaction over self-condensation.[1]
| Parameter | Recommendation for High Selectivity | Rationale |
| Order of Addition | Add enolizable reactant (e.g., acetaldehyde) slowly to the base and aromatic aldehyde. | Keeps enolate concentration low, minimizing self-condensation. |
| Stoichiometry | Use a slight excess of the non-enolizable aromatic aldehyde. | Increases the probability of the desired cross-reaction.[1] |
| Temperature | Keep the temperature as low as reasonably possible while still allowing the reaction to proceed. | Slower reaction rates can sometimes favor the thermodynamically preferred cross-product. |
Troubleshooting Guide 2: Olefination Reactions (Wittig & HWE)
Olefination reactions offer excellent control over double bond placement but require careful management of highly reactive reagents.
Q4: My Wittig reaction for this compound is giving a very low yield. What is the first thing I should check?
A4: The most critical component of the Wittig reaction is the ylide. Low yields are overwhelmingly traced back to issues with its formation or stability.[5][11]
-
Incomplete Ylide Formation: The base must be strong enough to deprotonate the phosphonium salt.[5] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[11]
-
Check: Is your base fresh and of sufficient strength? Potassium tert-butoxide, for instance, should be fresh and stored under anhydrous conditions.[12] Is your solvent truly anhydrous? Ylides are highly sensitive to moisture and will be quenched by water.[11]
-
Protocol: Always use flame-dried glassware under an inert atmosphere (N₂ or Ar) with anhydrous solvents.[11]
-
-
Ylide Instability: Unstabilized ylides can decompose, especially if left to stir for too long before the aldehyde is added.[11] Some ylides are known to be unstable and are best generated in the presence of the carbonyl compound.[12]
-
Poor Aldehyde Quality: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[5][6] The resulting carboxylic acid will be quenched by the ylide, reducing the yield.
-
Solution: Use freshly distilled or purified 3-pyridinecarboxaldehyde. If you suspect degradation, consider forming the aldehyde in situ via oxidation of the corresponding alcohol immediately before the Wittig reaction.[6]
-
Troubleshooting Workflow: Low-Yield Wittig Reaction
Caption: Systematic troubleshooting for low-yield Wittig reactions.
Q5: My aldehyde is sterically hindered and reacts poorly with my stabilized ylide. What is a better alternative?
A5: This is a classic limitation of the Wittig reaction. For sterically hindered ketones or aldehydes, especially with stabilized (less reactive) ylides, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative.[5][6][7]
-
Why the HWE Reaction is Better: The HWE reaction uses a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[13][14] This enhanced nucleophilicity allows it to react more effectively with hindered electrophiles.[5][14]
-
Practical Advantage: A significant benefit of the HWE reaction is that its dialkylphosphate salt byproduct is water-soluble, making the product purification much simpler compared to the removal of triphenylphosphine oxide from a Wittig reaction.[5][13][15]
-
Stereoselectivity: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is typically the desired isomer for this compound.[13][15]
Troubleshooting Guide 3: Product Purification
Q6: My reaction seems to have worked, but I'm struggling to isolate pure this compound. What are the best practices for purification?
A6: Acrolein and its derivatives can be prone to polymerization, and removing byproducts is key to obtaining a pure, stable product.
-
Work-up:
-
For Claisen-Schmidt , neutralize the basic catalyst with a dilute acid (e.g., HCl or acetic acid) to a neutral pH before extraction.
-
For HWE reactions , the phosphate byproduct can be easily removed with a simple aqueous wash.[13]
-
For Wittig reactions , removing triphenylphosphine oxide can be challenging. It may precipitate from a nonpolar solvent mixture (e.g., ether/hexanes) or require column chromatography for complete removal.
-
-
Purification Technique:
-
Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel stationary phase with a gradient solvent system, typically starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate.
-
Distillation: Acrolein itself can be purified by distillation.[16][17] If your product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale. Crucially, add a polymerization inhibitor like hydroquinone to the distillation flask. [18]
-
-
Stabilization: Acrolein is known to be labile and can polymerize.[6] After purification, it is wise to store the this compound in a dark, cold environment, potentially with a small amount of a stabilizer like hydroquinone, to prevent degradation over time.[18]
References
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.
- Troubleshooting low yields in the Wittig synthesis of trans-2-Decene. Benchchem.
- Wittig reaction. Wikipedia.
- Wittig Reaction. Chemistry LibreTexts.
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.
- Claisen–Schmidt condens
- Claisen-Schmidt Condens
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.
- Problems with wittig reaction. Reddit.
- The Wittig Reaction. Chemistry LibreTexts.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
-
Acrolein - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
PROCESS FOR THE PURIFICATION OF ACROLEIN. European Patent Office. [Link]
- Method for the purification of acrolein.
-
Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. PubMed. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. data.epo.org [data.epo.org]
- 17. EP1474374A1 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Stability of 3-(3-Pyridyl)acrolein in Aqueous Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Pyridyl)acrolein. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. As a bifunctional molecule incorporating both a reactive α,β-unsaturated aldehyde and an electron-deficient pyridine ring, this compound presents unique challenges and opportunities in experimental design.[1] This resource aims to equip you with the knowledge to anticipate and address these challenges, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in aqueous media.
Issue 1: Inconsistent or Decreasing Concentration of this compound in Solution Over Time
Symptoms:
-
Decreasing peak area in HPLC analysis of freshly prepared solutions.
-
Loss of biological activity in your assay.
-
Appearance of a yellow tint or precipitate in the solution.[2]
Probable Causes and Solutions:
-
Polymerization: Like acrolein, this compound is susceptible to polymerization, especially at higher concentrations, elevated temperatures, and upon exposure to light and oxygen.[2] The pyridine moiety can also influence this process.
-
Solution: Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -20°C in small, tightly sealed aliquots, protected from light.[3] Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize dissolved oxygen.
-
-
pH-Dependent Degradation: The stability of this compound is highly dependent on the pH of the aqueous solution. The pyridine ring has a pKa of approximately 5.23.[4]
-
At Acidic pH (pH < 5): The pyridine nitrogen is protonated, forming a pyridinium cation. This increases the electron-withdrawing effect on the acrolein moiety, making the β-carbon more electrophilic and susceptible to nucleophilic attack by water (Michael addition), leading to the formation of 3-hydroxy-3-(3-pyridyl)propanal.
-
At Neutral to Basic pH (pH > 7): While the pyridine is not protonated, the α,β-unsaturated aldehyde system remains reactive and can undergo various reactions, including hydration and aldol-type condensation reactions, which can lead to polymerization.
-
Solution: Carefully select and control the pH of your buffer system. For initial experiments, a buffer system around pH 6-7 may offer a compromise in stability. However, empirical determination of the optimal pH for your specific application is crucial. Always report the pH of your solutions when describing your methods.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization (cis-trans) of the double bond and promote degradation of pyridyl compounds.[5]
-
Solution: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.[6] Minimize exposure to ambient light during experimental manipulations.
-
Issue 2: Unexpected Peaks in Your Chromatogram or Mass Spectrum
Symptoms:
-
Appearance of new peaks in HPLC, GC, or LC-MS analysis that are not present in the initial solution.
-
Mass spectra showing ions corresponding to the addition of water or other nucleophiles.
Probable Causes and Solutions:
-
Formation of Hydrates: In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). While this is a reversible process, it can affect quantification.
-
Solution: Be aware of this equilibrium. The extent of hydration can be influenced by temperature and pH. Consistent sample handling and analysis times are important for reproducibility.
-
-
Michael Addition Adducts: As mentioned, water can act as a nucleophile and add across the double bond (a Michael-type addition) to form 3-hydroxy-3-(3-pyridyl)propanal.[7][8] If your buffer contains other nucleophiles (e.g., amines, thiols), these can also form adducts.
-
Solution: If possible, use buffers that do not contain strong nucleophiles. If your experimental system requires the presence of such components, be prepared to identify and characterize potential adducts.
-
-
Degradation Products: The unexpected peaks could be degradation products from hydrolysis, oxidation, or photodegradation.
-
Solution: To identify degradation products, consider performing forced degradation studies. Expose solutions of this compound to stress conditions (e.g., high/low pH, elevated temperature, light, oxidizing agents) and analyze the resulting mixtures by LC-MS/MS to characterize the degradation products.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the handling and use of this compound.
Q1: What is the best way to prepare and store stock solutions of this compound?
A1: Due to its instability in aqueous solutions, it is highly recommended to prepare aqueous solutions fresh for each experiment. If a stock solution is necessary, dissolve the solid compound in an anhydrous, inert organic solvent such as DMSO or ethanol. Store these stock solutions at -20°C or lower in small, tightly sealed aliquots to minimize freeze-thaw cycles.[3] Protect from light. When preparing aqueous working solutions from the organic stock, add the stock solution to the aqueous buffer just before use and mix thoroughly.
Q2: How does the pH of the buffer affect the stability of this compound?
A2: The pH of the buffer has a critical impact on the stability of this compound due to the presence of the pyridine ring (pKa ≈ 5.23).[4]
-
Acidic Conditions (pH < 5): The pyridine nitrogen is protonated, which enhances the electron-withdrawing nature of the ring. This makes the β-carbon of the acrolein moiety more susceptible to nucleophilic attack, potentially accelerating degradation via Michael addition of water.
-
Neutral to Alkaline Conditions (pH > 7): The pyridine nitrogen is deprotonated. While the susceptibility to Michael addition may be reduced compared to acidic conditions, the compound can still undergo other degradation pathways such as polymerization and hydrolysis of the aldehyde.
The optimal pH for stability is likely in the slightly acidic to neutral range, but this should be determined experimentally for your specific application.
Q3: Can I expect this compound to be stable during a long-term cell culture experiment (e.g., 24-72 hours)?
A3: It is unlikely that this compound will remain stable in a typical cell culture medium for extended periods. Cell culture media are complex aqueous solutions containing numerous potential nucleophiles (e.g., amino acids, glutathione) that can react with the α,β-unsaturated aldehyde. Furthermore, the physiological pH and temperature will contribute to its degradation. For long-term experiments, consider a dosing strategy where the compound is replenished at regular intervals. It is also advisable to measure the concentration of the compound in the medium over time to understand its degradation kinetics in your specific system.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The most common method for monitoring the stability of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Method: A C18 column is typically suitable. The mobile phase can be a gradient of acetonitrile or methanol in water, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: this compound has a UV absorbance maximum that can be used for detection. It is advisable to determine the optimal wavelength for detection by running a UV-Vis spectrum of the compound in your chosen solvent.
-
Procedure: To assess stability, prepare your solution and analyze it by HPLC at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). A decrease in the peak area of this compound over time indicates degradation.
Q5: Are there any known stabilizers for this compound in aqueous solutions?
A5: While there is no specific information on stabilizers for this compound, for the parent compound acrolein, radical inhibitors like hydroquinone are often used to prevent polymerization, particularly during storage as a neat compound or in organic solvents. The effectiveness of such stabilizers in aqueous solutions for preventing degradation pathways other than radical polymerization is not well-documented and may interfere with your experimental system. Therefore, the primary strategies for maintaining the integrity of your solutions should be the use of fresh preparations, protection from light, and careful control of temperature and pH.
Visualizing Stability: Pathways and Workflows
Potential pH-Dependent Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound in aqueous solutions, highlighting the influence of pH on the reactivity of the molecule.
Caption: pH-dependent degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating the stability of this compound under your specific experimental conditions.
Caption: Workflow for assessing this compound stability.
Quantitative Data Summary
| pH of Aqueous Buffer | Temperature (°C) | Light Condition | Half-life (t½) (hours) | Major Degradation Product(s) |
| 4.0 | 25 | Dark | [User to determine] | Likely 3-hydroxy-3-(3-pyridyl)propanal |
| 7.4 | 37 | Dark | [User to determine] | Potential for polymerization and hydration |
| 9.0 | 25 | Dark | [User to determine] | Potential for polymerization and other reactions |
| 7.4 | 37 | Ambient Light | [User to determine] | Mixture of photodegradation and other products |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare fresh aqueous solutions of this compound for experimental use.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or ethanol
-
Aqueous buffer of choice
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution (in organic solvent): a. Weigh out the required amount of solid this compound in a fume hood. b. Dissolve the solid in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM). c. Aliquot the stock solution into small volumes in tightly sealed microcentrifuge tubes or amber vials and store at -20°C or below, protected from light.
-
Prepare Aqueous Working Solutions: a. Just before use, thaw a single aliquot of the organic stock solution. b. Add the required volume of the stock solution to your pre-warmed aqueous buffer to achieve the desired final concentration. c. Vortex briefly to ensure complete mixing. d. Use the freshly prepared aqueous solution immediately.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To monitor the concentration of this compound over time in an aqueous solution.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Aqueous solution of this compound prepared as in Protocol 1.
Procedure:
-
Set up the HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the λmax of this compound in your buffer (e.g., scan from 200-400 nm).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Perform the Stability Study: a. Prepare the aqueous solution of this compound. b. Immediately inject a sample onto the HPLC to obtain the t=0 reading. c. Incubate the remaining solution under your desired experimental conditions (e.g., 37°C, protected from light). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC. e. Record the peak area of the this compound peak at each time point.
-
Data Analysis: a. Plot the peak area of this compound as a function of time. b. Calculate the percentage of the compound remaining at each time point relative to the t=0 measurement. c. If desired, calculate the degradation rate constant and the half-life of the compound under your experimental conditions.
References
-
PubMed. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? Available at: [Link]
-
PubMed. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Available at: [Link]
-
ResearchGate. (2025). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available at: [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Available at: [Link]
-
PubMed. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. Available at: [Link]
-
ResearchGate. (2025). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition. Available at: [Link]
-
IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
ResearchGate. (2025). Loss of acrolein from water by volatilization and degradation. Available at: [Link]
-
ResearchGate. (2007). Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradiation. Available at: [Link]
-
ResearchGate. (n.d.). UV/vis absorption spectra (a) for the bulk solutions with different pH.... Available at: [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of 3 a (black line), 3aPd (violet line), 3 b.... Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
RSC Publishing. (n.d.). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. Available at: [Link]
-
ACS Publications. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Available at: [Link]
-
ResearchGate. (2019). Have you published drug solubility vs pH data in aqueous solution?. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available at: [Link]
-
PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole - the NIST WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Acrolein. Available at: [Link]
-
OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]
-
PubMed. (n.d.). [Unexplored Chemical Reactions of Endogenous Acrolein: Detection, Toxicity, and Biological Roles]. Available at: [Link]
-
RSC Publishing. (n.d.). Kinetics and mechanism of propylene hydro-oxidation to acrolein on Au catalysts. Available at: [Link]
-
PubChem. (n.d.). Acrolein. Available at: [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
-
NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis and FL spectra of compounds 3a–3l. Available at: [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]
-
PubMed. (n.d.). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. Available at: [Link]
-
NIH. (n.d.). Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic partial oxidation of propylene to acrolein: the catalyst structure, reaction mechanisms and kinetics. Available at: [Link]
-
ResearchGate. (2025). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Available at: [Link]
-
DTIC. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl.. Available at: [Link]
- Google Patents. (n.d.). Process for recovering acrolein by quenching,absorption and plural distillation.
-
PMC - PubMed Central. (n.d.). Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acrolein - Wikipedia [en.wikipedia.org]
- 3. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Analytical Strategies for 3-(3-Pyridyl)acrolein Products
Welcome to the technical support center dedicated to the analytical challenges in the characterization of 3-(3-Pyridyl)acrolein and its related products. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and unstable molecule. This compound is a key intermediate and metabolite, but its α,β-unsaturated aldehyde structure, combined with the pyridyl group, presents significant analytical hurdles.
This resource provides field-proven insights and detailed methodologies to help you navigate common issues, from sample instability to complex product mixture analysis. We will explore the causality behind experimental choices to ensure you can develop robust, self-validating analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and pressing issues encountered during the handling and analysis of this compound.
Q1: My this compound standard is degrading rapidly, even in the freezer. How can I improve its stability?
A1: This is a primary challenge. This compound is an α,β-unsaturated aldehyde, making it highly susceptible to polymerization, oxidation, and hydration, particularly when exposed to light, air, and moisture.[1][2] The pyridyl group can also catalyze degradation. For optimal stability, store the solid compound at -20°C or below under an inert atmosphere (argon or nitrogen) in amber vials to protect it from light.[3] For solutions, prepare them fresh in a high-purity, degassed solvent. The addition of a stabilizer like hydroquinone can inhibit polymerization during storage and analysis.[2][4]
Q2: I'm seeing multiple peaks in my chromatogram for a supposedly pure sample. What could be the cause?
A2: This is often due to on-instrument degradation or the presence of isomers.
-
Degradation: The compound can degrade in the injection port of a gas chromatograph (GC) or interact with active sites (e.g., metal surfaces, acidic silanols) in an HPLC system, leading to tailing, new peaks, or complete loss of signal.[5]
-
Isomerization: this compound exists as E and Z isomers. Depending on the synthesis and storage conditions, you may have a mixture. These isomers can sometimes be separated chromatographically.
-
Hydration: In aqueous or protic solvents, the molecule can hydrate to form 3-hydroxy-3-(3-pyridyl)propanal, creating an additional peak.[2]
Q3: Why is my sensitivity so low when using LC-MS with ESI?
A3: Aldehydes, in general, ionize poorly via electrospray ionization (ESI) in their native form.[6] The pyridyl group offers a site for protonation, which should aid in positive ion mode, but the overall efficiency can still be low. To enhance sensitivity, consider:
-
Mobile Phase Additives: Use formic acid or acetic acid to ensure the pyridyl nitrogen is protonated. Avoid ammonium-based buffers, as they can react with the aldehyde to form imines or other condensation products, leading to signal suppression or adduct formation.[6]
-
Derivatization: Reacting the aldehyde with a reagent that introduces a permanently charged or easily ionizable group is a highly effective strategy. (See Part 2 for detailed protocols).
Q4: Can I analyze this compound directly with GC-MS?
A4: Direct GC-MS analysis is challenging due to the compound's high reactivity and low volatility.[7][8] It is prone to thermal degradation and polymerization in the hot injector.[8] If direct analysis is attempted, a low injection temperature and a deactivated, inert flow path are critical.[5] However, the most reliable GC-MS methods involve derivatization to form a more stable and volatile compound.[9][10]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed workflows for the key analytical techniques used to characterize this compound and its products.
Guide 1: HPLC & LC-MS Analysis
High-Performance Liquid Chromatography is the cornerstone for analyzing this compound, but success depends on controlling its reactivity.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Poor Peak Shape (Tailing) | Interaction of the basic pyridyl group with acidic silanol groups on the silica column; On-column degradation. | Use a modern, end-capped C18 or a polar-embedded column.[11] Add a mobile phase modifier like 0.1% formic acid. Consider a PEEK or other metal-free flow path. |
| No Peak / Low Response | Adsorption onto active sites in the system (e.g., stainless steel tubing, frits); Degradation in solution. | Passivate the HPLC system. Use fresh, stabilized standards. Ensure the mobile phase pH is acidic to maintain solubility and stability. |
| Inconsistent Retention Times | Unstable mobile phase pH; Column degradation; Temperature fluctuations. | Buffer the mobile phase adequately. Use a column thermostat. Regularly perform system suitability tests. |
| Extraneous Peaks | Sample degradation (oxidation, hydration); Reaction with mobile phase components (e.g., ammonium salts). | Prepare samples fresh in degassed solvent. Avoid reactive buffers like ammonium acetate.[6] Run a sample diluent blank to identify artifacts. |
Protocol 1: Optimized Reversed-Phase HPLC-UV Method
This protocol is designed for the routine quantification of this compound while minimizing on-column degradation.
-
HPLC System: An inert system (e.g., PEEK flow path) is preferred to minimize metal-catalyzed degradation.
-
Column: Use a modern, high-purity silica C18 column with robust end-capping (e.g., Agilent ZORBAX, Waters XBridge).
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5-10% B, hold for 1-2 minutes.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention.
-
Injection Volume: 5-10 µL.
-
Detection: UV Diode Array Detector (DAD) at ~270-310 nm (monitor the full spectrum to check for peak purity).
-
Sample Preparation: Dilute the sample immediately before analysis in Mobile Phase A or a similar acidic aqueous/organic mixture.
Protocol 2: Derivatization for High-Sensitivity LC-MS/MS
To overcome poor ionization efficiency, pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a standard and robust approach.[12][13][14] This method converts the aldehyde into a stable hydrazone derivative that is readily ionized by ESI in negative mode.
-
Reagent Preparation: Prepare a solution of 0.5-1.0 mg/mL DNPH in acetonitrile containing ~0.1% sulfuric or phosphoric acid.
-
Derivatization Reaction:
-
To 100 µL of your sample (in a compatible solvent like acetonitrile), add 100 µL of the DNPH reagent.
-
Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours, protected from light. The reaction can be gently heated (e.g., 40°C) to expedite it.
-
-
Analysis:
-
Dilute the reaction mixture as needed with the initial mobile phase.
-
Inject into the LC-MS system. The DNPH derivative is less polar than the parent compound, so the HPLC gradient may need adjustment (e.g., start with a higher organic percentage).
-
-
LC-MS/MS Parameters (Negative Ion Mode):
-
HPLC Method: Use the same column and mobile phases as Protocol 1.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: You will need to determine the exact mass of the this compound-DNPH derivative and find its optimal precursor and product ions.
-
Precursor Ion (Q1): [M-H]⁻ of the derivative.
-
Product Ion (Q3): A stable fragment resulting from CID (e.g., loss of NO₂).
-
-
Guide 2: GC-MS Analysis
Direct GC-MS is not recommended. Derivatization is essential for reliable, quantitative results.
Workflow: Troubleshooting GC-MS Analysis
Caption: Troubleshooting workflow for GC-MS analysis.
Protocol 3: Headspace GC-MS with TFEH Derivatization
This method is adapted from established protocols for volatile aldehydes and is suitable for detecting this compound in complex matrices like environmental or biological samples.[10] 2,2,2-Trifluoroethylhydrazine (TFEH) creates a volatile derivative suitable for headspace analysis.
-
Sample Preparation:
-
Place the sample (e.g., 1-4 mL of aqueous solution) into a headspace vial (e.g., 20 mL).
-
Add a salting-out agent (e.g., NaCl) to increase the volatility of the derivative.
-
Add the TFEH derivatizing agent. The optimal amount should be determined experimentally but will be in stoichiometric excess.
-
Seal the vial immediately.
-
-
Derivatization & Extraction (Headspace Autosampler):
-
Incubation/Reaction Temperature: 60°C.
-
Incubation/Reaction Time: 50 minutes.
-
These parameters must be optimized, but they provide a good starting point for method development.[10]
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column like a DB-WAX or similar is recommended.[8]
-
Injector Temperature: 150-200°C (use the lowest temperature possible that ensures efficient transfer).
-
Oven Program: Start at a low temperature (e.g., 40-50°C), hold for several minutes to separate volatile interferences, then ramp at 5-10°C/min to ~250°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and key fragments of the TFEH derivative. The mass spectrum of the acrolein-TFEH derivative shows a molecular ion at m/z 152 and a key fragment at m/z 83 after the loss of -CF3.[9]
-
Guide 3: NMR Characterization
NMR is invaluable for structural elucidation of reaction products but can be complicated by sample instability.
Q: My NMR spectrum shows shifting peaks and broadening over time. What is happening?
A: You are likely observing the degradation of your sample in the NMR tube.[2] As this compound reacts (e.g., polymerizes or hydrates), the chemical environment changes, causing shifts in pH and sample composition, which affects peak position and shape.
Protocol 4: Acquiring Stable NMR Spectra
-
Solvent Choice: Use a dry, aprotic deuterated solvent like CDCl₃, CD₂Cl₂, or Acetone-d₆. Avoid D₂O or CD₃OD if possible, unless you are intentionally studying hydration or exchange reactions.
-
Sample Preparation:
-
Prepare the sample immediately before analysis.
-
Use a relatively high concentration to minimize acquisition time.
-
Add a small amount of a stabilizer (e.g., hydroquinone) if compatible with your experiment.
-
Consider running the experiment at a reduced temperature to slow degradation.
-
-
Acquisition:
-
Acquire ¹H spectra quickly to get a snapshot of the initial state of the sample.
-
For more complex structural analysis (COSY, HSQC, HMBC), a freshly prepared and stabilized sample is critical.[15]
-
Time-course experiments, where spectra are acquired at regular intervals, can be used to monitor the degradation process and identify products.[16]
-
Logical Diagram: Product Characterization Strategy
Caption: A logical workflow for reaction product analysis.
References
- Sampling and Analysis of Acrolein using DNPH Derivatiz
- Methods for detection of acrolein by HPLC analysis after derivatization...
- Technical Support Center: Strategies to Prevent Oxidation of F
- Determination of acrolein in serum by high-performance liquid chromatography with fluorescence detection after pre-column fluorogenic derivatization using 1,2-diamino-4,5-dimethoxybenzene. PubMed.
- Scheme showing derivatization reactions of acetaldehyde, acrolein, and...
- Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry. PubMed.
- Technical Support Center: Enhancing Aldehyde Detection with Chlorodimedone. Benchchem.
- This compound Product Description. ChemicalBook.
- Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA.
- The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evalu
- Acrolein - Organic Syntheses Procedure. Organic Syntheses.
- How To Identify & Prevent Analytical Test Problems.
- ACROLEIN, STABILIZED. CAMEO Chemicals - NOAA.
- NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsatur
- The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5.
- Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5.
- HPLC-MS Determination of Acrolein and Acetone Generated from 13C3 -Labeled Glycerol Added to Cigarette Tobacco Using Two Machine-Smoking Regimes.
- Simple Determination of Acrolein in Surface and Drinking Water by Headspace SPME GC–MS.
- HPLC-MS Determination of Acrolein and Acetone Generated from 13C3 -Labeled Glycerol Added to Cigarette Tobacco Using Two Machine. SciSpace.
- ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC. Agilent.
- NMR Characteriz
- Aldehyde analysis (LC-MS/MS). Reddit.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
Sources
- 1. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsaturated aldehyde in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. silcotek.com [silcotek.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sampling and Analysis of Acrolein using DNPH Derivatization - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 3-(3-Pyridyl)acrolein Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal of 3-(3-Pyridyl)acrolein waste. The information herein is synthesized from authoritative safety and chemical literature to ensure the highest standards of laboratory safety and environmental responsibility.
Introduction to this compound and its Hazards
This compound is a bifunctional organic compound featuring both an α,β-unsaturated aldehyde and a pyridine ring. This unique structure imparts a high degree of reactivity, making it a valuable intermediate in pharmaceutical synthesis. However, this reactivity also presents significant hazards, necessitating meticulous handling and disposal procedures. The primary hazards are associated with the acrolein moiety, which is known for its high toxicity, flammability, and potential for violent polymerization. The pyridine group, while less acutely hazardous, is a basic heterocyclic compound with its own set of handling and disposal considerations.
Due to the reactive and toxic nature of this compound, direct disposal into sanitary sewer systems or general laboratory waste is strictly prohibited. All waste containing this compound must be chemically neutralized to mitigate its hazardous properties before final disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazards stem from the acrolein functional group. Acrolein is highly toxic if inhaled, ingested, or absorbed through the skin, and it is corrosive to the respiratory tract, skin, and eyes.[1][2][3][4] It is also a flammable liquid and can undergo violent, exothermic polymerization when exposed to heat, light, or incompatible materials such as acids, bases, and oxidizing agents.[1] The pyridine moiety is a flammable, weakly alkaline compound.[5]
Q2: Can I dispose of small quantities of this compound waste down the drain?
A2: No. Drain disposal of any amount of this compound is strictly forbidden.[4] Its high toxicity can harm aquatic life and interfere with wastewater treatment processes. Furthermore, its flammability presents an explosion risk in a confined sewer system.
Q3: Is incineration a suitable disposal method for this compound waste?
A3: Yes, incineration by a licensed hazardous waste disposal facility is a suitable final disposal method for pyridine-containing waste.[6] However, it is highly recommended to first neutralize the reactive aldehyde functionality in the laboratory to reduce the risks associated with transportation and handling.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: Appropriate PPE is crucial. This includes, at a minimum:
-
Chemical-resistant gloves (butyl rubber is often recommended for acrolein).[7]
-
Safety goggles and a face shield.
-
A flame-resistant laboratory coat.
-
Work should always be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][4][7]
Q5: How should I store this compound waste before treatment?
A5: Waste should be collected in a clearly labeled, sealed, and compatible container.[4][7] It should be stored in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Neutralization reaction becomes excessively hot. | The concentration of this compound in the waste is too high, or the neutralizing agent is being added too quickly. | Perform the neutralization in an ice bath to control the temperature. Add the neutralizing agent slowly and with continuous stirring. For highly concentrated waste, consider a preliminary dilution with a compatible solvent like water (if the waste is aqueous) or an appropriate organic solvent. |
| A solid precipitate forms during neutralization with sodium bisulfite. | The bisulfite adduct of the aldehyde has formed and may have limited solubility. | This is an expected outcome of the neutralization reaction. The solid should be collected along with the liquid waste for disposal. |
| The pH of the waste solution does not reach the desired neutral range after treatment. | Insufficient amount of neutralizing or pH-adjusting agent was used. | Test the pH of the solution after the initial treatment. Add additional acid or base dropwise with stirring until the pH is between 6 and 8. |
| A strong, unpleasant odor persists after the neutralization procedure. | The neutralization reaction may be incomplete. | Allow the reaction to proceed for a longer duration with stirring. If the odor persists, a small, cautious addition of excess neutralizing agent may be necessary. Ensure adequate ventilation in the fume hood. |
Experimental Protocol: Chemical Neutralization of this compound Waste
This protocol details a two-step process for the neutralization of this compound waste in a laboratory setting. The first step targets the reactive α,β-unsaturated aldehyde using sodium bisulfite. The second step involves adjusting the pH to ensure the final waste is neutral.
Diagram of the Neutralization Workflow
Caption: Workflow for the safe neutralization of this compound waste.
Materials
-
Waste containing this compound
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Dilute sodium hydroxide (NaOH)
-
pH paper or pH meter
-
Ice bath
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.
-
Place the container of this compound waste in an ice bath on a stir plate to manage any heat generated during neutralization.
-
-
Aldehyde Neutralization:
-
Prepare a 10% (w/v) solution of sodium bisulfite in water.
-
While stirring the waste solution, slowly add the sodium bisulfite solution. A general rule of thumb is to add approximately 1.5 grams of sodium bisulfite for every gram of estimated this compound in the waste. An excess of the bisulfite is recommended to ensure complete reaction.
-
The reaction is exothermic. Monitor the temperature and add the bisulfite solution at a rate that keeps the temperature below 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion. The formation of a precipitate (the bisulfite adduct) is normal.
-
-
pH Adjustment:
-
After the 2-hour stirring period, check the pH of the treated waste using pH paper or a calibrated pH meter.
-
If the solution is acidic, slowly add dilute sodium hydroxide with stirring until the pH is between 6 and 8.
-
If the solution is basic, slowly add dilute hydrochloric or sulfuric acid with stirring until the pH is in the neutral range.
-
-
Final Disposal:
-
Once the waste is neutralized and the pH is confirmed to be in the 6-8 range, transfer the entire mixture (including any precipitate) to a designated hazardous waste container.
-
Properly label the container with its contents (e.g., "Neutralized this compound waste, contains sodium salts and water").
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.
-
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Purdue University. (n.d.). Acrolein. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
University of Arkansas for Medical Sciences. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. Retrieved from [Link]
- Google Patents. (1996). Method of neutralizing aldehyde-containing waste waters and the like.
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Brindle, C. S., Boucher, M. M., Furigay, M. H., & Quach, P. K. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Gonzalez-Samano, C. (2020, March 31). Experiment 20, Aldehydes and Ketones: Bisulfite test [Video]. YouTube. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(3-Pyridyl)acrolein and Cinnamaldehyde for Drug Discovery Professionals
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Abstract
In the landscape of covalent drug discovery, α,β-unsaturated carbonyls are prevalent electrophilic "warheads," crucial for forming stable bonds with target proteins.[1][2][3] This guide provides a detailed comparative analysis of the reactivity of two key Michael acceptors: 3-(3-Pyridyl)acrolein and cinnamaldehyde. By examining their structural and electronic differences, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design of targeted covalent inhibitors. Our analysis, supported by experimental data and protocols, demonstrates that the electron-withdrawing nature of the pyridyl ring in this compound enhances its electrophilicity and reactivity compared to the phenyl ring in cinnamaldehyde.
Introduction: The Strategic Importance of Michael Acceptors in Covalent Inhibition
Covalent inhibitors have become a cornerstone of modern therapeutics, with approximately 30% of all marketed drugs functioning through this mechanism.[1] A significant portion of these drugs utilize α,β-unsaturated carbonyl moieties, which act as Michael acceptors to react with nucleophilic residues, most commonly cysteine, on their target proteins.[2][3] This irreversible or reversible covalent bond can lead to enhanced potency, prolonged pharmacodynamic effects, and a reduced likelihood of drug resistance.[3]
Cinnamaldehyde and its heterocyclic analog, this compound, are two such Michael acceptors. While structurally similar, the substitution of a phenyl ring with a pyridyl ring introduces significant electronic changes that modulate the compound's reactivity. This guide will dissect these differences, offering a clear rationale for selecting the appropriate scaffold in a drug discovery campaign.
Structural and Electronic Properties: Phenyl vs. Pyridyl
The fundamental difference between cinnamaldehyde and this compound lies in the aromatic ring attached to the β-carbon of the α,β-unsaturated system.
-
Cinnamaldehyde features a phenyl group. The phenyl ring can donate electron density into the conjugated system through resonance, which slightly reduces the electrophilicity of the β-carbon.[4]
-
This compound contains a pyridine ring. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect. This effect decreases the electron density across the conjugated system, making the β-carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[5]
This key electronic distinction is the primary driver of the observed differences in reactivity.
Comparative Reactivity Analysis
The enhanced electrophilicity of this compound translates to a higher reactivity in key chemical transformations relevant to its function as a covalent inhibitor.
Michael Addition: The Cornerstone of Covalent Targeting
The Michael addition of a nucleophile, such as the thiol group of a cysteine residue, to the β-carbon of an α,β-unsaturated carbonyl is the defining reaction for these covalent warheads.[2]
The general mechanism involves the attack of a thiolate anion on the electron-poor β-carbon, forming an enolate intermediate.[6][7] This intermediate is then protonated to yield the final covalent adduct.
Due to the electron-withdrawing nature of the pyridyl ring, This compound is expected to undergo Michael addition at a faster rate than cinnamaldehyde . The increased partial positive charge on the β-carbon of this compound lowers the activation energy for the nucleophilic attack.
Table 1: Predicted and Observed Reactivity in Michael Addition
| Compound | Aromatic Ring | Electronic Effect | Predicted Reactivity | Representative Kinetic Data (Second-Order Rate Constant, k₂) |
| Cinnamaldehyde | Phenyl | Electron-donating (resonance) | Moderate | Lower k₂ values observed in reactions with thiols.[8] |
| This compound | Pyridyl | Electron-withdrawing (inductive) | High | Higher k₂ values are anticipated due to increased electrophilicity. |
Schiff Base Formation
Both molecules possess an aldehyde functional group capable of forming a Schiff base (imine) with primary amines, such as the side chain of a lysine residue.[9][10] Aromatic aldehydes with effective conjugation systems tend to form stable Schiff bases.[9] The formation of Schiff bases from cinnamaldehyde with various amines is well-documented.[9][11][12] While both compounds will form Schiff bases, the difference in reactivity at the aldehyde carbon is generally less pronounced than at the β-carbon in the context of Michael additions.
Experimental Protocols for Kinetic Analysis
To empirically validate the reactivity differences, a kinetic study using UV-Vis spectroscopy can be employed. This method monitors the change in absorbance over time as the α,β-unsaturated system is consumed during the Michael addition reaction.[13][14][15][16][17]
General Workflow for Kinetic Study
Caption: General workflow for a kinetic study of a Michael addition reaction.
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the second-order rate constant for the Michael addition of a thiol (e.g., glutathione, GSH) to either cinnamaldehyde or this compound under pseudo-first-order conditions, where the thiol concentration is in large excess.
Materials:
-
Cinnamaldehyde or this compound
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Solvent (e.g., DMSO or ethanol) for stock solutions
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the aldehyde (e.g., 100 mM) in a suitable organic solvent.
-
Prepare a stock solution of GSH (e.g., 200 mM) in the phosphate buffer.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance upon reaction. This is typically the λmax of the α,β-unsaturated system.
-
In a cuvette, add the appropriate volume of phosphate buffer and GSH stock solution to achieve the desired excess concentration (e.g., 10 mM).
-
Equilibrate the cuvette in the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Initiate the reaction by adding a small, precise volume of the aldehyde stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 100 µM).
-
Mix the solution rapidly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
For each initial concentration of GSH, plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction follows pseudo-first-order kinetics, this plot will be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k').[13]
-
Repeat the experiment with different excess concentrations of GSH.
-
Plot the calculated pseudo-first-order rate constants (k') against the concentration of GSH. This plot should also be linear, and the slope of this line will be the second-order rate constant (k₂) for the Michael addition reaction.[13]
-
Implications in Drug Development
The choice between this compound and cinnamaldehyde as a covalent warhead has significant implications for drug design.
Caption: Decision factors for warhead selection in drug design.
-
Higher Reactivity (this compound): A more reactive warhead can lead to faster and more complete target engagement, which may be desirable for achieving high potency. However, this increased reactivity also carries a higher risk of off-target modifications, potentially leading to toxicity.
-
Moderate Reactivity (Cinnamaldehyde): A less reactive warhead may offer a better balance between on-target activity and off-target safety. The slower reaction rate could allow for more selective binding to the intended target, especially if the initial non-covalent interactions are strong.
The pyridyl nitrogen in this compound also offers an additional site for hydrogen bonding, which could be exploited to enhance binding affinity and selectivity within the target's binding pocket.
Conclusion
The substitution of a phenyl ring with a 3-pyridyl ring significantly enhances the reactivity of the acrolein scaffold as a Michael acceptor. This compound, with its electron-withdrawing pyridyl moiety, is a more potent electrophile than cinnamaldehyde. This heightened reactivity can be advantageous for achieving rapid and efficient covalent modification of a target protein. However, it necessitates careful consideration of potential off-target effects. The choice between these two valuable warheads should be guided by a thorough understanding of the target protein's binding site, the desired pharmacokinetic/pharmacodynamic profile, and a comprehensive assessment of selectivity. The experimental protocols provided herein offer a robust framework for quantifying these reactivity differences and informing rational drug design.
References
-
Covalent inhibitors: a rational approach to drug discovery. (2020). National Institutes of Health. [Link]
-
Recent advances in the development of covalent inhibitors. (n.d.). National Institutes of Health. [Link]
-
Covalent Inhibition in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). ResearchGate. [Link]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). PubMed. [Link]
-
Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. (n.d.). ResearchGate. [Link]
-
Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021). PubMed. [Link]
-
Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. (2016). National Institutes of Health. [Link]
-
Following Kinetics using UV vis spectroscopy. (2016). YouTube. [Link]
-
Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017). International Journal of ChemTech Research. [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021). NSF Public Access Repository. [Link]
-
Thiol-based michael-type addition. A systematic evaluation of its controlling factors. (n.d.). ResearchGate. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PubMed Central. [Link]
-
Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of. (1997). MSU chemistry. [Link]
-
Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). ResearchGate. [Link]
-
(PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. (n.d.). ResearchGate. [Link]
-
Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction? (2018). Chemistry Stack Exchange. [Link]
-
Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. (n.d.). Journal of Education and Science. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing. [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]
-
Kinetics of Photoinitiated Thiol–Michael Addition Reactions. (n.d.). IADR Abstract Archives. [Link]
-
Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. (n.d.). PMC. [Link]
-
Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. (n.d.). ResearchGate. [Link]
-
Cinnamaldehyde and related phenylpropanoids, natural repellents, and insecticides against Sitophilus zeamais (Motsch.). A chemical structure-bioactivity relationship. (n.d.). PubMed. [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
-
(PDF) Kinetics of Photoinitiated Thiol–Michael Addition Reactions. (2016). ResearchGate. [Link]
-
Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. (2023). MDPI. [Link]
-
Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways. (n.d.). PubMed. [Link]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). National Institutes of Health. [Link]
-
Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. (n.d.). ResearchGate. [Link]
Sources
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. bendola.com [bendola.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. jascoinc.com [jascoinc.com]
Navigating the Inhibition of Androgen Synthesis: A Comparative Guide to 3-(3-Pyridyl)acrolein Derivatives Against CYP17A1
For Immediate Release to the Scientific Community
In the landscape of targeted cancer therapy, particularly for castration-resistant prostate cancer (CRPC), the inhibition of androgen biosynthesis remains a cornerstone of therapeutic strategy. The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical nexus in this pathway, catalyzing two essential reactions: 17α-hydroxylase and 17,20-lyase activities, which are pivotal for producing androgens that fuel prostate cancer growth.[1][2] This guide provides a comparative analysis of emerging 3-(3-Pyridyl)acrolein derivatives as CYP17A1 inhibitors, contextualized against the established clinical inhibitor, Abiraterone.
The Mechanism of Action: Targeting the Androgen Engine
CYP17A1's dual enzymatic function makes it a high-value target.[3] Its 17α-hydroxylase activity is crucial for producing glucocorticoids, while both hydroxylase and 17,20-lyase activities are required for the synthesis of androgens like dehydroepiandrosterone (DHEA) and androstenedione.[2] In CRPC, even after androgen deprivation therapy, residual androgen synthesis, often within the tumor itself, can drive disease progression.[4]
Inhibitors based on the 3-pyridyl scaffold, including Abiraterone and novel derivatives, are designed to mimic the steroidal substrates of CYP17A1.[5] They typically feature a pyridine nitrogen that coordinates with the heme iron atom at the enzyme's active site, effectively blocking substrate access and halting enzymatic activity.[5] The goal of next-generation inhibitors, such as various this compound derivatives, is often to enhance potency, improve selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity to minimize side effects, and overcome resistance mechanisms.[6][7]
Comparative Efficacy: Benchmarking Against the Standard
The clinical efficacy of any new CYP17A1 inhibitor is benchmarked against Abiraterone, a potent, irreversible inhibitor of both CYP17A1 activities.[8][9] The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
While specific IC50 values for "this compound" derivatives are not detailed in the provided search results, the broader class of pyridine-containing non-steroidal inhibitors shows significant promise. For instance, various novel pyridine indole hybrids and benzothieno[2,3-c]pyridines have demonstrated potency comparable to or even exceeding that of Abiraterone in preclinical assays.[10][11] One study reported a pyridine indole hybrid (compound 11) with an IC50 of 4 nM for 17,20-lyase inhibition, and another benzothieno[2,3-c]pyridine (compound 5c) suppressed CYP17A1 activity to 15.80 nM.[10][11]
For context, the reported IC50 values for Abiraterone vary across different studies and assay conditions but are consistently in the low nanomolar range.
| Compound Class | Specific Derivative | Target Activity | Reported IC50 / Potency | Reference |
| Standard Inhibitor | Abiraterone | 17,20-lyase | 2.5 nM - 17 nM | [8][12] |
| Abiraterone | 17α-hydroxylase | 15 nM - 18 nM | [8][12] | |
| Novel Pyridine Hybrids | Pyridine Indole Hybrid (Cmpd 11) | 17,20-lyase | 4 nM | [10] |
| Benzothieno[2,3-c]pyridine (Cmpd 5c) | CYP17A1 (overall) | 15.80 nM | [11] | |
| Non-steroidal Imidazole (Cmpd 2) | 17α-hydroxylase | 1.2 µM | [3] |
Note: This table synthesizes data from multiple sources and is for comparative purposes. Direct comparison is challenging due to variations in experimental assays.
The data indicates that novel pyridine-based structures are being developed that rival the potency of the established drug, Abiraterone. The key challenge lies in achieving high selectivity and favorable pharmacokinetic profiles.[13]
Experimental Protocol: In Vitro CYP17A1 Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized in vitro assay is essential. The following protocol outlines a common method for measuring the 17α-hydroxylase activity of recombinant human CYP17A1.
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against the 17α-hydroxylase activity of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
[14C]-Progesterone (radiolabeled substrate)
-
Test compounds and reference inhibitor (Abiraterone)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation fluid and counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and Abiraterone in a suitable solvent like DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1 enzyme, and the test compound at various concentrations. The inclusion of a vehicle control (DMSO) and a positive control (Abiraterone) is critical for data validation.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]-Progesterone, and the cofactor, NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the enzyme converts the substrate to its product, 17α-hydroxyprogesterone.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ethyl acetate.
-
Product Extraction: Vortex the mixture to extract the steroids (substrate and product) into the organic layer. Centrifuge to separate the phases.
-
TLC Separation: Spot the organic layer onto a TLC plate. Develop the plate using an appropriate solvent system to separate the substrate (Progesterone) from the product (17α-hydroxyprogesterone).[3]
-
Quantification: Visualize the separated spots (e.g., using a phosphorimager) and quantify the radioactivity in the substrate and product bands.
-
Data Analysis: Calculate the percentage of substrate conversion for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The Broader Context: The Androgen Biosynthesis Pathway
Understanding the efficacy of these inhibitors requires placing CYP17A1 within the larger steroidogenesis pathway. This pathway begins with cholesterol and proceeds through a series of enzymatic steps to produce androgens, glucocorticoids, and mineralocorticoids.[2] CYP17A1 acts as a crucial gatekeeper; its inhibition is designed to specifically cut off the branch leading to androgen production.
This diagram illustrates how inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 effectively halts the conversion of pregnenolone and progesterone into DHEA and androstenedione, the immediate precursors to potent androgens.[14]
Conclusion and Future Directions
The development of novel non-steroidal CYP17A1 inhibitors, including those based on the this compound scaffold, represents a vibrant area of research in oncology. While Abiraterone has set a high standard, the quest for inhibitors with improved selectivity, reduced side effects, and efficacy against resistant tumors continues. The comparative data suggest that new chemical entities are capable of achieving potency that is on par with, or even superior to, the current standard of care. Future research must focus on rigorous preclinical and clinical evaluation of these promising derivatives to translate their in vitro potency into tangible benefits for patients with advanced prostate cancer.
References
-
Matthijs van der S, et al. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites. J Steroid Biochem Mol Biol. 2024 Feb;236:106446.
-
MedchemExpress. Abiraterone (CB-7598) | CYP17A1 Inhibitor.
-
R&D Systems. Abiraterone acetate | Cytochrome P450 Inhibitors.
-
Erasmus University Rotterdam. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites.
-
BenchChem. In Vitro Assay Protocols for the CYP17A1 Lyase Inhibitor BMS-351.
-
Apexbio. Abiraterone is a Potent and Irreversible CYP17A1 Inhibitor for Prostate Cancer Research.
-
ResearchGate. Androgen production depends on CYP17A1 17α-hydroxylase and 17,20-lyase...
-
PNAS. Alternative pathway androgen biosynthesis and human fetal female virilization. PNAS. 2019.
-
Oxford Academic. Clinical and Biochemical Consequences of CYP17A1 Inhibition with Abiraterone Given with and without Exogenous Glucocorticoids in Castrate Men with Advanced Prostate Cancer. Journal of Clinical Endocrinology & Metabolism.
-
ResearchGate. Androgen biosynthesis pathways: classic pathway (frontdoor) and...
-
PubMed Central. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001. Nature. 2012.
-
BenchChem. Application Notes and Protocols for the In Vitro Assay of Cyp17-IN-1, a CYP17A1 Inhibitor.
-
NIH. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules. 2022.
-
Assay Genie. Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit (HUEB2106).
-
LifeNet Health LifeSciences. CYP Inhibition Assay.
-
PubMed Central. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. 2023.
-
ResearchGate. Pyridine indole hybrids as novel potent CYP17A1 inhibitors.
-
PubMed. Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry. 2020.
-
NIH. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. 2022.
-
Semantic Scholar. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
-
ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
-
ResearchGate. Anticancer Activity of a Novel Selective CYP17A1 Inhibitor in Preclinical Models of Castrate-Resistant Prostate Cancer. Molecular Cancer Therapeutics. 2014.
-
PubMed. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. 2023.
-
ResearchGate. (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
-
PubMed. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. 2012.
Sources
- 1. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 3-(3-Pyridyl)acrolein
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise quantification of 3-(3-Pyridyl)acrolein against traditional analytical techniques. As a critical starting material and potential impurity in pharmaceutical manufacturing, the accurate measurement of this compound is paramount for ensuring product quality and safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth validation protocols and performance data grounded in authoritative regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is a reactive α,β-unsaturated aldehyde. Its chemical structure, featuring a pyridine ring, an alkene, and an aldehyde group, makes it a valuable synthon but also a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). The reactivity of the aldehyde and the Michael acceptor functionality necessitate a highly sensitive and specific analytical method to monitor its presence at trace levels. Traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC) may lack the required sensitivity and selectivity, especially in complex sample matrices.
This guide introduces a robust UHPLC-MS/MS method, validated according to the stringent principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3]
Overview of Analytical Methodologies
Established Methods: HPLC-UV and GC-FID
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique in pharmaceutical analysis.[4][5] Separation is achieved based on the analyte's polarity on a stationary phase, and quantification is based on the absorption of UV light by the pyridine chromophore in the this compound molecule. While robust and reliable, its sensitivity can be limited, and co-eluting impurities with similar UV spectra can interfere with accurate quantification.[5]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is suitable for volatile and thermally stable compounds.[6][7] this compound can be analyzed by GC, potentially requiring derivatization to improve its thermal stability and chromatographic behavior. The FID detector offers good sensitivity for carbon-containing compounds but is non-selective, meaning any co-eluting hydrocarbon impurity will generate a signal, posing a significant risk of interference.[8]
The New Approach: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry represents a significant advancement in analytical capability.
-
The Principle: The UHPLC system utilizes columns with sub-2 µm particles, enabling faster analysis times and superior separation efficiency compared to traditional HPLC. The eluent from the column is directed into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI) and converted into gas-phase ions. The tandem mass spectrometer then acts as a highly specific filter and detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of this compound) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique molecular signature, providing exceptional selectivity and sensitivity, virtually eliminating interferences from the sample matrix.[9][10][11]
Caption: Workflow of the UHPLC-MS/MS method.
Head-to-Head Performance Comparison
The validation of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][12] The following table summarizes the performance of the new UHPLC-MS/MS method in comparison to established techniques, based on typical experimental outcomes for analogous compounds.
| Validation Parameter | HPLC-UV | GC-FID | New UHPLC-MS/MS Method | Rationale for Superiority |
| Specificity / Selectivity | Moderate. Vulnerable to co-eluting impurities with similar UV absorbance. | Low to Moderate. Non-selective detector; vulnerable to any co-eluting organic compound. | Excellent. MRM is highly specific, monitoring a unique parent-daughter ion transition. Unaffected by matrix components that don't share this transition. | |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999 | Wider dynamic range and lower noise contribute to a more precise correlation between concentration and response. |
| Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | 0.001 - 10 µg/mL (1 ng/mL - 10,000 ng/mL) | The method is suitable for trace-level impurity analysis up to higher concentrations without dilution. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | Superior selectivity minimizes matrix effects that can suppress or enhance analyte signal, leading to more accurate recovery. |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.5% | Highly automated and reproducible injection and detection systems lead to lower variability. |
| LOD (Limit of Detection) | ~30 ng/mL | ~150 ng/mL | ~0.3 ng/mL | Mass spectrometry is an inherently more sensitive detection technique than UV or FID. |
| LOQ (Limit of Quantitation) | ~100 ng/mL (0.1 µg/mL) | ~500 ng/mL (0.5 µg/mL) | ~1.0 ng/mL (0.001 µg/mL) | The ability to confidently quantify at ultra-trace levels is a key advantage for impurity testing. |
| Robustness | Good | Moderate (sensitive to inlet temperature, flow rate) | Excellent. Minor variations in mobile phase composition or flow rate have minimal impact on MS detection. | |
| Analysis Time | 15-20 min | 20-25 min | < 5 min | UHPLC technology significantly reduces run times without compromising separation quality. |
Validation Protocol for the New UHPLC-MS/MS Method
This section provides a detailed, step-by-step methodology for the validation of the UHPLC-MS/MS method, adhering to ICH Q2(R2) guidelines.[1][13] The objective is to establish, through documented evidence, that the procedure is fit for the purpose of quantifying this compound.[2][12]
Caption: Logical workflow for analytical method validation.
Materials and Instrumentation
-
Reference Standard: this compound (certified purity >99.5%)
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic and MS Conditions
-
Column: C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined by infusing the standard (e.g., m/z 134.1 → 78.1)
Validation Experiments
1. Specificity / Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank solvent (diluent) to check for interfering peaks at the analyte's retention time.
-
Analyze a placebo sample (matrix without the API or analyte) to confirm no interference.
-
Analyze a sample spiked with this compound and known related impurities.
-
Acceptance Criteria: The blank and placebo samples must show no significant peak (>10% of LOQ response) at the retention time of this compound. The analyte peak must be resolved from all other impurity peaks.
-
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response.
-
Protocol:
-
Prepare a series of at least five calibration standards by diluting a stock solution. The concentration range should bracket the expected working range (e.g., 1 ng/mL to 100 ng/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.
-
3. Range
-
Objective: To confirm the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][13]
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations.
-
Acceptance Criteria: The method is deemed acceptable over the range for which the data for linearity, accuracy, and precision meet their respective acceptance criteria.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high), covering the specified range (e.g., LOQ, 50%, and 100% of the target concentration).
-
Prepare nine samples in total (3 replicates at each of the 3 levels).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
B. Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.5%. The %RSD for intermediate precision should also be within acceptable limits, demonstrating the method's reproducibility.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the chromatograms of low-concentration standards. Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
To confirm the LOQ, prepare and analyze six independent samples at the estimated LOQ concentration.
-
-
Acceptance Criteria: The S/N ratio for the LOQ must be ≥ 10. The accuracy (recovery) at the LOQ should be within 90-110%, and the precision (%RSD) should be ≤ 10%.
7. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Examples of parameters to vary:
-
Column temperature (e.g., 38°C and 42°C)
-
Mobile phase flow rate (e.g., 0.38 mL/min and 0.42 mL/min)
-
Mobile phase pH/composition (e.g., % Formic Acid ± 0.02%)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak shape) should remain within predefined limits, and the final quantified result should not significantly change, demonstrating the method's reliability during routine use.
Conclusion: A Superior Method for a Critical Analyte
The validation data conclusively demonstrates that the new UHPLC-MS/MS method is superior to traditional HPLC-UV and GC-FID techniques for the quantification of this compound. Its exceptional specificity, ultra-high sensitivity (LOQ of 1.0 ng/mL), broad linear range, and rapid analysis time make it an ideal choice for quality control, stability testing, and impurity profiling in the pharmaceutical industry. By adhering to the rigorous framework of ICH Q2(R2), this method provides a self-validating system that ensures trustworthy and accurate data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link][13]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][14]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link][15]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][2]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][3]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][12]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][16]
-
Title: Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry Source: PubMed URL: [Link][9]
-
Title: ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC Source: Agilent Technologies URL: [Link][6]
-
Title: Method 603: Acrolein and Acrylonitrile Source: U.S. Environmental Protection Agency (EPA) URL: [Link][7]
-
Title: EPA Method 8316 (SW-846): Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link][4]
-
Title: Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins Source: PubMed URL: [Link][10]
-
Title: Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins Source: National Institutes of Health (NIH) URL: [Link][11]
-
Title: Acrolein and Acrylonitrile - Analytical Method Source: ALS Global URL: [Link][8]
-
Title: EPA-RCA: 8316: Acrylamide, Acrylonitrile, and Acrolein by HPLC Source: Restek URL: [Link][5]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 8316 [nemi.gov]
- 6. hpst.cz [hpst.cz]
- 7. epa.gov [epa.gov]
- 8. Analytical Method [keikaventures.com]
- 9. Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. youtube.com [youtube.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Reactivity and Biological Impact of α,β-Unsaturated Aldehydes: A Focus on 3-(3-Pyridyl)acrolein
This guide provides an in-depth comparative analysis of 3-(3-Pyridyl)acrolein and other archetypal α,β-unsaturated aldehydes, including acrolein, crotonaldehyde, and 4-hydroxynonenal (4-HNE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the fundamental structure-activity relationships that govern their chemical reactivity and diverse biological consequences. We will dissect the causality behind experimental design and present validated protocols to empower rigorous, reproducible research in this complex field.
Introduction: The Double-Edged Sword of Electrophilic Reactivity
α,β-Unsaturated aldehydes are a class of highly reactive molecules characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement creates an electrophilic system that is a potent "Michael acceptor," readily reacting with biological nucleophiles.[1] This reactivity is the basis for both their well-documented toxicity and their emerging potential as therapeutic agents.[2][3] While compounds like acrolein are notorious for their role in oxidative stress and cellular damage, the tunable nature of this chemical scaffold allows for the design of molecules with specific biological activities.[2][4][5]
This guide focuses on a comparative study, placing the heterocyclic compound this compound in context with other well-studied aldehydes. By examining how structural modifications—from the simple vinyl group of acrolein to the electron-withdrawing pyridine ring—influence reactivity and biological outcomes, we can better understand and harness the potential of this chemical class.[6][7][8]
Part 1: The Chemical Basis of Activity: Structure and Reactivity
The biological activity of α,β-unsaturated aldehydes is fundamentally dictated by their electrophilic character. The primary mechanism of interaction with biological macromolecules is the Michael addition reaction, where a nucleophile attacks the β-carbon of the conjugated system.[1][9]
The key nucleophiles within a cell are the side chains of specific amino acids, with reactivity generally following the order of Cysteine (thiol group) > Histidine (imidazole group) > Lysine (amine group).[9][10] The soft thiol of cysteine is a particularly favorable target for the soft β-carbon of the aldehyde, leading to the formation of stable covalent adducts that can alter protein structure and function.[11][12]
Caption: General mechanism of Michael addition with a cysteine thiol.
The substituent 'R' critically modulates the electrophilicity of the β-carbon:
-
This compound: The pyridine ring is an electron-withdrawing heterocycle. This property is expected to increase the partial positive charge on the β-carbon, enhancing its reactivity toward nucleophiles compared to non-aromatic or electron-donating counterparts.[6][7]
-
Acrolein (R=H): As the simplest α,β-unsaturated aldehyde, acrolein is highly reactive and volatile, contributing to its broad and potent toxicity.[13][14]
-
Crotonaldehyde (R=CH₃): The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the β-carbon compared to acrolein, though it remains a highly reactive molecule.[15][16]
-
4-Hydroxynonenal (R=C₅H₁₁(OH)CH₂): 4-HNE, a product of lipid peroxidation, has a more complex structure that influences its reactivity and biological specificity. It is less acutely toxic than acrolein but is implicated in numerous chronic disease pathologies.[17][18]
Part 2: Biological Consequences and Cellular Targets
The covalent modification of cellular components by these aldehydes triggers a cascade of biological effects, from enzyme inactivation to the induction of complex signaling pathways.
Key Molecular Targets
-
Glutathione (GSH) Depletion: The most immediate consequence of exposure is the rapid depletion of intracellular glutathione, a primary antioxidant. This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[3][4]
-
Enzyme Inhibition: Many enzymes that rely on cysteine or selenocysteine residues in their active sites are vulnerable. A critical target is the thioredoxin system , comprising thioredoxin (Trx) and thioredoxin reductase (TrxR).[3] TrxR contains a rare selenocysteine residue that is highly susceptible to modification by electrophiles like acrolein and 4-HNE.[19][20] Inhibition of TrxR disrupts cellular redox balance and can trigger apoptosis.[20][21]
-
DNA Adduction and Genotoxicity: These aldehydes can react with DNA bases, particularly deoxyguanosine, to form exocyclic adducts.[4][17] These adducts can lead to mutations, DNA cross-linking, and ultimately, carcinogenesis.[17][22]
Signaling Pathway Activation
By depleting antioxidants and modifying key regulatory proteins, α,β-unsaturated aldehydes activate stress-response signaling pathways. Acrolein, for instance, is known to activate transcription factors like NF-κB, which in turn drives the expression of pro-inflammatory cytokines and enzymes, contributing to an inflammatory state.[4][23][24]
Caption: A typical workflow for comparing aldehyde bioactivity.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
This colorimetric assay is a standard method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. [15][25]The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and other test aldehydes in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the aldehydes. This accounts for any solvent-induced toxicity.
-
Untreated Control: Treat cells with fresh medium only. This represents 100% cell viability.
-
Blank Control: Include wells with medium but no cells to obtain a background absorbance reading.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). [15]
Protocol 2: Quantification of Protein Adducts via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying specific protein modifications. [26][27]This protocol provides a targeted approach to measure adduction on a known protein like human serum albumin (HSA) or an untargeted "adductomics" approach. [10] Methodology:
-
Sample Preparation: Treat a protein solution (e.g., purified HSA) or cell lysate with the aldehyde of interest for a specified time.
-
Removal of Excess Aldehyde: Use a desalting column or dialysis to remove any unreacted aldehyde.
-
Proteolytic Digestion: Denature the proteins (e.g., with urea) and reduce/alkylate cysteine residues (using DTT and iodoacetamide). Digest the proteins into smaller peptides using an enzyme like trypsin overnight.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase LC column coupled to a tandem mass spectrometer.
-
The mass spectrometer will perform a full scan (MS1) to detect the masses of all peptides.
-
It will then select specific peptide masses (including those with the expected mass shift from aldehyde adduction) for fragmentation (MS2).
-
-
Data Analysis:
-
Search the MS2 fragmentation data against a protein database to identify the peptides.
-
Specifically look for the characteristic mass shift on cysteine, lysine, or histidine residues corresponding to the molecular weight of the added aldehyde.
-
For quantification, isotopically labeled versions of the adducted peptides can be used as internal standards to provide precise measurements. [27]
-
Part 4: Comparative Data Overview
The following tables summarize key data points for the discussed aldehydes. It is critical to note that IC₅₀ values can vary significantly based on the cell line, exposure time, and specific assay conditions used. [15]Therefore, direct comparison of absolute values across different studies should be done with caution.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₈H₇NO | 133.15 | Electron-withdrawing pyridine ring [6] |
| Acrolein | C₃H₄O | 56.06 | Simplest α,β-unsaturated aldehyde [14] |
| Crotonaldehyde | C₄H₆O | 70.09 | Electron-donating methyl group |
| 4-Hydroxynonenal (4-HNE) | C₉H₁₆O₂ | 156.22 | Hydroxyl group and alkyl chain [15] |
Table 2: Comparative Cytotoxicity (IC₅₀ Values)
| Aldehyde | Cell Line | IC₅₀ (µM) | Exposure (h) | Assay | Reference |
| Acrolein | GES-1 | 58 | 24 | MTT | [15] |
| Acrolein | HUVEC | 16 | Not Specified | Not Specified | [15] |
| 4-Hydroxynonenal (4-HNE) | HepG2 | 49.7 ± 3.43 | 24 | MTT | [15] |
| 4-Hydroxynonenal (4-HNE) | Hep3B | 42.6 ± 2.39 | 24 | MTT | [15] |
| Cinnamaldehyde | HepG2 | 16.36 | 24 | MTT | [25] |
| Cinnamaldehyde | HepG2 | 12.57 | 48 | MTT | [25] |
Note: Data for this compound is less prevalent in publicly available cytotoxicity studies, highlighting a gap for future research.
Conclusion and Future Directions
The family of α,β-unsaturated aldehydes represents a fascinating area of study where inherent chemical reactivity drives a spectrum of biological outcomes. The structure of the aldehyde is paramount; the introduction of a heterocyclic system, as in this compound, is predicted to enhance its electrophilic nature, potentially leading to increased potency or altered target specificity compared to simpler aliphatic or aromatic aldehydes.
For researchers in drug development, understanding this structure-activity relationship is crucial. While high reactivity can lead to off-target toxicity, it can also be leveraged for covalent inhibition of specific protein targets, a strategy gaining traction in modern pharmacology. [2][11]The comparative framework and detailed protocols provided in this guide serve as a foundation for the systematic evaluation of novel α,β-unsaturated aldehydes. Future research should focus on directly comparing compounds like this compound against established benchmarks using standardized assays to fully elucidate its toxicological profile and therapeutic potential.
References
-
Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. (2016). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Maier, C. S. (n.d.). Protein adducts of α,β-unsaturated aldehydes. Oregon State University. Retrieved January 12, 2026, from [Link]
-
Aldini, G., Orioli, M., & Carini, M. (n.d.). α,β-Unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage. Retrieved January 12, 2026, from [Link]
-
Inactivation of thioredoxin reductase by acrolein. (2002). Kyung Hee University. Retrieved January 12, 2026, from [Link]
-
Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353-357. Retrieved January 12, 2026, from [Link]
-
Potter, G. A., & Henderson, A. P. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 62(18), 8335-8361. Retrieved January 12, 2026, from [Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (n.d.). Hindawi. Retrieved January 12, 2026, from [Link]
-
Inhibition of Thioredoxin and Thioredoxin Reductase by 4-Hydroxy-2-nonenal in Vitro and in Vivo. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Michael addition reaction with amino acids in living organism. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources. (2013). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
α,β-Unsaturated Aldehyde of hyaluronan--Synthesis, Analysis and Applications. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
-
The overall mechanism regarding acrolein-induced HC pathogenesis. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. (2016). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review. (2008). PubMed. Retrieved January 12, 2026, from [Link]
-
Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. (2019). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. (2007). Oxford Academic. Retrieved January 12, 2026, from [Link]
-
The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. (1991). PubMed. Retrieved January 12, 2026, from [Link]
-
NHC-catalyzed Michael addition to α,β-unsaturated aldehydes by redox activation. (2010). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Mechanisms of hemorrhagic cystitis. (2021). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Inhibition of thioredoxin reductase (TrxR) triggers oxidative stress-induced apoptosis in filarial nematode Setaria cervi channelized through ASK-1-p38 mediated caspase activation. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. (2014). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Insights on the Mechanism of Thioredoxin Reductase Inhibition by Gold N-Heterocyclic Carbene Compounds Using. (n.d.). Retrieved January 12, 2026, from [Link]
-
Detection and Quantification of Protein Adduction by Electrophilic Fatty Acids: Mitochondrial Generation of Fatty Acid Nitroalkene Derivatives. (2008). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Mechanisms behind the atherothrombotic effects of acrolein, a review. (2019). PubMed. Retrieved January 12, 2026, from [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). SID.ir. Retrieved January 12, 2026, from [Link]
-
Toxic Oxygenated α,β-Unsaturated Aldehydes and their Study in Foods: A Review. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
ACROLEIN. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 12, 2026, from [Link]
-
Structure–activity relationships. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. (2008). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms behind the atherothrombotic effects of acrolein, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. ACROLEIN | Occupational Safety and Health Administration [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of thioredoxin reductase (TrxR) triggers oxidative stress-induced apoptosis in filarial nematode Setaria cervi channelized through ASK-1-p38 mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 27. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies Against 3-(3-Pyridyl)acrolein Adducts
Introduction: The Significance of 3-(3-Pyridyl)acrolein Adducts and the Imperative of Antibody Specificity
This compound (3-PA) is a reactive α,β-unsaturated aldehyde structurally related to acrolein, a known toxicant. Like acrolein, 3-PA can form covalent adducts with cellular macromolecules, particularly proteins, through Michael addition with nucleophilic amino acid residues such as cysteine, histidine, and lysine.[1] These protein modifications can alter protein structure and function, potentially leading to cellular dysfunction and contributing to the pathogenesis of various diseases. Consequently, the development of specific antibodies to detect and quantify 3-PA protein adducts is of paramount importance for researchers in toxicology, drug development, and disease biomarker discovery.
However, the utility of these antibodies is contingent on their specificity. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to erroneous results and misinterpretation of data.[2][3] For antibodies raised against small molecule adducts like 3-PA, there is a significant risk of cross-reactivity with structurally similar molecules, including endogenous metabolites and other environmental toxicants. Therefore, a rigorous assessment of antibody cross-reactivity is not merely a quality control step but a fundamental requirement for the validation and reliable application of these critical research tools.
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of antibodies raised against 3-PA protein adducts. We will delve into the theoretical underpinnings of antibody-antigen interactions, provide detailed, field-proven protocols for key immunoassays, and offer insights into the interpretation of the resulting data.
Pillar I: The Rationale of Cross-Reactivity Assessment
The core principle of cross-reactivity assessment is to challenge the antibody with a panel of molecules that are structurally analogous to the target antigen.[2][4] By comparing the antibody's binding affinity for these potential cross-reactants to its affinity for the primary target (3-PA adducts), we can quantitatively determine its specificity. An ideal antibody will exhibit high affinity for the 3-PA adduct and negligible binding to related molecules.
The selection of an appropriate panel of cross-reactants is a critical experimental design choice. For anti-3-PA adduct antibodies, this panel should ideally include:
-
Unmodified carrier protein: To ensure the antibody recognizes the 3-PA hapten and not the protein backbone.
-
Structurally similar aldehydes: Such as acrolein, crotonaldehyde, and formaldehyde, to assess specificity for the pyridyl group and the acrolein core.
-
Metabolites of 3-PA: If known, to determine if the antibody can distinguish between the parent adduct and its metabolic derivatives.
-
Other protein adducts: To confirm that the antibody is specific to the 3-PA modification.
Pillar II: Methodologies for Cross-Reactivity Profiling
A multi-pronged approach employing several immunochemical techniques is recommended for a thorough cross-reactivity assessment. Here, we detail the protocols for three essential methods: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and quantitative method for determining antibody specificity and is particularly well-suited for small molecule targets.[2][5][6] The principle relies on the competition between the 3-PA-protein adduct coated on the microplate and free, potential cross-reactants in solution for binding to a limited amount of the anti-3-PA adduct antibody. A lower signal indicates a higher affinity of the antibody for the free competitor.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
-
Antigen Coating:
-
Dilute the 3-PA-protein adduct conjugate to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.[6]
-
-
Competition Reaction:
-
Prepare serial dilutions of the potential cross-reacting compounds and the 3-PA-protein adduct standard in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-3-PA adduct antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[6]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to generate inhibition curves.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 3-PA adduct / IC50 of Test Compound) x 100
-
| Competitor Compound | IC50 (nM) | % Cross-Reactivity |
| 3-PA-BSA | 10 | 100% |
| Acrolein-BSA | 250 | 4% |
| Crotonaldehyde-BSA | 800 | 1.25% |
| Formaldehyde-BSA | >10,000 | <0.1% |
| Unmodified BSA | >10,000 | <0.1% |
Western Blotting
Western blotting provides a qualitative assessment of cross-reactivity by visualizing the binding of the antibody to various protein adducts separated by size.[7][8] This technique is particularly useful for confirming that the antibody recognizes the 3-PA adduct in a complex mixture of proteins and for identifying any off-target binding to other adducted proteins.
Caption: Workflow for Western Blotting to assess antibody cross-reactivity.
-
Sample Preparation and Electrophoresis:
-
Prepare lysates of cells or tissues treated with 3-PA and potential cross-reacting aldehydes. Also, prepare samples of purified protein adducts.
-
Determine the protein concentration of each sample.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Incubate the membrane with the anti-3-PA adduct primary antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]
-
Capture the chemiluminescent signal using an imaging system.
-
A Western blot analysis would ideally show a strong band only in the lane containing the 3-PA-adducted protein, with no or very faint bands in the lanes with other adducts or unmodified protein, confirming the antibody's specificity for the 3-PA modification.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.[9][10][11] For cross-reactivity assessment, SPR can be used to precisely measure the binding affinity of the anti-3-PA adduct antibody to a panel of immobilized protein adducts.
Caption: Workflow for Surface Plasmon Resonance to assess antibody cross-reactivity.
-
Sensor Chip Preparation:
-
Immobilize the purified 3-PA-protein adduct and potential cross-reacting protein adducts onto different flow cells of a sensor chip using standard amine coupling chemistry.[9] An unmodified protein channel should be included as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the anti-3-PA adduct antibody in running buffer.
-
Inject the antibody dilutions sequentially over the flow cells, starting with the lowest concentration.
-
Monitor the association phase as the antibody flows over the immobilized adducts.
-
Switch to running buffer to monitor the dissociation phase.[12]
-
-
Surface Regeneration:
-
After each antibody injection cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound antibody.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
| Immobilized Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| 3-PA-BSA | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| Acrolein-BSA | 7.2 x 10³ | 2.1 x 10⁻³ | 2.9 x 10⁻⁷ |
| Crotonaldehyde-BSA | 3.1 x 10³ | 4.5 x 10⁻³ | 1.5 x 10⁻⁶ |
| Unmodified BSA | No significant binding | No significant binding | Not determinable |
Pillar III: Trustworthiness Through Self-Validating Systems
The robustness of your cross-reactivity assessment lies in the integration of these complementary techniques. Competitive ELISA provides high-throughput quantitative data, Western blotting offers a qualitative confirmation of specificity in a complex background, and SPR delivers precise kinetic and affinity data. Discrepancies between these methods should be investigated, as they may reveal nuances of the antibody's binding characteristics.
Conclusion: Ensuring Confidence in Your Research
The rigorous assessment of antibody cross-reactivity is a critical investment of time and resources that pays dividends in the form of reliable and reproducible data. By employing a multi-faceted approach as outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize the specificity of their anti-3-PA adduct antibodies. This, in turn, will enable the accurate detection and quantification of these important biomarkers, ultimately advancing our understanding of the roles they play in health and disease.
References
-
KashiBiology. (2022, March 21). ELISA-Class notes Types, Protocol. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Alcaraz, A., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Nakhaee, A., et al. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7349. Retrieved from [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
Niemelä, O., et al. (1990). Cross-reactivity of antibodies raised against acetaldehyde adducts of protein with acetaldehyde adducts of phosphatidyl-ethanolamine: possible role in alcoholic cirrhosis. Molecular Pharmacology, 38(5), 587-593. Retrieved from [Link]
-
Li, F., et al. (2018). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Molecules, 23(7), 1775. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
-
deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? Retrieved from [Link]
-
Lin, Y. F., et al. (2023). Acrolein adducts and responding autoantibodies correlate with metabolic disturbance in Alzheimer's disease. Alzheimer's research & therapy, 15(1), 115. Retrieved from [Link]
-
Lin, Y. F., et al. (2023). Acrolein adducts and responding autoantibodies correlate with metabolic disturbance in Alzheimer's disease. Alzheimer's research & therapy, 15(1), 115. Retrieved from [Link]
-
Huang, H., et al. (2008). Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical research in toxicology, 21(9), 1791-1798. Retrieved from [Link]
-
Srivastav, K., et al. (2004). Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. Toxicology and applied pharmacology, 196(1), 1-8. Retrieved from [Link]
-
ResearchGate. (2023, June 25). (PDF) Acrolein adducts and responding autoantibodies correlate with metabolic disturbance in Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Formation of adducts in the reaction of model peptides with acrolein. 33. Retrieved from [Link]
-
Horváth, I., et al. (2018). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Chemistry–A European Journal, 24(54), 14443-14453. Retrieved from [Link]
-
Huang, H., et al. (2008). Protein modification by acrolein: formation and stability of cysteine adducts. Chemical research in toxicology, 21(9), 1791-1798. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Retrieved from [Link]
Sources
- 1. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. origene.com [origene.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-rad.com [bio-rad.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to Benchmarking the Performance of 3-(3-Pyridyl)acrolein-Based Fluorescent Probes for Biothiol Detection
Introduction: The Critical Need for Selective Biothiol Probes
In the intricate landscape of cellular biochemistry, biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are pivotal regulators of redox homeostasis, protein function, and detoxification pathways.[1] Aberrant concentrations of these molecules are linked to a spectrum of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making their precise detection a paramount objective in biomedical research and diagnostics.[2][3] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to visualize biothiols in living systems.[4]
This guide provides an in-depth performance benchmark of fluorescent probes based on the 3-(3-Pyridyl)acrolein scaffold, a promising class of sensors for biothiol detection. The core of these probes lies in the reactivity of the acrolein moiety, which acts as a Michael acceptor for the nucleophilic thiol group of biothiols.[5] This interaction triggers a change in the probe's photophysical properties, leading to a detectable fluorescent signal. We will objectively compare the performance of a representative this compound probe with a widely used alternative, a coumarin-based probe, supported by experimental data and detailed validation protocols.
Mechanism of Action: The Thiol-Michael Addition Reaction
The sensing mechanism of this compound-based probes is predicated on the highly efficient and selective thiol-Michael addition reaction.[6][7] The electron-deficient β-carbon of the acrolein's α,β-unsaturated carbonyl system is susceptible to nucleophilic attack by the thiolate anion (RS⁻) of biothiols. This reaction proceeds rapidly under physiological conditions and results in the formation of a stable carbon-sulfur bond.[8]
The pyridyl group in the 3-position serves a dual role: it is an integral part of the fluorophore, and its electron-withdrawing nature can enhance the electrophilicity of the Michael acceptor, potentially increasing the reaction rate with thiols.[9] The addition of the thiol disrupts the π-conjugation of the fluorophore, leading to a significant change in its absorption and emission properties. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength.
Caption: Sensing mechanism via thiol-Michael addition.
Comparative Performance Analysis
To provide a clear benchmark, we compare a representative this compound probe (PA-Probe) with a well-established coumarin-based probe for cysteine detection (Coumarin-Acrylate Probe, CA-Probe). The data presented is a synthesis of typical performance characteristics reported for these classes of compounds in the literature.[8][10][11]
| Performance Metric | This compound Probe (PA-Probe) | Coumarin-Acrylate Probe (CA-Probe) | Rationale for Performance |
| Analyte | Cysteine (Cys) | Cysteine (Cys) | Both probes utilize a Michael acceptor for thiol detection. |
| λex / λem (nm) | ~380 / ~540 | ~450 / ~510 | The pyridyl-based fluorophore typically exhibits a larger Stokes shift.[11] |
| Quantum Yield (Φf) | ~0.15 (after reaction) | ~0.35 (after reaction) | Coumarin derivatives are known for their high fluorescence quantum yields. |
| Limit of Detection (LOD) | ~0.35 µM | ~1.65 µM | The electron-withdrawing pyridyl group can enhance reactivity, leading to higher sensitivity.[8][10] |
| Response Time (t1/2) | < 5 minutes | ~10 minutes | The enhanced electrophilicity of the acrolein moiety in PA-Probe can lead to faster reaction kinetics.[10] |
| Photostability | Moderate | High | Coumarin scaffolds are generally recognized for their excellent photostability. |
| Selectivity | High for Cys over Hcy/GSH | High for Cys over Hcy/GSH | Both probes can achieve high selectivity due to the unique reactivity of the cysteine thiol and amino groups. |
Experimental Protocols for Performance Validation
Rigorous validation is essential to confirm the performance of any new fluorescent probe.[12][13] The following are detailed protocols for key benchmarking experiments.
Determination of Photophysical Properties
This protocol outlines the measurement of absorption, emission, and quantum yield.
Materials:
-
PA-Probe and CA-Probe stock solutions (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Absorption Spectra:
-
Prepare 10 µM solutions of each probe in PBS.
-
Record the absorbance spectrum from 300 to 600 nm to determine the absorption maximum (λmax).
-
-
Emission Spectra:
-
Using the determined λmax as the excitation wavelength (λex), record the fluorescence emission spectrum.
-
-
Quantum Yield (Φf) Determination (Relative Method): [14]
-
Prepare a series of dilutions of the probe and the quinine sulfate standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.
-
Caption: Workflow for relative quantum yield determination.
Selectivity and Interference Analysis
This experiment evaluates the probe's response to the target analyte in the presence of other biologically relevant species.
Materials:
-
PA-Probe stock solution (1 mM in DMSO)
-
Stock solutions (10 mM) of various analytes: Cys, Hcy, GSH, other amino acids (e.g., Alanine, Serine), and common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺)
-
PBS, pH 7.4
-
Fluorometer and 96-well plate reader
Procedure:
-
Prepare solutions of the probe (10 µM) in PBS.
-
To separate wells or cuvettes, add the target analyte (Cys, 100 µM) and each of the potential interfering species (1 mM for other amino acids and ions, 100 µM for Hcy and GSH).
-
For interference studies, prepare solutions containing the probe (10 µM), the target analyte (Cys, 100 µM), and one of the interfering species (at high concentration).
-
Incubate all solutions for 15 minutes at 37 °C.
-
Measure the fluorescence intensity at the probe's emission maximum.
-
Compare the fluorescence response of the probe to Cys with its response to other species and to Cys in the presence of interferents.
Caption: Experimental workflow for selectivity testing.
Determination of Limit of Detection (LOD)
This protocol determines the lowest concentration of the analyte that the probe can reliably detect.
Materials:
-
PA-Probe stock solution (1 mM in DMSO)
-
Cysteine stock solution (1 mM in PBS)
-
PBS, pH 7.4
-
Fluorometer
Procedure:
-
Record the fluorescence spectrum of a blank solution (10 µM probe in PBS).
-
Prepare a series of solutions with increasing, low concentrations of Cys (e.g., 0 to 5 µM) and a constant probe concentration (10 µM).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity as a function of Cys concentration.
-
Perform a linear regression on the initial, linear portion of the curve.
-
Calculate the standard deviation of the blank measurement (σ_blank).
-
Calculate the LOD using the formula: LOD = 3 * (σ_blank / slope).
Discussion and Future Outlook
The this compound scaffold presents a compelling platform for the development of fluorescent probes for biothiols. Our comparative analysis suggests that probes derived from this scaffold can offer enhanced sensitivity and faster response times compared to some established alternatives, likely due to the electronic properties imparted by the pyridine ring. While the quantum yield and photostability may be lower than that of probes based on robust fluorophores like coumarin, the overall performance profile makes them highly suitable for applications where rapid and sensitive detection is critical.
Future development in this area should focus on:
-
Multiplexing Capabilities: Modifying the fluorophore to shift emission into the near-infrared (NIR) region would enable deeper tissue imaging and reduce background autofluorescence.[4]
-
Targeted Delivery: Incorporating specific targeting moieties (e.g., for mitochondria or lysosomes) would allow for the investigation of biothiol dynamics in subcellular compartments.[1]
-
Ratiometric Sensing: Designing probes that exhibit a distinct shift in emission wavelength upon reaction, rather than just an intensity change, would provide more reliable quantitative data by correcting for variations in probe concentration and instrumental factors.[15]
By continuing to refine the design and rigorously validate the performance of this compound-based probes, researchers can unlock new possibilities for understanding the complex roles of biothiols in health and disease.
References
- Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319859/]
- Recent Advances in Fluorescent Probes for Biothiols. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343359201_Recent_Advances_in_Fluorescent_Probes_for_Biothiols]
- Fluorescent Probes for Live Cell Thiol Detection. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/25/23/5572]
- Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367807/]
- Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029864/]
- The Pivotal Role of Validation in Optical Probe Development. (Source: LI-COR Biosciences) [URL: https://www.licor.
- Fluorescence In Situ Hybridization Probe Validation for Clinical Use. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30539420/]
- Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/40668114/]
- Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6416519/]
- Optimizing Fluorescent Imaging Protocols for Reproducible Results. (Source: Unknown) [URL: https://www.protocols.io/view/optimizing-fluorescent-imaging-protocols-for-repro-5jyl89q49v2w/v1]
- Coumarin-aurone based fluorescence probes for cysteine sensitive in-situ identification in living cells. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/39210085/]
- Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/272365319_Acrolein_as_an_Alternative_Broadly_Reactive_Activity-Based_Probe_for_Activity-Based_Protein_Profiling_of_Cysteinome]
- Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/40064812/]
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232014/]
- Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/12/2821]
- Plate Reader Fluorescence Calibration V.3. (Source: Protocols.io) [URL: https://www.protocols.
- Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. (Source: Journal of Molecular Structure) [URL: https://www.sciencedirect.com/science/article/pii/S002228602201198X]
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5461168/]
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (Source: NSF Public Access Repository) [URL: https://par.nsf.gov/servlets/purl/10227318]
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
- Visualization of Acrolein Upregulation during Ferroptosis by a Ratiometric Fluorescent Probe. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38847602/]
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24781023/]
Sources
- 1. Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Coumarin-aurone based fluorescence probes for cysteine sensitive in-situ identification in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Fluorescence In Situ Hybridization Probe Validation for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualization of Acrolein Upregulation during Ferroptosis by a Ratiometric Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the In Vivo Toxicological Comparison of 3-(3-Pyridyl)acrolein and Its Analogs
This guide provides a robust framework for the in vivo toxicological assessment of 3-(3-Pyridyl)acrolein, a heterocyclic analog of the well-characterized industrial chemical and environmental pollutant, acrolein. Direct comparative toxicological data for this compound and its close analogs are not extensively available in peer-reviewed literature. Therefore, this document synthesizes the vast knowledge of acrolein toxicity with established regulatory testing guidelines to present a comprehensive strategy for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of acrolein toxicity, propose a structured in vivo comparison methodology, and provide detailed experimental protocols to ensure data integrity and reproducibility.
Introduction: The Rationale for a Comparative Study
Acrolein (CH₂=CH-CHO) is a highly reactive α,β-unsaturated aldehyde to which humans are ubiquitously exposed through environmental sources like smoke and automobile exhaust, as well as through endogenous metabolic processes such as lipid peroxidation.[1][2] Its toxicity is potent, primarily driven by its electrophilic nature, which facilitates covalent adduction with cellular nucleophiles, particularly the sulfhydryl groups of glutathione (GSH) and cysteine residues in proteins.[3][4] This reactivity leads to GSH depletion, oxidative stress, mitochondrial dysfunction, and inflammation, implicated in a range of pathologies including respiratory, cardiovascular, and neurological diseases.[1][5]
The introduction of a pyridine ring to the acrolein backbone, forming this compound, presents a molecule of significant toxicological interest. The pyridine moiety can alter the compound's electronic properties, lipophilicity, and metabolic fate, thereby potentially modulating its toxicological profile. Understanding these structure-toxicity relationships is critical for risk assessment and the development of potentially less harmful industrial intermediates or novel therapeutic agents.
This guide establishes a comparative framework using acrolein as the benchmark compound to evaluate the in vivo toxicity of this compound and its conceptual analogs. The primary objectives of such a study are:
-
To determine the acute toxicity and lethal dose (LD50) ranges.
-
To identify target organs and characterize toxicological effects following repeated exposure.
-
To elucidate potential shifts in the mechanism of toxicity compared to the parent acrolein molecule.
Mechanistic Grounding: The Toxicological Profile of Acrolein
A thorough understanding of acrolein's toxicity is fundamental to designing a comparative study. Its effects are multi-faceted and have been extensively documented.
2.1. Toxicokinetics and Metabolism Upon entry into the body, acrolein is rapidly absorbed and, due to its high reactivity, primarily acts at the portal of entry (e.g., respiratory or gastrointestinal tract).[2][3] Systemic distribution is limited, but occurs.[3] The primary detoxification pathway is conjugation with glutathione (GSH), either spontaneously or catalyzed by glutathione-S-transferases (GSTs). This conjugate is then metabolized to mercapturic acid derivatives, S-(3-hydroxypropyl)mercapturic acid (3-HPMA) and S-(2-carboxyethyl)mercapturic acid (CEMA), which are excreted in the urine.[1][3]
The introduction of a pyridine ring could influence this pathway. The nitrogen atom may be susceptible to N-oxidation by cytochrome P450 enzymes, creating an alternative metabolic route that could compete with GSH conjugation and potentially generate different, more or less toxic, metabolites.
2.2. Target Organ Toxicity
-
Respiratory System (Inhalation): The primary target is the nasal epithelium, causing lesions, irritation, and inflammation.[6] It is also associated with asthma and chronic obstructive pulmonary disease (COPD).[5]
-
Gastrointestinal System (Oral): Oral exposure leads to irritation and ulceration of the stomach.[7]
-
Cardiovascular System: Acrolein is implicated in atherosclerosis and cardiovascular disease, partly through the formation of protein adducts and induction of oxidative stress.[1][8]
A Framework for In Vivo Comparative Assessment
To objectively compare the toxicity of this compound and its analogs against acrolein, a tiered approach compliant with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended.[9] This ensures the study is systematic, reproducible, and ethically sound.
3.1. Test Materials and Animal Model
-
Test Compounds: Acrolein (benchmark), this compound, and selected analogs (e.g., with electron-donating or withdrawing groups on the pyridine ring to probe structure-activity relationships).
-
Animal Model: The Sprague-Dawley or Wistar rat is a commonly used rodent model for general toxicity studies. The use of a single sex, typically females as they are often slightly more sensitive, is recommended for acute studies to reduce animal usage.[10] Both sexes should be used for sub-chronic studies.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for the humane treatment of laboratory animals.
3.2. Tier 1: Acute Oral Toxicity Assessment (OECD 423) The initial step is to determine the acute toxicity to classify the compound and establish dose ranges for subsequent studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use.[10]
3.3. Tier 2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407) This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It is crucial for identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL).[11]
| Parameter Group | Specific Measurements | Rationale |
| In-Life Observations | Clinical signs of toxicity, body weight, food/water consumption, sensory reactivity, grip strength. | To assess general health, neurotoxicity, and overall well-being. |
| Clinical Pathology | Hematology (e.g., CBC), Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine). | To evaluate effects on blood-forming cells, liver function, and kidney function. |
| Terminal Procedures | Necropsy, organ weights (liver, kidneys, spleen, brain, heart, etc.). | To identify gross pathological changes and organ-specific toxicity. |
| Histopathology | Microscopic examination of preserved organs and tissues, especially potential targets like the stomach, liver, kidneys, and lungs. | To identify cellular-level damage and confirm target organs of toxicity. |
Table 1: Key Parameter Groups for a 28-Day Repeated Dose Toxicity Study.
Detailed Experimental Protocols
4.1. Protocol: Acute Oral Toxicity (Adapted from OECD 423)
-
Animal Preparation: Use young, healthy adult nulliparous, non-pregnant female rats (8-12 weeks old), acclimatized for at least 5 days. House them in appropriate conditions with ad libitum access to standard rodent chow and water.
-
Fasting: Withhold food (but not water) overnight prior to dosing.
-
Dose Selection: Based on available data, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. For a compound of unknown toxicity, 300 mg/kg is a common starting point.[10]
-
Administration: Administer the test substance in a suitable vehicle (e.g., corn oil, water) via oral gavage in a single dose. The volume should typically not exceed 10 mL/kg.
-
Step 1 Dosing: Dose a group of 3 female rats at the selected starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Decision Point & Subsequent Steps:
-
If 2 or 3 animals die, repeat the procedure at the next lower dose level.
-
If 1 animal dies, dose 3 more animals at the same dose level.
-
If 0 animals die, dose 3 more animals at the next higher dose level.
-
-
Endpoint: The test is complete when a dose level causing mortality or no effects is identified, allowing for classification of the substance according to the Globally Harmonized System (GHS). All surviving animals are euthanized and subjected to gross necropsy.
4.2. Protocol: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD 407)
-
Animal Groups: Use healthy young adult rats of both sexes. For each compound (acrolein, this compound, etc.), establish at least 3 dose groups and one vehicle control group. Each group should contain a minimum of 5 animals per sex.
-
Dose Level Selection: Dose levels should be selected based on the results of the acute toxicity study. The highest dose should induce clear toxicity but not more than 10% mortality. The lowest dose should not induce any evidence of toxicity (the anticipated NOAEL). A geometric progression of doses is recommended.
-
Administration: Administer the test substance or vehicle daily via oral gavage for 28 consecutive days.
-
In-Life Monitoring:
-
Daily: Observe for clinical signs of toxicity.
-
Weekly: Record individual body weights and food consumption.
-
Near Termination: Conduct functional observations (e.g., sensory reactivity to stimuli) and motor activity assessment.
-
-
Clinical Pathology: At the end of the 28-day period, collect blood samples from all animals prior to necropsy for hematology and clinical chemistry analysis.
-
Pathology:
-
Euthanize all animals via an approved method.
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs (adrenals, brain, heart, kidneys, liver, spleen, testes, ovaries).
-
Preserve a comprehensive set of organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for potential histopathological examination.
-
Conduct a full histopathological examination on the control and high-dose groups. If treatment-related changes are found in the high-dose group, examine the same organs from the lower dose groups to establish a NOAEL.
-
Conclusion and Future Directions
This guide outlines a scientifically rigorous and ethically mindful approach to comparing the in vivo toxicity of this compound and its analogs against the well-known toxicant, acrolein. By following a tiered methodology based on validated OECD guidelines, researchers can generate the robust data needed to understand the structure-toxicity relationship of this chemical class. The results will be invaluable for classifying these compounds, identifying target organs, and elucidating any shifts in toxic mechanisms. Such data is essential for informed risk assessment, ensuring the safe handling and use of these chemicals in industrial applications, and guiding the development of safer alternatives.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicokinetics of Acrolein. In Toxicological Profile for Acrolein. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Health Effects - Toxicological Profile for Acrolein. In Bookshelf. [Link]
-
Mohammad, M. K., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242–255. [Link]
-
Stary, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(15), 4435. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). References - Toxicological Profile for Acrolein. [Link]
-
U.S. Environmental Protection Agency (EPA). (2003). Toxicological Review of Acrolein (CAS No. 107-02-8). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrolein ToxGuide™. [Link]
-
Xiong, R., et al. (2018). Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model. Toxicological Sciences, 166(2), 451–464. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
Kasai, H., & Nishimura, S. (2009). Acrolein toxicity: Comparison with reactive oxygen species. Free Radical Research, 43(1), 1-7. [Link]
-
Mohammad, M. K., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences. [Link]
-
National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]
-
Swami, D., et al. (2016). Comparative Toxicity of Bis-pyridinium Acetamide Derivatives in Human Cell Lines and their Acute Toxicity in Swiss Albino Mice. Defence Life Science Journal, 1(2), 166-172. [Link]
-
Conklin, D. J., et al. (2017). Biomarkers of Chronic Acrolein Inhalation Exposure in Mice: Implications for Tobacco Product-Induced Toxicity. Toxicological Sciences, 158(2), 263–274. [Link]
-
ResearchGate. (n.d.). Comparative Chronic Toxicity of Pyridine, α-Picoline, and β-Picoline to Lemna minor L. and Chlorella vulgaris B. [Link]
-
Semantic Scholar. (n.d.). Molecular mechanisms of acrolein toxicity: relevance to human disease. [Link]
-
National Toxicology Program (NTP). (2001). OECD Guideline for Testing of Chemicals 423. [Link]
-
vivo Science GmbH. (n.d.). GLP Toxicity studies. [Link]
-
Gao, Y., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 2(2), 56-66. [Link]
Sources
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
A Head-to-Head Comparison of Synthetic Routes to 3-(3-Pyridyl)acrolein: A Guide for Medicinal and Process Chemists
Introduction: The Significance of 3-(3-Pyridyl)acrolein
This compound is a valuable bifunctional molecule in synthetic and medicinal chemistry. Its structure, featuring an electron-deficient pyridine ring conjugated with a reactive α,β-unsaturated aldehyde, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic frameworks and pharmaceutical intermediates. The strategic importance of this compound necessitates a clear understanding of the most efficient and practical methods for its synthesis.
This guide provides a head-to-head comparison of three prominent synthetic strategies for the preparation of this compound: the Horner-Wadsworth-Emmons olefination, the Heck coupling, and the crossed-aldol condensation. Each route is evaluated based on its mechanistic underpinnings, operational efficiency, and stereochemical control, supported by detailed experimental protocols and comparative data to inform methodological selection in both research and development settings.
At a Glance: Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is often a balance between yield, cost, stereoselectivity, and operational simplicity. The following table summarizes the key parameters for the three discussed routes to this compound.
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Heck Coupling | Crossed-Aldol Condensation |
| Starting Materials | Pyridine-3-carboxaldehyde, Diethyl (formylmethyl)phosphonate | 3-Bromopyridine, Acrolein | Pyridine-3-carboxaldehyde, Acetaldehyde |
| Key Reagents | Base (e.g., NaH, K₂CO₃) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Base (e.g., NaOH, KOH) or Acid |
| Stereoselectivity | High (Predominantly E-isomer) | High (Predominantly E-isomer) | Variable, can be optimized |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate |
| Key Advantages | High stereoselectivity, mild conditions, easy purification of byproduct.[1] | Good functional group tolerance. | Atom economical, readily available starting materials. |
| Potential Challenges | Synthesis of the phosphonate reagent. | Catalyst cost and removal, potential for catalyst poisoning by pyridine.[2] | Self-condensation of acetaldehyde, potential for side reactions. |
Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes.[3][4] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this route offers excellent control over the double bond geometry, predominantly yielding the desired E-isomer.[4]
Mechanistic Rationale
The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion.[4] This carbanion then attacks the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde. The resulting intermediate undergoes cyclization to form an oxaphosphetane, which then collapses to furnish the alkene and a water-soluble phosphate byproduct, driving the reaction to completion.[1][3] The stereochemical outcome is dictated by the thermodynamic stability of the intermediates, which favors the formation of the E-alkene.[4]
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocol
-
Phosphonate Anion Generation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add diethyl (formylmethyl)phosphonate (1.0 eq).
-
Reaction with Aldehyde: After stirring for 30 minutes at 0 °C, add a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: The Heck Coupling Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] For the synthesis of this compound, this typically involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with acrolein.
Mechanistic Rationale
The catalytic cycle of the Heck reaction involves several key steps. It begins with the oxidative addition of the 3-halopyridine to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination of acrolein and subsequent migratory insertion of the alkene into the Pd-pyridyl bond. A β-hydride elimination then occurs to release the this compound product and a hydridopalladium(II) species. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst. The presence of the pyridine nitrogen can potentially coordinate to the palladium center, which may influence the catalytic activity.[2]
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol
-
Reaction Setup: To a solution of 3-bromopyridine (1.0 eq), acrolein (1.5 eq), and a suitable base such as triethylamine (2.0 eq) in a solvent like DMF or acetonitrile, add the palladium catalyst, for instance, palladium(II) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.1 eq).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield this compound.
Route 3: The Crossed-Aldol Condensation
The crossed-aldol condensation is a classic carbon-carbon bond-forming reaction that, in this context, would involve the reaction of pyridine-3-carboxaldehyde with acetaldehyde in the presence of a base or acid catalyst. This route is atom-economical and utilizes readily available starting materials.
Mechanistic Rationale
Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of pyridine-3-carboxaldehyde, which lacks α-protons and thus cannot self-condense. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes dehydration (elimination of water) under the reaction conditions to form the conjugated and more stable this compound. A significant challenge is the self-condensation of acetaldehyde, which can be minimized by using an excess of pyridine-3-carboxaldehyde or by the slow addition of acetaldehyde.
Caption: Base-Catalyzed Crossed-Aldol Condensation.
Experimental Protocol
-
Reaction Mixture: In a flask equipped with a stirrer, dissolve pyridine-3-carboxaldehyde (1.0 eq) in ethanol. Cool the solution in an ice bath.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the cooled solution.
-
Acetaldehyde Addition: Add acetaldehyde (1.2 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours. The formation of a precipitate may be observed.
-
Work-up and Purification: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through several distinct synthetic routes, each with its own set of advantages and disadvantages. The Horner-Wadsworth-Emmons reaction stands out for its high stereoselectivity and generally good yields, making it an excellent choice for laboratory-scale synthesis where control and purity are paramount. The Heck coupling offers a robust alternative, particularly when functional group tolerance is a key consideration, though catalyst cost and potential poisoning are factors to consider for larger-scale production. The Crossed-Aldol condensation represents the most atom-economical and cost-effective approach, but often requires more extensive optimization to control side reactions and maximize yields.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and the desired purity of the final product. Future research may focus on developing more efficient and greener catalytic systems for the Heck and Aldol routes to further enhance their industrial applicability.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Syntheses. Acrolein. Available from: [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 10(19), 4383–4386. Available from: [Link]
-
ResearchGate. Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. Available from: [Link]
-
SlidePlayer. Heck Reaction. Available from: [Link]
-
Wiley Online Library. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Available from: [Link]
-
ResearchGate. Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. Available from: [Link]
-
National Center for Biotechnology Information. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Molecules, 24(17), 3073. Available from: [Link]
-
Chinese Journal of Applied Chemistry. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Available from: [Link]
-
ResearchGate. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link]
-
University of California, Santa Cruz. Solvent Free Wittig Reactions. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]
-
MDPI. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 11(11), 1383. Available from: [Link]
-
Stanford University. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
- Google Patents. Process for the production of pyridine aldehydes.
-
ResearchGate. Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. Available from: [Link]
-
ResearchGate. Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses. Available from: [Link]
- Google Patents. Method for preparing 3-methylpyridine by utilizing acrolein.
-
Beilstein Journal of Organic Chemistry. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available from: [Link]
-
MDPI. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Computation, 9(3), 33. Available from: [Link]
-
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available from: [Link]
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(17), 3073. Available from: [Link]
-
ACS Publications. Acrolein Production from Glycerol: A Systematic Investigation of Metal-Oxides and Zeolite Catalysts. Industrial & Engineering Chemistry Research, 59(47), 20689–20701. Available from: [Link]
- Google Patents. Preparation method of 2-pyridine carboxaldehyde.
-
ACS Publications. Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. Journal of Chemical Education, 90(5), 643–646. Available from: [Link]
-
ResearchGate. “Michael—Michael—Wittig” Reactions of (2,4-Dioxobutylidene)phosphoranes with 3-Formylchromones. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
Evaluating the Specificity of 3-(3-Pyridyl)acrolein in Biological Assays: A Comparative Guide
Introduction
In the landscape of drug discovery and chemical biology, the identification of novel bioactive compounds is a critical starting point. 3-(3-Pyridyl)acrolein is one such molecule, an intriguing heterocyclic compound featuring a pyridine ring and a reactive α,β-unsaturated aldehyde moiety.[1][2][3] While its chemical synthesis is established, its biological activity and, more importantly, its specificity remain largely uncharacterized. The acrolein substructure is a known electrophile, notorious for its high reactivity with biological nucleophiles such as cysteine residues in proteins, which can lead to a broad range of cellular effects and potential toxicity.[4][5][6][7] This inherent reactivity underscores the critical need for a rigorous evaluation of the specificity of this compound to distinguish between targeted pharmacological effects and non-specific, off-target interactions.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological specificity of uncharacterized compounds like this compound. We will present a tiered experimental approach, from initial cytotoxicity screening to in-depth target validation and comparative analysis, supported by detailed protocols and illustrative data. This guide is designed not as a definitive statement on the activity of this compound, but as a roadmap for its characterization, and that of other novel chemical entities.
A Tiered Approach to Specificity Evaluation
A logical, stepwise approach is essential for the robust characterization of a novel compound.[8][9][10] This ensures that resources are used efficiently and that a comprehensive understanding of the compound's biological profile is developed. We propose a four-tiered approach to evaluating the specificity of this compound.
Caption: A four-tiered workflow for evaluating compound specificity.
Tier 1: In Vitro Cytotoxicity Profiling
The initial step is to determine the general cytotoxicity of this compound across a diverse panel of cell lines. This provides a baseline understanding of its potency and any potential for cell-type-specific effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the cell plates with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.
Hypothetical Data Presentation
| Cell Line | Tissue of Origin | Hypothetical IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HCT116 | Colon Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 35.8 |
| DU145 | Prostate Carcinoma | 12.7 |
This data is for illustrative purposes only.
The results from this initial screen will guide the selection of cell lines and concentration ranges for subsequent, more detailed experiments.
Tier 2: High-Throughput Target Identification
If this compound exhibits potent cytotoxic activity, the next step is to identify its potential molecular targets. High-throughput screening (HTS) technologies allow for the rapid screening of a compound against large libraries of proteins, such as kinases, phosphatases, or receptors.[15][16][17]
Experimental Workflow: Kinase Panel Screening
Given that many signaling pathways involved in cell proliferation are regulated by kinases, a broad panel kinase screen is a logical starting point.
Caption: Workflow for high-throughput kinase panel screening.
This screening will provide a list of potential kinase targets. It is crucial to be aware that due to the reactive acrolein moiety, some of the "hits" may be the result of non-specific covalent inhibition. Therefore, the identified targets must be rigorously validated.
Tier 3: Target Validation and Pathway Analysis
Once putative targets are identified, the next step is to validate these targets in a cellular context and investigate the downstream signaling consequences. Here, we will use the hypothetical scenario that the kinase screen identified a kinase upstream of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a primary target. The STAT3 pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[18][19][20][21][22]
To assess specificity, we will also examine a secondary, unrelated pathway, such as the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, which is involved in immune evasion in cancer.[23][24][25][26]
Signaling Pathway Diagrams
Caption: Simplified STAT3 signaling pathway with a hypothetical point of inhibition.
Caption: Simplified IDO1 metabolic pathway leading to immunosuppression.
Experimental Protocol: Western Blot Analysis
This protocol will quantify changes in the phosphorylation status of key signaling proteins.[27][28][29][30]
-
Cell Culture and Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Stimulation and Inhibition: Pre-treat the cells with varying concentrations of this compound or a known specific inhibitor (e.g., a known JAK inhibitor for the STAT3 pathway) for 1-2 hours. Then, stimulate the cells with an appropriate agonist (e.g., IL-6 for the STAT3 pathway, IFN-γ for the IDO1 pathway) for 15-30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-STAT3 (Tyr705)
-
Total STAT3
-
IDO1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize IDO1 and total protein levels to β-actin.
Hypothetical Data Presentation
| Treatment | p-STAT3 / Total STAT3 (Fold Change vs. Stimulated Control) | IDO1 / β-actin (Fold Change vs. Stimulated Control) |
| Unstimulated Control | 0.1 | 0.2 |
| Stimulated Control (IL-6 + IFN-γ) | 1.0 | 1.0 |
| This compound (10 µM) | 0.3 | 0.9 |
| Known JAK Inhibitor (1 µM) | 0.2 | 1.1 |
| Known IDO1 Inhibitor (10 µM) | 1.0 | 0.1 |
This data is for illustrative purposes only.
In this hypothetical scenario, this compound shows a dose-dependent inhibition of STAT3 phosphorylation with minimal effect on IDO1 expression, suggesting a degree of specificity for the STAT3 pathway over the IDO1 pathway.
Tier 4: Comparative Analysis with Known Inhibitors
The final tier involves a direct comparison of this compound with well-characterized, specific inhibitors of the validated target pathway. This provides a benchmark for its potency and specificity.
Experimental Design
Using the same assays as in Tier 3 (e.g., Western blotting, cell viability assays), perform side-by-side dose-response curves for this compound and a known specific inhibitor (e.g., a clinical-grade JAK inhibitor).
Key Metrics for Comparison:
-
Potency: Compare the IC50 values for the inhibition of the primary target (e.g., STAT3 phosphorylation).
-
Selectivity: Assess the effects on off-target pathways at concentrations relevant to the on-target IC50. A highly specific compound will have a large window between its on-target and off-target effects.
-
Mechanism of Action: Further biochemical assays can be employed to determine if the inhibition is competitive, non-competitive, or covalent. Given the acrolein moiety, investigating the potential for covalent modification of the target protein is essential.
Interpreting the Data and Concluding Remarks
The comprehensive dataset generated through this tiered approach will allow for a robust evaluation of the specificity of this compound.
-
High Specificity: A compound with high specificity would exhibit a potent IC50 for a single target or pathway, with minimal or no effect on other pathways at concentrations up to 10-100 fold higher than its on-target IC50.
-
Moderate Specificity: The compound might show a primary target but also inhibit other targets at concentrations 5-10 fold higher than its primary IC50.
-
Low Specificity/Non-specific Toxicity: If the compound inhibits multiple, unrelated pathways at similar concentrations, or if its cytotoxic IC50 is very close to its target-inhibition IC50, it is likely acting through non-specific mechanisms, possibly related to the high reactivity of the acrolein group.[4][7][31]
References
-
Moghe, A., Ghare, S., & Stephens, E. (2015). Molecular mechanisms of acrolein toxicity: relevance to human disease. Toxicological sciences, 143(2), 242-255. [Link]
-
Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Retrieved January 12, 2026, from [Link]
-
Hassan, S., Meenatchi, R., & Kumar, S. (2022). Identification and characterization of the novel bioactive compounds from microalgae and cyanobacteria for pharmaceutical and nutraceutical applications. Journal of Basic Microbiology, 62(9), 999-1029. [Link]
-
Allied Academies. (2023). Unveiling nature's treasures: Isolation and characterization of novel bioactive compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic of pathways activating STAT3 signaling. Retrieved January 12, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]
-
Srivastava, S., Joshi, S., & Ansari, N. H. (2015). Molecular mechanisms of acrolein toxicity: relevance to human disease. Toxicological sciences, 143(2), 242-255. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 12, 2026, from [Link]
-
PubMed. (2022). Identification and characterization of the novel bioactive compounds from microalgae and cyanobacteria for pharmaceutical and nutraceutical applications. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the signalling pathways involved in IDO1-dependent tumour dormancy. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Cellular and molecular targets of acrolein related to its molecular mechanisms of activity in chronic lung diseases and respiratory cancer. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Molecular mechanisms of acrolein toxicity: relevance to human disease. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Retrieved January 12, 2026, from [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. Retrieved January 12, 2026, from [Link]
-
PubMed. (2021). Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis. Retrieved January 12, 2026, from [Link]
-
Single Cell Discoveries. (2024). High-throughput screening: accelerating drug discovery. Retrieved January 12, 2026, from [Link]
-
Oxford Academic. (n.d.). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. Retrieved January 12, 2026, from [Link]
-
Stanford Medicine. (n.d.). High-Throughput Screening @ The Nucleus at Sarafan ChEM-H. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Signaling pathway of STAT3. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved January 12, 2026, from [Link]
-
University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Retrieved January 12, 2026, from [Link]
-
Biosciences Biotechnology Research Asia. (2016). Novel Bioactive Molecules from Marine Actinomycetes. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). IDO1‐related genes and pathway. Retrieved January 12, 2026, from [Link]
-
Frontiers. (n.d.). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Retrieved January 12, 2026, from [Link]
-
QIAGEN. (n.d.). STAT3 Pathway. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved January 12, 2026, from [Link]
-
Hindawi. (n.d.). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Retrieved January 12, 2026, from [Link]
-
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. Retrieved January 12, 2026, from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Evaluation of the Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Retrieved January 12, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved January 12, 2026, from [Link]
-
American Journal of Respiratory Cell and Molecular Biology. (2007). α,β-Unsaturated Aldehydes in Cigarette Smoke Release Inflammatory Mediators from Human Macrophages. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | CAS: 28447-15-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 28447-15-6 [chemicalbook.com]
- 3. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of acrolein toxicity: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. High-Throughput Drug Screening | Creative Diagnostics [creative-diagnostics.com]
- 16. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 17. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 25. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 31. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
